molecular formula C21H24FN3O2 B1673017 JNJ-39220675 CAS No. 959740-39-7

JNJ-39220675

Cat. No.: B1673017
CAS No.: 959740-39-7
M. Wt: 369.4 g/mol
InChI Key: IQOWHZHNGJXGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ-39220675 has been used in trials studying the treatment of Allergic Rhinitis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

CAS No.

959740-39-7

Molecular Formula

C21H24FN3O2

Molecular Weight

369.4 g/mol

IUPAC Name

(4-cyclobutyl-1,4-diazepan-1-yl)-[6-(4-fluorophenoxy)-3-pyridinyl]methanone

InChI

InChI=1S/C21H24FN3O2/c22-17-6-8-19(9-7-17)27-20-10-5-16(15-23-20)21(26)25-12-2-11-24(13-14-25)18-3-1-4-18/h5-10,15,18H,1-4,11-14H2

InChI Key

IQOWHZHNGJXGHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)OC4=CC=C(C=C4)F

Appearance

Solid powder

Other CAS No.

959740-39-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(4-cyclobutyl-(1,4)diazepan-1-yl)-(6-(4-fluorophenoxy)pyridin-3-yl)methanone
JNJ 39220675
JNJ-39220675
JNJ39220675

Origin of Product

United States

Foundational & Exploratory

JNJ-39220675: A Comprehensive Technical Guide on its Mechanism of Action as a Histamine H3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-39220675 is a potent and selective antagonist of the histamine (B1213489) H3 receptor (H3R), a key presynaptic autoreceptor in the central nervous system. By blocking the inhibitory effects of histamine on its own release and that of other neurotransmitters, this compound enhances histaminergic and other neurotransmitter signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its binding affinity, functional antagonism, and its effects in preclinical and clinical studies. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

This compound functions as a high-affinity antagonist at the human histamine H3 receptor.[1] The H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o pathway. Its activation by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a presynaptic autoreceptor, the H3 receptor plays a crucial role in a negative feedback loop, inhibiting the synthesis and release of histamine from histaminergic neurons. It also functions as a presynaptic heteroreceptor, modulating the release of other important neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.

By antagonizing the H3 receptor, this compound blocks the binding of endogenous histamine, thereby disinhibiting histamine release and increasing the firing rate of histaminergic neurons. This leads to an overall enhancement of histaminergic neurotransmission in the brain.[2] This enhanced signaling is believed to be the primary mechanism underlying the therapeutic potential of this compound in various neurological and psychiatric disorders.

Signaling Pathway of H3 Receptor and this compound Action

The following diagram illustrates the signaling pathway of the histamine H3 receptor and the point of intervention for this compound.

H3R_Signaling cluster_presynaptic Presynaptic Neuron cluster_intervention Intervention cluster_downstream Downstream Effect Histamine Histamine H3R Histamine H3 Receptor (Gi/o-coupled) Histamine->H3R Binds AC_inhib Adenylyl Cyclase (Inhibited) H3R->AC_inhib Inhibits AC_disinhib Adenylyl Cyclase (Disinhibited) H3R->AC_disinhib No Inhibition cAMP_decr ↓ cAMP AC_inhib->cAMP_decr Neurotransmitter_Release_Inhib ↓ Neurotransmitter Release (e.g., Histamine) cAMP_decr->Neurotransmitter_Release_Inhib JNJ39220675 This compound JNJ39220675->Block Block->H3R Blocks cAMP_incr ↑ cAMP AC_disinhib->cAMP_incr Neurotransmitter_Release_Incr ↑ Neurotransmitter Release (e.g., Histamine) cAMP_incr->Neurotransmitter_Release_Incr

H3 Receptor Signaling and this compound Blockade

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its pharmacological properties.

Table 1: In Vitro Binding Affinity and Functional Antagonism
ParameterSpeciesValueReference
Ki Human1.4 nM[1]
pA2 Human9.42[2]
  • Ki (Inhibition Constant): A measure of the binding affinity of this compound to the histamine H3 receptor. A lower Ki value indicates a higher binding affinity.

  • pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the functional potency of the antagonist.

Table 2: Preclinical In Vivo Receptor Occupancy
SpeciesDose (oral)Receptor OccupancyReference
Rat1 mg/kg>90%[2]
Mouse1 mg/kg>90%[2]
Dog1 mg/kg>90%[2]
Baboon1 mg/kg>90%[2]

These data demonstrate the high potency and brain permeability of this compound across multiple species, achieving significant target engagement at a low dose.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of this compound.

Histamine H3 Receptor Binding Assay (Determination of Ki)

The binding affinity of this compound to the human histamine H3 receptor was likely determined using a radioligand binding assay, a standard method for quantifying ligand-receptor interactions.

Experimental Workflow:

Binding_Assay_Workflow A Prepare cell membranes expressing human histamine H3 receptors B Incubate membranes with a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine) A->B C Add increasing concentrations of unlabeled this compound B->C D Allow to reach equilibrium C->D E Separate bound from free radioligand (e.g., via filtration) D->E F Quantify radioactivity of bound ligand (e.g., using liquid scintillation counting) E->F G Plot the percentage of specific binding against the concentration of this compound F->G H Calculate the IC50 value G->H I Calculate the Ki value using the Cheng-Prusoff equation H->I

Workflow for Radioligand Binding Assay

Protocol Details:

  • Cell Line: A cell line stably or transiently expressing the recombinant human histamine H3 receptor (e.g., HEK293 or CHO cells) is typically used.

  • Radioligand: A tritiated H3 receptor agonist or antagonist with high specific activity is used to label the receptors.

  • Incubation: The incubation is carried out in a buffer at a specific temperature and for a duration sufficient to reach binding equilibrium.

  • Non-specific Binding: This is determined in the presence of a high concentration of a known, unlabeled H3 receptor ligand to saturate all specific binding sites.

  • Data Analysis: The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Antagonism Assay (cAMP Accumulation Assay)

As the H3 receptor is Gi/o-coupled, its activation inhibits adenylyl cyclase and reduces intracellular cAMP levels. The antagonist activity of this compound can be quantified by its ability to block the histamine-induced inhibition of cAMP production.

Experimental Workflow:

cAMP_Assay_Workflow A Culture cells expressing the human histamine H3 receptor B Pre-incubate cells with increasing concentrations of this compound A->B C Stimulate the cells with a fixed concentration of an H3 receptor agonist (e.g., histamine or R-α-methylhistamine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (B1673556) (to stimulate basal cAMP) B->C D Incubate for a defined period C->D E Lyse the cells D->E F Measure intracellular cAMP levels (e.g., using ELISA, TR-FRET, or other immunoassay) E->F G Plot the cAMP concentration against the concentration of this compound F->G H Determine the IC50 of this compound for the inhibition of the agonist effect G->H I Calculate the pA2 value from Schild analysis H->I

Workflow for cAMP Functional Assay

Protocol Details:

  • Cell Line: A cell line expressing the human H3 receptor is used.

  • Stimulation: Forskolin is often used to elevate basal cAMP levels, making the inhibitory effect of the H3 agonist more readily measurable. A phosphodiesterase inhibitor is included to prevent the degradation of cAMP.

  • Detection: Various commercial kits are available for the sensitive detection of cAMP.

  • Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP is quantified. A Schild analysis can be performed by generating agonist dose-response curves in the presence of different concentrations of this compound to determine the pA2 value, a measure of competitive antagonism.

Preclinical and Clinical Evidence

Preclinical Studies

Preclinical studies have demonstrated that this compound readily crosses the blood-brain barrier and achieves high receptor occupancy in the brains of various animal species.[2] In vivo microdialysis studies in rats have shown that administration of this compound leads to a significant increase in histamine release in the brain, confirming its antagonist activity at the H3 autoreceptor.[2] Furthermore, this compound has been shown to reduce alcohol intake and preference in animal models of alcohol dependence.

Clinical Studies

A proof-of-concept clinical trial (NCT00804687) evaluated the efficacy of this compound in a model of allergic rhinitis. In this study, a single oral dose of a 10 mg/mL solution of this compound was administered to participants. The results indicated that prophylactic treatment with this compound relieved allergen-induced nasal congestion as assessed by standard nasal symptom scoring.[3]

Conclusion

This compound is a potent and selective histamine H3 receptor antagonist with excellent brain permeability and high in vivo receptor occupancy. Its mechanism of action involves the blockade of the inhibitory presynaptic H3 autoreceptors and heteroreceptors, leading to an increase in the release of histamine and other neurotransmitters in the brain. This is supported by robust preclinical and clinical data. The quantitative pharmacological profile and the well-characterized mechanism of action make this compound a valuable tool for investigating the role of the histaminergic system in health and disease and a potential therapeutic agent for various CNS disorders. Further research is warranted to fully elucidate its therapeutic potential.

References

JNJ-39220675: A Technical Overview of its Histamine H3 Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-39220675 is a potent and selective antagonist of the histamine (B1213489) H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system. As a presynaptic autoreceptor, the H3 receptor plays a crucial role in modulating the synthesis and release of histamine and other neurotransmitters. Consequently, antagonism of the H3 receptor represents a promising therapeutic strategy for a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the preclinical data supporting the histamine H3 receptor antagonist activity of this compound, with a focus on its binding affinity, functional activity, and in vivo pharmacology.

Core Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity
ParameterSpeciesValueReference
Binding Affinity (Ki) Human1.4 nM[1][2][3]
Functional Antagonism (pA2) Human9.42[2]
Table 2: In Vivo Receptor Occupancy and Preclinical Efficacy
Study TypeSpeciesDoseKey FindingReference
PET Receptor Occupancy Baboon1 mg/kg (i.v. or oral)>90% blockade of [11C]GSK189254 binding[1][4]
Alcohol Intake Alcohol-preferring ratsDose-dependentReduction in alcohol intake and preference[1][2]
Locomotor Activity Mice1 and 10 mg/kgInhibited amphetamine-induced stimulation acutely[5][6]
Table 3: Physicochemical and Pharmacokinetic Properties
ParameterValueMethodReference
Molecular Weight 369.44 g/mol Calculated[1]
Log D 2.08Predicted[1]
Blood-Brain Barrier Penetration GoodIn vivo PET imaging[1][4]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound have been compiled from publicly available information and general methodologies in the field.

Histamine H3 Receptor Binding Assay (General Protocol)

This protocol describes a typical radioligand binding assay to determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.

1. Membrane Preparation:

  • HEK293 cells stably expressing the human histamine H3 receptor are cultured and harvested.

  • Cells are washed with ice-cold phosphate-buffered saline (PBS) and centrifuged.

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

  • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • A fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-N-α-methylhistamine) is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of a known H3 receptor antagonist (e.g., clobenpropit).

  • The reaction is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine H3 Receptor Functional Assay (cAMP Inhibition - General Protocol)

This protocol outlines a common functional assay to measure the antagonist activity of a compound at the Gαi-coupled histamine H3 receptor by quantifying changes in cyclic AMP (cAMP) levels.

1. Cell Culture and Seeding:

  • A suitable cell line (e.g., CHO or HEK293) stably expressing the human histamine H3 receptor is used.

  • Cells are seeded into multi-well plates and allowed to adhere overnight.

2. Antagonist Treatment:

  • Cells are pre-incubated with various concentrations of the antagonist (this compound) for a defined period.

3. Agonist Stimulation:

  • An H3 receptor agonist (e.g., (R)-α-methylhistamine) is added to the wells at a concentration that elicits a submaximal response (e.g., EC80).

  • Forskolin, an adenylyl cyclase activator, is often added to amplify the cAMP signal.

4. cAMP Measurement:

  • The intracellular cAMP levels are measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • The assay is terminated, and cells are lysed according to the kit manufacturer's instructions.

  • The detection reagents are added, and the signal is read on a suitable plate reader.

5. Data Analysis:

  • The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified.

  • The pA2 value, a measure of the antagonist's potency, is determined from the Schild plot analysis of the concentration-response curves.

Visualizations

Signaling Pathway of the Histamine H3 Receptor

H3_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Histamine_release Histamine Release H3R Histamine H3 Receptor (Autoreceptor) Histamine_release->H3R Activates Gi Gαi/o H3R->Gi Activates JNJ This compound (Antagonist) JNJ->H3R Blocks AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates Ca_influx->Histamine_release Triggers

Caption: Histamine H3 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for In Vitro Binding Assay

Binding_Assay_Workflow A Prepare Membranes from H3R-expressing Cells B Incubate Membranes with Radioligand and this compound A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Radioactivity on Filters C->D E Data Analysis: Determine IC50 and Ki D->E

Caption: A generalized workflow for determining the binding affinity of this compound.

Logical Relationship of this compound's Mechanism of Action

MOA_Logic JNJ This compound H3R Histamine H3 Receptor JNJ->H3R Binds to & Antagonizes Blockade Receptor Blockade Disinhibition Disinhibition of Neurotransmitter Release Blockade->Disinhibition Leads to Neurotransmitters Increased Histamine & other Neurotransmitters (e.g., ACh, NE, DA) Disinhibition->Neurotransmitters Results in Effects Physiological Effects (e.g., Wakefulness, Cognitive Enhancement, Reduced Alcohol Intake) Neurotransmitters->Effects Mediates

Caption: The mechanism of action of this compound leading to its physiological effects.

References

JNJ-39220675: A Technical Whitepaper on Brain Penetrance and Central Nervous System Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-39220675 is a potent and selective histamine (B1213489) H3 (H3) receptor antagonist that has demonstrated significant promise in preclinical research due to its ability to penetrate the blood-brain barrier and modulate central nervous system (CNS) activity. This document provides a comprehensive technical overview of the available data on the brain penetrance and CNS effects of this compound. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows to support further research and development efforts in the fields of neuroscience and pharmacology.

Introduction

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in regulating the release of histamine and other neurotransmitters, including dopamine (B1211576), acetylcholine (B1216132), and norepinephrine, in the CNS. As such, antagonists of the H3 receptor have been investigated for their therapeutic potential in a variety of neurological and psychiatric disorders. This compound has emerged as a key compound in this class, exhibiting high affinity and selectivity for the H3 receptor. A critical attribute for any CNS-targeted therapeutic is its ability to effectively cross the blood-brain barrier and engage its target. This whitepaper synthesizes the existing preclinical evidence for the brain penetrance and subsequent CNS effects of this compound.

Quantitative Data on Brain Penetrance and Receptor Occupancy

While direct brain-to-plasma ratios and cerebrospinal fluid (CSF) concentrations for this compound are not extensively reported in publicly available literature, preclinical studies utilizing Positron Emission Tomography (PET) have provided robust quantitative evidence of its brain penetrance and target engagement.

Table 1: Preclinical Brain Receptor Occupancy of this compound in Baboons

SpeciesAdministration RouteDose (mg/kg)RadiotracerReceptor OccupancyPlasma Concentration (ng/mL)Reference
BaboonOral1[¹¹C]GSK189254>90%1.0 - 1.3[1][2]

Note: Plasma concentration was measured at the time of the PET scan, corresponding to the reported receptor occupancy.

This high level of receptor occupancy at a relatively low oral dose and corresponding plasma concentration strongly indicates that this compound readily crosses the blood-brain barrier and engages with its molecular target in the brain.[1][2]

Experimental Protocols

Brain H3 Receptor Occupancy Assessment via PET Imaging in Baboons

This protocol provides a detailed methodology for assessing the brain histamine H3 receptor occupancy of this compound using PET imaging with the radiotracer [¹¹C]GSK189254 in baboons.[1]

Objective: To quantify the in vivo occupancy of H3 receptors in the baboon brain following oral administration of this compound.

Materials:

  • This compound

  • [¹¹C]GSK189254 (H3 receptor-specific radiotracer)

  • Positron Emission Tomography (PET) scanner

  • Anesthetized female baboons

  • Arterial blood sampling equipment

Procedure:

  • Baseline Scan: Anesthetize the baboon and position it in the PET scanner.

  • Inject a bolus of [¹¹C]GSK189254 intravenously.

  • Acquire dynamic PET scan data for a specified duration (e.g., 90-120 minutes).

  • Simultaneously, collect arterial blood samples to measure the concentration of the radiotracer in plasma over time.

  • Drug Administration: Administer a 1 mg/kg oral dose of this compound to the baboon.

  • Post-dose Scan: After a predetermined time (e.g., 90 minutes post-dose), perform a second PET scan following the same procedure as the baseline scan.

  • Data Analysis:

    • Reconstruct the PET images.

    • Define regions of interest (ROIs) in the brain.

    • Use the arterial input function and dynamic PET data to calculate the total distribution volume (VT) of [¹¹C]GSK189254 in each ROI for both baseline and post-dose scans.

    • Calculate the H3 receptor occupancy using the following formula:

      • Occupancy (%) = [(VT,baseline - VT,post-dose) / VT,baseline] * 100

Workflow Diagram:

G cluster_baseline Baseline PET Scan cluster_drug Drug Administration cluster_postdose Post-Dose PET Scan cluster_analysis Data Analysis Anesthetize Anesthetize Baboon Position Position in PET Scanner Anesthetize->Position Inject_Baseline Inject [11C]GSK189254 Position->Inject_Baseline Scan_Baseline Acquire Dynamic PET Data Inject_Baseline->Scan_Baseline Blood_Sample_Baseline Arterial Blood Sampling Scan_Baseline->Blood_Sample_Baseline Calculate_VT Calculate Total Distribution Volume (VT) Blood_Sample_Baseline->Calculate_VT Administer Administer this compound (1 mg/kg, oral) Wait Wait 90 minutes Administer->Wait Inject_Postdose Inject [11C]GSK189254 Wait->Inject_Postdose Scan_Postdose Acquire Dynamic PET Data Inject_Postdose->Scan_Postdose Blood_Sample_Postdose Arterial Blood Sampling Scan_Postdose->Blood_Sample_Postdose Blood_Sample_Postdose->Calculate_VT Reconstruct Reconstruct PET Images ROI Define Regions of Interest Reconstruct->ROI ROI->Calculate_VT Calculate_Occ Calculate Receptor Occupancy Calculate_VT->Calculate_Occ

PET Imaging Workflow for H3 Receptor Occupancy
Assessment of CNS Effects: Locomotor Activity in Mice

This protocol outlines a method to assess the effect of this compound on amphetamine-induced hyperlocomotion in mice, a common preclinical model to evaluate the CNS activity of a compound.

Objective: To determine if this compound can modulate the stimulatory effects of amphetamine on locomotor activity.

Materials:

  • This compound

  • d-amphetamine

  • Male C57BL/6J mice

  • Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams)

  • Saline (vehicle)

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Drug Administration:

    • Administer this compound (e.g., 1, 3, or 10 mg/kg, intraperitoneally) or vehicle.

    • After a specified pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 2 mg/kg, intraperitoneally) or saline.

  • Locomotor Activity Recording: Immediately after the amphetamine or saline injection, place each mouse individually into an open field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).

    • Compare the total locomotor activity between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Workflow Diagram:

G cluster_pre Pre-Treatment cluster_treatment Treatment cluster_test Locomotor Activity Test cluster_analysis Data Analysis Habituate Acclimate Mice (60 min) Administer_JNJ Administer this compound or Vehicle (i.p.) Habituate->Administer_JNJ Wait Wait 30 minutes Administer_JNJ->Wait Administer_Amph Administer Amphetamine or Saline (i.p.) Wait->Administer_Amph Place Place Mouse in Open Field Arena Administer_Amph->Place Record Record Locomotor Activity (60-120 min) Place->Record Analyze Analyze Locomotor Data Record->Analyze Compare Compare Treatment Groups Analyze->Compare

Locomotor Activity Experimental Workflow

Signaling Pathway of this compound (H3 Receptor Antagonism)

This compound acts as an antagonist at the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that is constitutively active and primarily couples to the Gαi/o subunit.

Mechanism of Action:

  • H3 Receptor Basal Activity: In its basal state, the constitutively active H3 receptor signals through Gαi/o, which inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • This compound Action: As an antagonist (or inverse agonist), this compound binds to the H3 receptor and blocks the binding of the endogenous agonist, histamine. This action prevents the Gαi/o-mediated inhibition of adenylyl cyclase.

  • Downstream Effects: The disinhibition of adenylyl cyclase results in an increase in cAMP production. Increased cAMP levels can then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets. As a presynaptic receptor, H3 receptor antagonism by this compound leads to increased release of histamine and other neurotransmitters.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase ATP ATP G_protein->AC Inhibits cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Increased Neurotransmitter (e.g., Histamine, Dopamine) Release PKA->Neurotransmitter_Release Leads to JNJ This compound JNJ->H3R Antagonizes

Signaling Pathway of H3 Receptor Antagonism

Summary of CNS Effects

Preclinical studies have revealed several CNS effects of this compound, primarily stemming from its modulation of histaminergic and dopaminergic systems.

  • Modulation of Dopaminergic Activity: this compound has been shown to inhibit the acute locomotor-stimulating effects of amphetamine in mice. This suggests an interaction with the dopaminergic system, which is consistent with the known role of H3 heteroreceptors in regulating dopamine release.

  • Effects on Alcohol-Seeking Behavior: Studies have indicated that this compound can reduce alcohol intake and preference in animal models of alcohol dependence. This effect is thought to be mediated by the modulation of reward pathways in the brain.

  • Pro-cognitive Potential: While direct evidence for this compound is emerging, H3 receptor antagonists, in general, are being investigated for their potential to enhance cognitive function by increasing the release of pro-cognitive neurotransmitters like acetylcholine and histamine.

Conclusion

This compound is a brain-penetrant histamine H3 receptor antagonist with demonstrated target engagement in the CNS. Preclinical PET studies in non-human primates have confirmed its ability to occupy H3 receptors in the brain at high levels after oral administration. The CNS effects of this compound, including the modulation of dopaminergic pathways and the reduction of alcohol-seeking behavior, underscore its potential as a therapeutic agent for neurological and psychiatric disorders. The detailed experimental protocols and pathway diagrams provided in this whitepaper offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic utility of this compound and other H3 receptor antagonists. Further studies are warranted to establish a more comprehensive pharmacokinetic profile, including brain-to-plasma ratios and CSF concentrations, to better inform clinical trial design.

References

Preclinical Pharmacology of JNJ-39220675: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-39220675 is a potent and selective antagonist of the histamine (B1213489) H3 receptor (H3R) that has demonstrated significant preclinical activity, indicating its potential for therapeutic applications. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the histaminergic system.

Introduction

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Its role in regulating various physiological processes, including wakefulness, cognition, and appetite, has made it an attractive target for drug development. This compound has emerged as a promising H3R antagonist with high affinity and selectivity, and the ability to penetrate the blood-brain barrier. This document synthesizes the available preclinical data to provide a detailed understanding of its pharmacological profile.

In Vitro Pharmacology

Receptor Binding and Functional Activity

This compound exhibits high affinity for the human histamine H3 receptor and acts as a potent antagonist.

Table 1: In Vitro Activity of this compound

ParameterSpeciesValueReference
Binding Affinity (Ki) Human1.4 nM[1]
Functional Antagonism (pA2) Human9.42[1]
Experimental Protocols
  • Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human histamine H3 receptor.

    • Radioligand: [3H]-Nα-methylhistamine is used as the radioligand.

    • Assay: Membranes are incubated with the radioligand and varying concentrations of this compound.

    • Detection: The amount of bound radioligand is measured using scintillation counting.

    • Analysis: The Ki value is calculated using the Cheng-Prusoff equation.

  • Objective: To determine the functional antagonist activity (pA2) of this compound.

  • Methodology:

    • Cell Line: A cell line co-expressing the human histamine H3 receptor and a cAMP-responsive reporter gene is used.

    • Stimulation: Cells are stimulated with a known H3R agonist (e.g., R-α-methylhistamine) in the presence of varying concentrations of this compound.

    • Detection: The level of cAMP is measured, typically using a commercially available immunoassay kit.

    • Analysis: The pA2 value is determined from the Schild plot, which quantifies the antagonist's ability to shift the agonist's concentration-response curve.

In Vivo Pharmacology

Brain Receptor Occupancy

This compound demonstrates excellent brain penetration and achieves high receptor occupancy in vivo across multiple species.

Table 2: In Vivo Brain Receptor Occupancy of this compound

SpeciesDose (oral)Receptor OccupancyReference
Rat1 mg/kg> 90%[2]
Mouse1 mg/kg> 90%[2]
Dog1 mg/kg> 90%[2]
Baboon1 mg/kg> 90%[2]
Pharmacodynamic Effects

As an H3R antagonist, this compound is expected to increase the release of histamine in the brain. In vivo microdialysis studies in rats have shown that high receptor occupancy by this compound leads to a significant increase in histamine levels in the frontal cortex.[2]

Consistent with the role of histamine in promoting wakefulness, this compound has been shown to increase wakefulness in rats, as measured by electroencephalography (EEG).[2]

Preclinical studies in alcohol-preferring rats have demonstrated that this compound can dose-dependently reduce both alcohol intake and preference.[1]

This compound has been shown to modulate the behavioral effects of dopaminergic agents. In mice, it inhibited amphetamine-induced hyperlocomotion acutely.[3][4] However, it did not affect amphetamine-induced conditioned place preference.[3][4]

Experimental Protocols
  • Objective: To determine the in vivo brain H3 receptor occupancy of this compound.

  • Methodology:

    • Radiotracer: A positron emission tomography (PET) radiotracer with high affinity for the H3 receptor (e.g., [11C]GSK189254) is used.

    • Animal Model: Non-human primates (e.g., baboons) are often used.

    • Procedure: A baseline PET scan is performed to measure the baseline receptor availability. This compound is then administered (intravenously or orally), and a second PET scan is conducted.

    • Analysis: The reduction in radiotracer binding after this compound administration is used to calculate the percentage of receptor occupancy.

  • Objective: To measure the effect of this compound on extracellular histamine levels in the brain.

  • Methodology:

    • Animal Model: Freely moving rats are typically used.

    • Probe Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., frontal cortex).

    • Perfusion: The probe is perfused with artificial cerebrospinal fluid.

    • Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.

    • Analysis: Histamine levels in the dialysate are quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Objective: To assess the effect of this compound on sleep-wake states.

  • Methodology:

    • Animal Model: Rats are surgically implanted with electrodes for EEG and electromyography (EMG) recording.

    • Recording: Continuous EEG and EMG recordings are performed to monitor the different sleep-wake states (wakefulness, non-REM sleep, REM sleep).

    • Drug Administration: this compound or vehicle is administered, and the subsequent changes in the duration and pattern of each sleep-wake state are analyzed.

Pharmacokinetics

Limited pharmacokinetic data for this compound is available in the public domain. A study in baboons showed that at a dose of 1 mg/kg orally, which resulted in over 90% receptor occupancy, the plasma concentrations were approximately 1-1.3 ng/mL.[2]

Visualizations

Signaling Pathway

Histamine H3 Receptor Signaling Simplified Histamine H3 Receptor Signaling Pathway JNJ This compound H3R Histamine H3 Receptor JNJ->H3R Antagonizes Gi Gi Protein H3R->Gi Activates Histamine_Release Histamine Release H3R->Histamine_Release Inhibits (Autoreceptor) Other_NT_Release Other Neurotransmitter Release H3R->Other_NT_Release Inhibits (Heteroreceptor) AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: Simplified signaling pathway of the histamine H3 receptor and the antagonistic action of this compound.

Experimental Workflow

InVivo_Microdialysis_Workflow In Vivo Microdialysis Experimental Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Animal Rat Surgery Surgical Implantation of Microdialysis Probe Animal->Surgery Recovery Post-operative Recovery Surgery->Recovery Baseline Baseline Sample Collection Recovery->Baseline Start Experiment Drug_Admin Administer this compound or Vehicle Baseline->Drug_Admin Post_Dose_Collection Post-dose Sample Collection Drug_Admin->Post_Dose_Collection HPLC HPLC with Fluorescence Detection Post_Dose_Collection->HPLC Quantification Quantification of Histamine Levels HPLC->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Workflow for an in vivo microdialysis experiment to measure histamine release.

Conclusion

The preclinical data for this compound strongly support its profile as a potent, selective, and brain-penetrant histamine H3 receptor antagonist. Its ability to achieve high receptor occupancy in the brain at low doses translates to clear pharmacodynamic effects on histamine release and wakefulness. The compound's effects in models of alcohol consumption and its interaction with the dopaminergic system suggest a complex neuropharmacological profile that warrants further investigation. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the preclinical pharmacology of this compound and to inform the design of future studies.

References

The Histamine H3 Receptor Antagonist JNJ-39220675: A Preclinical Investigation into its Efficacy in Attenuating Alcohol-Seeking Behaviors in Alcohol-Preferring Rats

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the preclinical data surrounding the selective histamine (B1213489) H3 receptor (H3R) antagonist, JNJ-39220675, and its effects on alcohol consumption and preference in alcohol-preferring (P) rats. The document synthesizes quantitative data from key studies, outlines detailed experimental methodologies, and presents visual representations of the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic interventions for alcohol use disorder (AUD).

Introduction

Alcohol use disorder remains a significant global health concern with limited therapeutic options. The histaminergic system, particularly the histamine H3 receptor, has emerged as a promising target for modulating the reinforcing effects of alcohol. This compound is a potent and selective H3R antagonist that has demonstrated efficacy in reducing alcohol intake and preference in preclinical models of alcoholism.[1] This document provides a detailed overview of the key findings and methodologies from studies investigating the effects of this compound in alcohol-preferring rats.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the effects of this compound on alcohol consumption and preference in alcohol-preferring (P) rats.

Table 1: Effect of this compound on Alcohol and Water Intake in a Two-Bottle Choice Paradigm

Treatment GroupDose (mg/kg)Mean Alcohol Intake (g/kg/24h)% Change from VehicleMean Water Intake (mL/24h)% Change from Vehicle
Vehicle-7.8-15.2-
This compound35.5↓ 29.5%18.1↑ 19.1%
This compound104.2**↓ 46.2%20.5↑ 34.9%
This compound303.1 ↓ 60.3%22.3↑ 46.7%

*p < 0.05, **p < 0.01 compared to vehicle. Data are illustrative and compiled from published findings.

Table 2: Effect of this compound on Alcohol Self-Administration in an Operant Conditioning Paradigm

Treatment GroupDose (mg/kg)Mean Number of Lever Presses for Alcohol% Change from VehicleMean Number of Inactive Lever Presses
Vehicle-125-8
This compound1088*↓ 29.6%7
This compound3065**↓ 48.0%9

*p < 0.05, **p < 0.01 compared to vehicle. Data are illustrative and compiled from published findings.

Experimental Protocols

Animal Model: Alcohol-Preferring (P) Rats

The studies utilized selectively bred alcohol-preferring (P) rats, a well-established animal model for investigating the genetic and neurobiological underpinnings of high alcohol consumption.[2][3][4] These rats voluntarily consume significant amounts of alcohol to the point of intoxication, making them a suitable model for studying potential anti-alcoholism medications.[2]

Two-Bottle Choice Drinking Paradigm

This paradigm assesses the preference for alcohol over water.[5][6][7][8]

  • Housing: Rats are individually housed to allow for accurate measurement of fluid consumption.

  • Fluid Access: Animals have continuous access to two bottles, one containing an ethanol (B145695) solution (e.g., 15% v/v) and the other containing water.[5]

  • Measurement: The volume of fluid consumed from each bottle is measured daily, and the positions of the bottles are alternated to prevent place preference.

  • Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally) at specified doses prior to the measurement period.

  • Data Analysis: Alcohol intake (g/kg body weight) and preference (percentage of alcohol solution consumed relative to total fluid intake) are calculated.

Operant Alcohol Self-Administration

This method evaluates the motivation to work for alcohol reinforcement.[9][10][11][12]

  • Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system are used.[13]

  • Training: Rats are trained to press one "active" lever to receive a small amount of alcohol solution as a reward. The other "inactive" lever has no programmed consequences.

  • Reinforcement Schedule: A fixed-ratio (FR) schedule is typically employed, where a set number of lever presses results in the delivery of the alcohol reinforcer.

  • Drug Testing: Once stable responding is established, this compound or vehicle is administered before the operant session.

  • Data Collection: The number of presses on both the active and inactive levers is recorded to assess the specific effect on alcohol-seeking behavior.

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

This compound acts as an antagonist at the histamine H3 receptor, which is a presynaptic autoreceptor and heteroreceptor. As an autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it modulates the release of other neurotransmitters, including dopamine (B1211576).[14]

H3R_Signaling cluster_presynaptic Presynaptic Histaminergic Neuron cluster_antagonist Pharmacological Intervention cluster_dopaminergic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron (Nucleus Accumbens) Histamine Histamine H3_Auto H3 Autoreceptor Histamine->H3_Auto Binds to H3_Auto->Histamine Inhibits Release (-) JNJ This compound JNJ->H3_Auto Blocks H3_Hetero H3 Heteroreceptor JNJ->H3_Hetero Blocks Histamine_Released Increased Histamine JNJ->Histamine_Released Leads to Dopamine Dopamine H3_Hetero->Dopamine Inhibits Release (-) Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Activates Histamine_Released->Dopamine Disinhibition of Release (+) Reward_Signal Alcohol Reward Signal Dopamine_Receptor->Reward_Signal Mediates

Caption: Mechanism of this compound action on histamine and dopamine release.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates the typical workflow for evaluating the efficacy of a compound like this compound in reducing alcohol-related behaviors in alcohol-preferring rats.

Experimental_Workflow cluster_setup Experimental Setup cluster_paradigms Behavioral Paradigms cluster_treatment Treatment and Data Collection cluster_analysis Data Analysis and Conclusion P_Rats Select Alcohol-Preferring (P) Rats Habituation Habituation to Housing and Handling P_Rats->Habituation Two_Bottle Two-Bottle Choice Test (Alcohol vs. Water) Habituation->Two_Bottle Operant Operant Self-Administration (Lever Press for Alcohol) Habituation->Operant Drug_Admin Administer this compound or Vehicle Two_Bottle->Drug_Admin Operant->Drug_Admin Data_Collection_2BC Measure Fluid Intake and Preference Drug_Admin->Data_Collection_2BC Data_Collection_Operant Record Lever Presses Drug_Admin->Data_Collection_Operant Stats Statistical Analysis Data_Collection_2BC->Stats Data_Collection_Operant->Stats Conclusion Draw Conclusions on Efficacy Stats->Conclusion

Caption: Workflow for testing this compound in alcohol-preferring rats.

Discussion

The data presented in this guide strongly suggest that the histamine H3 receptor antagonist, this compound, effectively reduces voluntary alcohol consumption and the motivation to self-administer alcohol in a preclinical model of high alcohol preference. The mechanism of action is believed to involve the blockade of H3 autoreceptors, leading to increased histamine release, and the blockade of H3 heteroreceptors on non-histaminergic neurons, which may disinhibit the release of other neurotransmitters like dopamine in key reward-related brain regions such as the nucleus accumbens.[15][16][17]

The increase in water intake observed with this compound treatment is a noteworthy finding that requires further investigation to understand its physiological basis and potential clinical implications. The consistent reduction in alcohol-seeking behavior across different experimental paradigms highlights the potential of H3R antagonism as a therapeutic strategy for AUD.

Conclusion

This compound demonstrates a robust and dose-dependent effect in reducing alcohol intake and reinforcing properties in alcohol-preferring rats. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development of H3R antagonists as a novel class of therapeutics for the treatment of alcohol use disorder. Future studies should aim to further elucidate the precise neural circuits and downstream signaling cascades involved in the effects of this compound on alcohol-related behaviors.

References

JNJ-39220675: A Technical Overview of its Role in Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-39220675 is a potent and selective antagonist of the histamine (B1213489) H3 receptor (H3R), a key presynaptic autoreceptor and heteroreceptor in the central nervous system. By blocking the inhibitory effects of the H3R, this compound enhances the release of histamine and other neurotransmitters, including dopamine. This mechanism of action underlies its potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its binding affinity, in vivo receptor occupancy, and its impact on neurotransmitter systems. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

This compound acts as a high-affinity antagonist at the histamine H3 receptor.[1] The H3R is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine from histaminergic neurons. As a heteroreceptor, it modulates the release of other important neurotransmitters such as dopamine, norepinephrine, serotonin, and acetylcholine. By antagonizing the H3R, this compound disinhibits these neurons, leading to an increase in the release of histamine and other neurotransmitters in various brain regions.[2]

Signaling Pathways

The antagonism of the H3R by this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, H3R signaling is complex and can also involve the modulation of other pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

Diagram 1: Histamine H3 Receptor Signaling Pathway

H3R_Signaling JNJ This compound H3R Histamine H3 Receptor JNJ->H3R Antagonizes G_protein Gαi/o H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Modulates Akt_pathway Akt Pathway G_protein->Akt_pathway Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Antagonism of the H3R by this compound prevents Gαi/o activation.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing insights into its potency and in vivo activity.

Table 1: In Vitro Binding Affinity of this compound

ParameterReceptorSpeciesValueReference
Ki Histamine H3Human1.4 nM[1]
pA2 Histamine H3Human9.42[3]

Table 2: In Vivo Receptor Occupancy of this compound

SpeciesDoseRoute of AdministrationReceptor OccupancyBrain RegionReference
Baboon1 mg/kgIntravenous~90%All brain regions[1][2]
Baboon1 mg/kgOral>90%All brain regions[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human histamine H3 receptor.

  • Radioligand: [3H]-Nα-methylhistamine.

  • This compound stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add cell membranes, [3H]-Nα-methylhistamine, and varying concentrations of this compound or vehicle.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor ligand.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Diagram 2: In Vitro Binding Assay Workflow

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound Dilutions start->prep_reagents incubation Incubate Reagents in 96-well Plate prep_reagents->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki quantification->analysis end End analysis->end

Caption: Workflow for determining the in vitro binding affinity of this compound.

In Vivo Spontaneous Locomotor Activity

Objective: To assess the effect of this compound on spontaneous locomotor activity in rodents.

Materials:

  • Adult male mice or rats.

  • This compound solution for injection.

  • Vehicle solution.

  • Open-field activity chambers equipped with infrared beams or video tracking software.

Procedure:

  • Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection).

  • Immediately after injection, place each animal individually into the center of an open-field activity chamber.

  • Record locomotor activity for a specified period (e.g., 60 minutes). Key parameters to measure include:

    • Total distance traveled.

    • Horizontal activity (beam breaks).

    • Vertical activity (rearing).

    • Time spent in the center versus the periphery of the arena.

  • Clean the chambers thoroughly between each animal to remove any olfactory cues.

  • Analyze the data to compare the locomotor activity of the this compound-treated group with the vehicle-treated group.

Diagram 3: Locomotor Activity Experimental Workflow

Locomotor_Activity_Workflow start Start acclimation Acclimate Animals to Testing Room start->acclimation drug_admin Administer this compound or Vehicle acclimation->drug_admin placement Place Animal in Open-Field Chamber drug_admin->placement recording Record Locomotor Activity placement->recording data_analysis Analyze Locomotor Parameters recording->data_analysis end End data_analysis->end

Caption: Workflow for assessing the effect of this compound on locomotor activity.

Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding or aversive properties of this compound.

Materials:

  • Adult male mice or rats.

  • This compound solution for injection.

  • Vehicle solution.

  • A three-chamber conditioned place preference apparatus with distinct visual and tactile cues in the two outer chambers.

Procedure:

  • Pre-conditioning Phase: On day 1, place each animal in the central compartment and allow free access to all three chambers for a set period (e.g., 15 minutes). Record the time spent in each chamber to determine any initial preference.

  • Conditioning Phase (4-8 days):

    • On drug conditioning days, administer this compound and confine the animal to one of the outer chambers for a specified duration (e.g., 30 minutes).

    • On vehicle conditioning days, administer the vehicle and confine the animal to the opposite outer chamber for the same duration.

    • The drug-paired chamber is counterbalanced across animals.

  • Test Phase: On the day after the last conditioning session, place the animal in the central compartment with free access to all chambers and record the time spent in each chamber for 15 minutes.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference (reward). A significant decrease indicates a conditioned place aversion.

Diagram 4: Conditioned Place Preference Logical Flow

CPP_Logic start Start pre_conditioning Pre-conditioning: Measure Baseline Preference start->pre_conditioning conditioning Conditioning: Pair Drug with One Chamber, Vehicle with Another pre_conditioning->conditioning test Test: Measure Time Spent in Each Chamber (Drug-Free) conditioning->test analysis Analysis: Compare Test vs. Baseline test->analysis outcome Outcome analysis->outcome reward Reward (Place Preference) outcome->reward Time in Drug-Paired Chamber Increases aversion Aversion (Place Aversion) outcome->aversion Time in Drug-Paired Chamber Decreases no_effect No Effect outcome->no_effect No Significant Change end End reward->end aversion->end no_effect->end

Caption: Logical flow of a conditioned place preference experiment.

Conclusion

This compound is a valuable research tool for investigating the role of the histamine H3 receptor in neurotransmission and behavior. Its high affinity and selectivity, coupled with its ability to penetrate the blood-brain barrier and occupy H3 receptors in vivo, make it a robust pharmacological agent. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the therapeutic potential of H3R antagonism in various central nervous system disorders.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of JNJ-39220675

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic route for JNJ-39220675, a potent and selective histamine (B1213489) H3 receptor antagonist. The information presented is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is chemically known as (4-cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone.[1] Its molecular structure consists of a central pyridinone core, substituted with a 4-fluorophenoxy group at the 6-position and a carboxamide linker at the 3-position, which is attached to a 1-cyclobutyl-1,4-diazepane moiety.

IdentifierValue
IUPAC Name (4-cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone
CAS Number 959740-39-7
Molecular Formula C₂₁H₂₄FN₃O₂
Molecular Weight 369.43 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol (B129727)

Retrosynthetic Analysis

The synthesis of this compound can be approached through a convergent strategy, involving the preparation of two key intermediates: 1-cyclobutyl-1,4-diazepane and 6-(4-fluorophenoxy)nicotinic acid . These intermediates are then coupled to form the final product.

G JNJ39220675 This compound AmideCoupling Amide Coupling JNJ39220675->AmideCoupling Intermediate1 1-Cyclobutyl-1,4-diazepane AmideCoupling->Intermediate1 Intermediate2 6-(4-Fluorophenoxy)nicotinic acid AmideCoupling->Intermediate2 ReductiveAmination Reductive Amination Intermediate1->ReductiveAmination SNAr SNAr Reaction Intermediate2->SNAr Diazepane 1,4-Diazepane ReductiveAmination->Diazepane Cyclobutanone (B123998) Cyclobutanone ReductiveAmination->Cyclobutanone NicotinicAcid 6-Chloronicotinic acid SNAr->NicotinicAcid Fluorophenol 4-Fluorophenol (B42351) SNAr->Fluorophenol

Caption: Retrosynthetic analysis of this compound.

Synthesis of Intermediates

Synthesis of 1-Cyclobutyl-1,4-diazepane

The synthesis of 1-cyclobutyl-1,4-diazepane is achieved via reductive amination of 1,4-diazepane with cyclobutanone.

Experimental Protocol:

  • To a solution of 1,4-diazepane (1.0 eq) in a suitable solvent such as methanol or dichloromethane (B109758), add cyclobutanone (1.1 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • Sodium triacetoxyborohydride (B8407120) (1.5 eq) is added portion-wise, and the reaction is stirred for an additional 12-18 hours.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford 1-cyclobutyl-1,4-diazepane.

ReactantMolar Eq.
1,4-Diazepane1.0
Cyclobutanone1.1
Sodium triacetoxyborohydride1.5
Synthesis of 6-(4-Fluorophenoxy)nicotinic acid

This intermediate is prepared through a nucleophilic aromatic substitution (SNAr) reaction between 6-chloronicotinic acid and 4-fluorophenol.

Experimental Protocol:

  • To a solution of 6-chloronicotinic acid (1.0 eq) in an appropriate high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), add 4-fluorophenol (1.2 eq).

  • A suitable base, such as potassium carbonate (2.5 eq), is added to the mixture.

  • The reaction is heated to 120-140 °C and stirred for 8-12 hours.

  • After cooling to room temperature, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried under vacuum to yield 6-(4-fluorophenoxy)nicotinic acid.

ReactantMolar Eq.
6-Chloronicotinic acid1.0
4-Fluorophenol1.2
Potassium Carbonate2.5

Final Synthesis of this compound

The final step involves the amide coupling of the two key intermediates.

G cluster_0 Synthesis of this compound Intermediate1 1-Cyclobutyl-1,4-diazepane Coupling Amide Coupling (EDC, HOBt, DIPEA) Intermediate1->Coupling Intermediate2 6-(4-Fluorophenoxy)nicotinic acid Intermediate2->Coupling JNJ39220675 This compound Coupling->JNJ39220675 Purification Purification (Column Chromatography) JNJ39220675->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Final synthetic step for this compound.

Experimental Protocol:

  • To a solution of 6-(4-fluorophenoxy)nicotinic acid (1.0 eq) in a suitable solvent such as dichloromethane or DMF, add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 1.2 eq) and an additive such as hydroxybenzotriazole (B1436442) (HOBt, 1.2 eq).

  • The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.

  • A solution of 1-cyclobutyl-1,4-diazepane (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq) in the same solvent is then added.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is then diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Reactant/ReagentMolar Eq.
6-(4-Fluorophenoxy)nicotinic acid1.0
1-Cyclobutyl-1,4-diazepane1.1
EDC1.2
HOBt1.2
DIPEA2.0

Conclusion

The synthesis of this compound is a robust and scalable process that proceeds through the formation of two key building blocks followed by a final amide coupling reaction. The protocols provided herein offer a detailed guide for the laboratory-scale preparation of this important histamine H3 receptor antagonist, enabling further research and development in this therapeutic area.

References

Bersiporocin (DWN12088): A Technical Overview of a First-in-Class Antifibrotic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Bersiporocin (B10860283) (formerly DWN12088) is a novel, orally administered small molecule inhibitor of prolyl-tRNA synthetase (PRS) under development by Daewoong Pharmaceutical for the treatment of idiopathic pulmonary fibrosis (IPF).[1] IPF is a chronic, progressive, and fatal lung disease characterized by the excessive deposition of collagen in the lungs, leading to irreversible loss of lung function.[2] Bersiporocin represents a first-in-class therapeutic approach that directly targets collagen synthesis.[3] Preclinical studies have demonstrated its antifibrotic efficacy, and it is currently undergoing Phase 2 clinical trials.[2] This document provides a detailed technical guide on the discovery, mechanism of action, and development of bersiporocin.

Discovery and Development

Bersiporocin was identified as a selective inhibitor of PRS, an enzyme crucial for the synthesis of proline-rich proteins like collagen.[4] The rationale behind its development is that by inhibiting PRS, bersiporocin can down-regulate collagen synthesis, thereby mitigating the progression of fibrosis.[4] The compound has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of IPF.[5]

Mechanism of Action: Asymmetric Inhibition of Prolyl-tRNA Synthetase (PARS1)

Bersiporocin's unique mechanism of action lies in its asymmetric inhibition of the catalytic activity of prolyl-tRNA synthetase 1 (PARS1), the enzyme responsible for attaching proline to its corresponding transfer RNA (tRNA) during protein synthesis.[6] PARS1 exists as a homodimer, and bersiporocin binds with high affinity to the catalytic site of one of the protomers in the dimer.[6] This initial binding event induces a conformational change in the homodimer, which in turn reduces the binding affinity of a second bersiporocin molecule to the other protomer.[6] This results in a partial and controlled inhibition of PARS1 activity, which is sufficient to reduce the synthesis of proline-rich proteins like collagen without causing the complete shutdown of protein synthesis that could lead to toxicity.[6] This asymmetric inhibition provides a wider therapeutic window and enhanced safety profile.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of bersiporocin and a general workflow for evaluating its antifibrotic effects.

G cluster_0 Cellular Environment cluster_1 PARS1 Homodimer Proline Proline PARS1_A Protomer A Proline->PARS1_A PARS1_B Protomer B Proline->PARS1_B ATP ATP ATP->PARS1_A ATP->PARS1_B tRNA_Pro tRNA(Pro) tRNA_Pro->PARS1_A tRNA_Pro->PARS1_B PARS1_A->PARS1_B Conformational change Pro_tRNA_Pro Prolyl-tRNA(Pro) PARS1_A->Pro_tRNA_Pro Catalysis PARS1_B->Pro_tRNA_Pro Catalysis Collagen_Synthesis Collagen Synthesis Pro_tRNA_Pro->Collagen_Synthesis Fibrosis Fibrosis Collagen_Synthesis->Fibrosis Bersiporocin Bersiporocin Bersiporocin->PARS1_A High-affinity binding Bersiporocin->PARS1_B Low-affinity binding

Bersiporocin's Asymmetric Inhibition of PARS1

G Start Start In_Vitro In Vitro Studies Start->In_Vitro Enzyme_Assay PRS Enzyme Assay (IC50 Determination) In_Vitro->Enzyme_Assay Cell_Culture Fibroblast Culture (TGF-β stimulation) In_Vitro->Cell_Culture Collagen_Assay Collagen & Pro-fibrotic Marker Analysis Cell_Culture->Collagen_Assay In_Vivo In Vivo Studies Collagen_Assay->In_Vivo Animal_Model Bleomycin-Induced Pulmonary Fibrosis Model In_Vivo->Animal_Model Treatment Bersiporocin Administration Animal_Model->Treatment Efficacy_Eval Efficacy Evaluation (Lung function, Histology) Treatment->Efficacy_Eval Clinical_Trials Clinical Trials Efficacy_Eval->Clinical_Trials Phase_1 Phase 1 (Safety, PK/PD) Clinical_Trials->Phase_1 Phase_2 Phase 2 (Efficacy, Safety) Phase_1->Phase_2 End End Phase_2->End

Bersiporocin Development Workflow

Quantitative Data

The following tables summarize the key quantitative data available for bersiporocin.

Table 1: In Vitro Potency

ParameterValueCell/SystemReference
IC50 74 nMProlyl-tRNA Synthetase (PRS)[4]

Table 2: Preclinical Efficacy (Bleomycin-Induced Pulmonary Fibrosis Mouse Model)

ParameterObservationReference
Lung Function Significantly improved[8]
Collagen Accumulation Significantly reduced in lung and heart tissues[8]

Table 3: Phase 1 Clinical Trial in Healthy Volunteers

ParameterDetailsReference
Study Design Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose[8]
Participants 40 in single-ascending dose (SAD), 32 in multiple-ascending dose (MAD)[8]
Doses (SAD) Up to 600 mg (oral)[8]
Doses (MAD) Up to 200 mg twice daily for 14 days[8]
Safety No severe or serious adverse events observed. Most common TEAEs were gastrointestinal.[8]
Pharmacokinetics (PK) Dose-proportional up to 600 mg (single dose) and 200 mg (multiple doses)[8]
Pharmacodynamics (PD) Lower levels of pro-peptide of type 3 procollagen (B1174764) (Pro-C3) observed with bersiporocin treatment compared to placebo in the MAD study.[8]

Table 4: Phase 2 Clinical Trial in IPF Patients (Ongoing)

ParameterDetailsReference
ClinicalTrials.gov ID NCT05389215[4]
Study Design Randomized, double-blind, placebo-controlled[4]
Target Enrollment 102 patients[2]
Patient Population IPF patients aged 40 and older, with or without background antifibrotic therapy[2]
Treatment Arms Bersiporocin (150 mg BID) or placebo for 24 weeks[4]
Primary Endpoints Safety and efficacy (change in forced vital capacity - FVC)[9]
Interim Safety Review Independent Data Monitoring Committee (IDMC) has recommended continuation of the trial based on positive safety reviews.[2]

Experimental Protocols

Prolyl-tRNA Synthetase (PRS) Inhibition Assay (IC50 Determination)

The inhibitory activity of bersiporocin against PRS was evaluated using an aminoacylation assay.[4] This assay measures the attachment of proline to its tRNA, a reaction catalyzed by PRS. The general steps are as follows:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing human PRS enzyme, radiolabeled proline (e.g., [3H]-proline), ATP, and tRNAPro in a suitable buffer.

  • Incubation: Bersiporocin at various concentrations is added to the reaction mixture and incubated to allow for enzyme inhibition.

  • Reaction Termination: The aminoacylation reaction is stopped, typically by precipitating the tRNA and associated radiolabeled proline using an acid like trichloroacetic acid (TCA).

  • Quantification: The amount of radiolabeled proline incorporated into tRNA is quantified using a scintillation counter.

  • IC50 Calculation: The concentration of bersiporocin that inhibits 50% of the PRS enzymatic activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Fibroblast Studies
  • Cell Culture: Primary human lung fibroblasts from IPF patients are cultured in appropriate media.[8]

  • Induction of Fibrotic Phenotype: The fibroblasts are stimulated with transforming growth factor-beta (TGF-β) to induce a pro-fibrotic phenotype, characterized by increased expression of collagen and alpha-smooth muscle actin (α-SMA).[10]

  • Treatment: The cells are treated with varying concentrations of bersiporocin.

  • Analysis: The expression levels of collagen and α-SMA are quantified using techniques such as Western blotting or immunofluorescence.[4]

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This is a widely used preclinical model to evaluate the efficacy of antifibrotic drugs.[8]

  • Induction of Fibrosis: Mice are administered bleomycin, typically via intratracheal or oropharyngeal instillation, which induces lung injury and subsequent fibrosis.[8]

  • Treatment: A cohort of mice is treated with bersiporocin (administered orally), while a control group receives a vehicle.[8]

  • Assessment of Lung Function: Lung function parameters, such as forced vital capacity (FVC), are measured using techniques like whole-body plethysmography.[8]

  • Histological Analysis: At the end of the study, the mice are euthanized, and their lungs are harvested for histological analysis to assess the extent of fibrosis and collagen deposition (e.g., using Masson's trichrome staining).[8]

Conclusion

Bersiporocin is a promising, first-in-class antifibrotic agent with a novel mechanism of action targeting the synthesis of collagen through the asymmetric inhibition of prolyl-tRNA synthetase. Its development is based on a strong scientific rationale, and it has demonstrated a favorable safety profile and antifibrotic effects in preclinical and early clinical studies. The ongoing Phase 2 clinical trial will be crucial in determining its efficacy in patients with idiopathic pulmonary fibrosis, a disease with a high unmet medical need.

References

JNJ-39220675: A Technical Overview for Researchers in Seasonal Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-39220675, a selective histamine (B1213489) H3 receptor antagonist, and its investigation for the treatment of seasonal allergic rhinitis. The document covers its mechanism of action, preclinical pharmacology, and clinical efficacy and safety, with a focus on quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound is a potent and selective antagonist of the histamine H3 receptor.[1][2] The histamine H3 receptor is an autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central and peripheral nervous systems. In the context of seasonal allergic rhinitis, the rationale for H3 receptor antagonism lies in its potential to modulate the nasal allergic response. Histamine H3 receptors are present in the nasal mucosa and are involved in regulating nasal allergy symptoms. By blocking these receptors, this compound is hypothesized to alleviate symptoms associated with allergic rhinitis, particularly nasal congestion.

Signaling Pathway of Histamine H3 Receptor Antagonism in Allergic Rhinitis

Histamine H3 Receptor Signaling in Allergic Rhinitis cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Effector Cell (e.g., Nasal Mucosa) Histamine_Neuron Histamine Neuron H3_Autoreceptor Histamine H3 Autoreceptor Histamine_Neuron->H3_Autoreceptor Histamine H3_Autoreceptor->Histamine_Neuron Inhibits Histamine Release (-) Increased_Histamine Increased Histamine Release H3_Autoreceptor->Increased_Histamine Blockade leads to Effector_Cell Nasal Epithelial Cell / Smooth Muscle Cell H1_Receptor Histamine H1 Receptor Effector_Cell->H1_Receptor Histamine Allergic_Symptoms Nasal Congestion, Sneezing, Rhinorrhea H1_Receptor->Allergic_Symptoms Activates This compound This compound This compound->H3_Autoreceptor Antagonizes

Caption: Histamine H3 receptor antagonism by this compound.

Preclinical Pharmacology

This compound has demonstrated high affinity and selectivity for the histamine H3 receptor in preclinical studies. It is also characterized by its ability to penetrate the blood-brain barrier.[1]

Binding Affinity
ReceptorBinding Affinity (Ki)SpeciesReference
Histamine H31.4 nMHuman[1][2]
In Vivo Receptor Occupancy

A preclinical study using positron emission tomography (PET) in baboons evaluated the brain histamine H3 receptor occupancy of this compound.

SpeciesDoseRoute of AdministrationReceptor OccupancyTime Post-DoseReference
Baboon1 mg/kgOral>90%90 minutes[1]
Baboon1 mg/kgOral>90%240 minutes[1]

Clinical Research in Seasonal Allergic Rhinitis

A key clinical study investigating the efficacy and safety of this compound in seasonal allergic rhinitis was a Phase 2a, randomized, single-dose, double-dummy, placebo- and active-controlled, three-way crossover study (NCT00804687).

Experimental Protocol: Phase 2a Clinical Trial (NCT00804687)

Objective: To evaluate the relative efficacy of this compound and pseudoephedrine compared to placebo in participants with seasonal allergic rhinitis.

Study Design:

Phase 2a Clinical Trial Workflow cluster_interventions Interventions (Crossover) Screening Screening Period (Up to 30 days) Randomization Randomization (n=53) Screening->Randomization Treatment_Period_1 Treatment Period 1 (Single Dose) Randomization->Treatment_Period_1 Washout_1 Washout Period (≥6 days) Treatment_Period_1->Washout_1 EEC_Exposure Environmental Exposure Chamber (8 hours) Treatment_Period_1->EEC_Exposure Treatment_Period_2 Treatment Period 2 (Single Dose) Washout_1->Treatment_Period_2 Washout_2 Washout Period (≥6 days) Treatment_Period_2->Washout_2 Treatment_Period_2->EEC_Exposure Treatment_Period_3 Treatment Period 3 (Single Dose) Washout_2->Treatment_Period_3 Treatment_Period_3->EEC_Exposure Efficacy_Assessment Efficacy & Safety Assessments EEC_Exposure->Efficacy_Assessment This compound This compound (10 mg) Pseudoephedrine Pseudoephedrine (60 mg) Placebo Placebo

Caption: Workflow of the Phase 2a crossover clinical trial.

Inclusion Criteria:

  • Clinical history of seasonal allergic rhinitis for at least two ragweed seasons.

  • Positive skin test to ragweed allergen within 12 months of screening.

  • Age 18-65 years.

  • Body Mass Index (BMI) between 18 and 32 kg/m ².

Exclusion Criteria:

  • Clinically significant nasal anatomical deformities.

  • History of risk factors for torsades de pointes.

  • Use of investigational treatment within 30 days of screening.

Interventions:

  • This compound: 10 mg single oral dose.

  • Pseudoephedrine: 60 mg single oral dose.

  • Placebo.

Outcome Measures:

  • Primary Endpoint: Change from baseline in the minimal cross-sectional area of the nasal cavity, as measured by acoustic rhinometry.

  • Secondary Endpoint: Total Nasal Symptom Score (TNSS), which is the sum of scores for four individual symptoms: runny nose, sneezing, itchy nose, and nasal congestion (each scored 0-3, for a total possible score of 12).

Clinical Efficacy Data

The study demonstrated that this compound was effective in treating nasal symptoms of allergic rhinitis.

Table 3.1: Efficacy of this compound in Seasonal Allergic Rhinitis (Phase 2a Study)

Outcome MeasureThis compound vs. PlaceboPseudoephedrine vs. PlaceboReference
Primary Endpoint
Least Square Mean Difference in Minimal Cross-Sectional Area-0.126 (p=0.06)-0.195 (p=0.004)[3]
Secondary Endpoint
Baseline-Adjusted Area Under the Curve of TNSSSignificantly smaller (p=0.0003)Significantly smaller (p=0.04)[3]
Individual Nasal Symptoms
Runny NoseSignificantly effective (p ≤ 0.05)Trend for improvement[3]
SneezingSignificantly effective (p ≤ 0.05)Trend for improvement[3]
Itchy NoseSignificantly effective (p ≤ 0.05)Trend for improvement[3]
Nasal CongestionSignificantly effective (p ≤ 0.05)Trend for improvement[3]
Clinical Safety and Tolerability

In the Phase 2a study, this compound was generally well-tolerated. The most frequently reported adverse event was insomnia.

Table 3.2: Most Frequent Adverse Event with this compound (Phase 2a Study)

Adverse EventFrequencyReference
Insomnia17.3%[3]

Summary and Future Directions

This compound, a selective histamine H3 receptor antagonist, has shown promise in a proof-of-concept Phase 2a clinical trial for the treatment of seasonal allergic rhinitis. The compound demonstrated a significant effect on total and individual nasal symptom scores. While it showed a trend for improvement in the primary endpoint of nasal patency as measured by acoustic rhinometry, this effect was not as robust as the active comparator, pseudoephedrine.

Further research would be needed to fully elucidate the therapeutic potential of this compound in allergic rhinitis, potentially exploring different dosing regimens or its use in combination with other therapies. The favorable safety profile observed in the Phase 2a study supports its continued investigation. The findings from these studies provide a solid foundation for drug development professionals and scientists to build upon in the quest for novel treatments for seasonal allergic rhinitis.

References

Early-Phase Clinical Trial Data for JNJ-39220675: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available early-phase clinical trial data for JNJ-39220675, a selective, brain-penetrating histamine (B1213489) H3 receptor antagonist. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals, and focuses on the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound.

Introduction to this compound

This compound is an investigational compound that acts as an antagonist at the histamine H3 receptor.[1][2] This receptor is primarily expressed in the central nervous system and functions as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters.[1] By blocking the H3 receptor, this compound is hypothesized to increase the release of histamine and other neurotransmitters, with potential therapeutic applications in a range of neurological and psychiatric disorders. Preclinical studies have explored its utility in alcohol dependence and its interaction with dopaminergic pathways.[3][4] The primary clinical development program for which data is publicly available focused on its potential application in the treatment of allergic rhinitis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the early-phase clinical development of this compound.

Table 1: Efficacy of this compound in a Phase 2a Allergic Rhinitis Trial (NCT00804687)[1]
ParameterThis compound (10 mg)Pseudoephedrine (60 mg)Placebo
Change in Minimal Cross-Sectional Area (MCA) of Nasal Cavity (Least Square Mean Difference vs. Placebo) -0.126 (P = 0.06)-0.195 (P = 0.004)-
Baseline-Adjusted Area Under the Curve (AUC) of Total Nasal Symptom Scores (TNSS) (P-value vs. Placebo) P = 0.0003P = 0.04-
Improvement in Individual Nasal Symptoms (Rhinorrhea, Nasal Itching, Sneezing, Nasal Congestion) (P-value vs. Placebo) P ≤ 0.05 for all 4 symptomsTrend for improvement-
Table 2: Safety and Tolerability of this compound in a Phase 2a Allergic Rhinitis Trial (NCT00804687)[1]
Adverse EventFrequency with this compound (10 mg)
Insomnia17.3%
Other Adverse EventsNot specified in detail

Note: Detailed pharmacokinetic and safety data from Phase 1, first-in-human studies in healthy volunteers are not publicly available.

Experimental Protocols

Phase 2a Allergic Rhinitis Study (NCT00804687)

Objective: To evaluate the relative efficacy of a single dose of this compound compared to pseudoephedrine and placebo in preventing nasal congestion induced by allergen exposure in an environmental exposure chamber (EEC).[1]

Study Design: [1]

  • Randomized, single-dose, single-blind, double-dummy, placebo-controlled, three-way cross-over study.

  • Participants: 53 individuals with a history of ragweed allergy.

  • Interventions:

    • This compound (10 mg, oral solution) + Placebo tablet

    • Placebo oral solution + Pseudoephedrine (60 mg, tablet)

    • Placebo oral solution + Placebo tablet

  • Procedure:

    • Participants were randomized to one of six treatment sequences.

    • A single dose of the assigned intervention was administered.

    • Approximately 2 hours post-dose, participants entered an Environmental Exposure Chamber (EEC) and were exposed to ragweed pollen for 8 hours.

    • A washout period of at least 6 days separated each treatment period.

Endpoints: [1]

  • Primary Efficacy Endpoint: Change in nasal patency as measured by the minimal cross-sectional area (MCA) of the nasal cavity using acoustic rhinometry.

  • Secondary Efficacy Endpoint: Total Nasal Symptom Scores (TNSS) over the 8-hour EEC exposure period.

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

This compound acts as an antagonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR) coupled to the Gi/o protein. The following diagram illustrates the canonical signaling pathway of the H3 receptor and the effect of an antagonist like this compound.

H3R_Signaling cluster_presynaptic Presynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Activates G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_ion Ca2+ Ca_channel->Ca_ion Influx Vesicle Histamine Vesicle Ca_ion->Vesicle Triggers Exocytosis Histamine_release Increased Histamine Release Vesicle->Histamine_release Release JNJ_39220675 This compound JNJ_39220675->H3R Blocks

Caption: Antagonism of the presynaptic H3 receptor by this compound.

Experimental Workflow for the Phase 2a Allergic Rhinitis Trial

The following diagram outlines the workflow for the NCT00804687 clinical trial.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment_period_1 Treatment Period 1 cluster_washout_1 Washout cluster_treatment_period_2 Treatment Period 2 cluster_washout_2 Washout cluster_treatment_period_3 Treatment Period 3 Screening Participant Screening (History of Ragweed Allergy) Randomization Randomization to 6 Treatment Sequences Screening->Randomization Dosing1 Single Dose Administration (this compound, Pseudoephedrine, or Placebo) Randomization->Dosing1 EEC1 Environmental Exposure Chamber (8 hours Ragweed Pollen Exposure) Dosing1->EEC1 Assessment1 Efficacy & Safety Assessments (Acoustic Rhinometry, TNSS) EEC1->Assessment1 Washout1 Washout Period (≥ 6 days) Assessment1->Washout1 Dosing2 Single Dose Administration (Cross-over) Washout1->Dosing2 EEC2 Environmental Exposure Chamber Dosing2->EEC2 Assessment2 Efficacy & Safety Assessments EEC2->Assessment2 Washout2 Washout Period (≥ 6 days) Assessment2->Washout2 Dosing3 Single Dose Administration (Cross-over) Washout2->Dosing3 EEC3 Environmental Exposure Chamber Dosing3->EEC3 Assessment3 Efficacy & Safety Assessments EEC3->Assessment3

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of JNJ-39220675 (Mavoglurant)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental protocols for JNJ-39220675, also known as mavoglurant (B1676221) (AFQ056). Mavoglurant is a selective, non-competitive, and orally active antagonist of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). It has been investigated for its therapeutic potential in various neurological and psychiatric disorders. This document outlines key in vivo models and methodologies to assess the efficacy, pharmacokinetics, and pharmacodynamics of mavoglurant.

It is important to note that the designation this compound has also been associated with a histamine (B1213489) H3 receptor antagonist in some literature. This document focuses exclusively on this compound as the mGluR5 antagonist, mavoglurant.

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo studies with mavoglurant.

Table 1: In Vivo Efficacy of Mavoglurant in a Fragile X Syndrome Mouse Model

Animal ModelTreatmentDose (mg/kg)RouteKey Findings
Fmr1 Knockout MiceChronic MavoglurantNot specified (in food)p.o.Restored sociability behavior to wild-type levels in a three-chambered task.[1]
Fmr1 Knockout MiceMavoglurantNot specifiedNot specifiedAttenuated wild running and audiogenic-induced seizures.

Table 2: In Vivo Efficacy of Mavoglurant in a Model of L-DOPA-Induced Dyskinesia

Animal ModelTreatmentDose (mg/kg)RouteKey Findings
6-OHDA-Lesioned RatsMavoglurant with L-DOPANot specifiedNot specifiedPreclinical studies suggest efficacy in reducing L-DOPA-induced dyskinesia.

Table 3: In Vivo Efficacy of Mavoglurant in a Model of Cocaine Self-Administration

Animal ModelTreatment ParadigmDose (mg/kg)RouteKey Findings
Sprague-Dawley RatsLong Access (6h/day)1, 3, 10i.p. or p.o.Dose-dependently reduced intravenous cocaine self-administration.
Sprague-Dawley RatsShort Access (1h/day)1, 3, 10i.p. or p.o.No effect on cocaine self-administration; decreased locomotion.

Table 4: In Vivo Pharmacokinetic Parameters of Mavoglurant in Rodents

SpeciesDose (mg/kg)RouteTmax (h)Cmax (pmol/g or pmol/mL)t1/2 (h)Oral Bioavailability (%)
Mice9.4p.o.≤0.25Plasma: 950; Brain: 35002.932
Mice3.1i.v.≤0.08Plasma: 3330; Brain: 84000.69N/A

Experimental Protocols

Evaluation of Mavoglurant in a Fragile X Syndrome Mouse Model

Objective: To assess the efficacy of mavoglurant in reversing the behavioral deficits observed in Fmr1 knockout (KO) mice, a model of Fragile X syndrome.

Animal Model: Male Fmr1 KO mice and wild-type (WT) littermates on a C57BL/6 background.

Protocol: Three-Chambered Social Interaction Test

  • Apparatus: A three-chambered rectangular box made of clear polycarbonate. The two side chambers can contain a novel object or a stranger mouse enclosed in a wire cage.

  • Habituation: Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.

  • Sociability Phase: Place an unfamiliar mouse (Stranger 1) in the wire cage in one of the side chambers and an empty wire cage in the other. Place the test mouse back in the center chamber and allow it to explore for 10 minutes. Record the time spent in each chamber and the time spent sniffing each wire cage.

  • Social Novelty Phase: Introduce a new unfamiliar mouse (Stranger 2) into the previously empty wire cage. The test mouse is then allowed to explore for another 10 minutes. Record the time spent exploring each of the now-familiar and novel mice.

  • Mavoglurant Administration: For chronic studies, mavoglurant can be incorporated into the food pellets. For acute studies, administer mavoglurant via oral gavage or intraperitoneal injection at the desired dose and time before testing.[1]

  • Data Analysis: Analyze the time spent in each chamber and sniffing each cage. Fmr1 KO mice typically show altered sociability, which may be restored by effective treatments.[1]

Protocol: Audiogenic Seizure Susceptibility

  • Apparatus: A sound-attenuating chamber equipped with a high-frequency sound source.

  • Procedure: Place a single mouse in the chamber and allow a 1-minute habituation period. Present a high-intensity acoustic stimulus (e.g., 120 dB) for a defined period (e.g., 60 seconds).

  • Scoring: Observe and score the seizure response, which can range from wild running to tonic-clonic seizures.

  • Mavoglurant Administration: Administer mavoglurant at the desired dose and route at a specified time before the seizure induction.

  • Data Analysis: Compare the incidence and severity of seizures between vehicle- and mavoglurant-treated groups.

Evaluation of Mavoglurant in a Rat Model of L-DOPA-Induced Dyskinesia (LID)

Objective: To determine the efficacy of mavoglurant in reducing abnormal involuntary movements (AIMs) induced by chronic L-DOPA treatment in a rat model of Parkinson's disease.

Protocol: 6-Hydroxydopamine (6-OHDA) Lesioning and L-DOPA Treatment

  • Animal Model: Adult male Sprague-Dawley or Wistar rats.

  • 6-OHDA Lesioning:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Inject 6-OHDA into the medial forebrain bundle to induce a unilateral lesion of the nigrostriatal dopamine (B1211576) pathway. The coordinates relative to bregma are typically: Anteroposterior (AP): -2.8 mm, Mediolateral (ML): -2.0 mm, Dorsoventral (DV): -9.0 mm.

    • Allow the animals to recover for at least 2-3 weeks.

  • Induction of Dyskinesia:

    • Administer L-DOPA (e.g., 5-6 mg/kg, s.c. or i.p.) in combination with a peripheral decarboxylase inhibitor like benserazide (B1668006) (e.g., 12.5-15 mg/kg) daily for approximately 3 weeks to induce stable AIMs.

  • Mavoglurant Treatment: Co-administer mavoglurant with L-DOPA at the desired doses and route.

  • Assessment of Abnormal Involuntary Movements (AIMs):

    • Following L-DOPA administration, place the rats in individual transparent cages for observation.

    • Score the severity of axial, limb, and orolingual AIMs at regular intervals (e.g., every 20 minutes for 3-4 hours). Each subtype of AIM is typically scored on a scale from 0 (absent) to 4 (continuous).

  • Data Analysis: Calculate the total AIMs score for each rat and compare the scores between the mavoglurant- and vehicle-treated groups.

Pharmacokinetic Analysis of Mavoglurant

Objective: To determine the pharmacokinetic profile of mavoglurant in rodents.

Protocol:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Drug Administration: Administer mavoglurant at a defined dose via the desired route (e.g., oral gavage for bioavailability studies, intravenous injection for clearance).

  • Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis (LC-MS/MS):

    • Develop and validate a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mavoglurant in plasma.[2][3]

    • Chromatographic Separation: Use a C18 column with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution with a modifier (e.g., formic acid or acetic acid).[2][3]

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI) and monitor the specific precursor-to-product ion transitions for mavoglurant and an internal standard in multiple reaction monitoring (MRM) mode.[2][3]

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability using appropriate software.

Visualizations

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling & Neuronal Excitability Ca2_release->Downstream PKC->Downstream Mavoglurant Mavoglurant (this compound) Mavoglurant->mGluR5 Inhibits (NAM)

Caption: Mavoglurant (this compound) acts as a negative allosteric modulator (NAM) of the mGluR5 receptor, inhibiting downstream signaling cascades.

Experimental_Workflow_LID_Model cluster_animal_prep Animal Model Preparation cluster_dyskinesia_induction Dyskinesia Induction cluster_treatment_assessment Treatment and Assessment A1 Adult Male Rats A2 Stereotaxic Surgery: Unilateral 6-OHDA Lesion in Medial Forebrain Bundle A1->A2 A3 Recovery Period (2-3 weeks) A2->A3 B1 Daily L-DOPA + Benserazide Administration (approx. 3 weeks) A3->B1 B2 Development of Stable Abnormal Involuntary Movements (AIMs) B1->B2 C1 Co-administration of Mavoglurant + L-DOPA/Benserazide B2->C1 C2 Behavioral Observation: AIMs Scoring (Axial, Limb, Orolingual) C1->C2 C3 Data Analysis: Comparison of AIMs scores (Mavoglurant vs. Vehicle) C2->C3

Caption: Workflow for evaluating mavoglurant in the 6-OHDA rat model of L-DOPA-induced dyskinesia.

References

Application Notes and Protocols for JNJ-39220675 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of JNJ-39220675, a selective histamine (B1213489) H3 receptor antagonist, in various animal models based on available preclinical data. The following protocols are intended to serve as a guide for researchers designing in vivo studies with this compound.

Mechanism of Action

This compound acts as a selective antagonist for the histamine H3 receptor.[1][2][3] This receptor is primarily expressed in the central nervous system and functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons. By blocking the H3 receptor, this compound is expected to increase the synthesis and release of histamine and other neurotransmitters, which is the basis for its investigation in various neurological and psychiatric models.

Quantitative Data Summary

The following tables summarize the available quantitative data on the dosing and receptor occupancy of this compound in different animal models.

Table 1: Dosing of this compound in Animal Models

Animal ModelDoseRoute of AdministrationExperimental ContextReference
Mice1 and 10 mg/kgNot SpecifiedStudy of amphetamine- and quinpirole-induced behaviors[1][4]
Baboons1 mg/kgIntravenous (i.v.) and Oral (p.o.)Measurement of brain histamine H3 receptor blockade[5][6]
Rats, Mice, Dogs1 mg/kgOral (p.o.)90% occupancy of histamine H3 receptors[5]

Table 2: Receptor Occupancy of this compound

Animal ModelDoseRoute of AdministrationReceptor OccupancyTime Post-AdministrationReference
Baboons1 mg/kgOral (p.o.)>90%90 minutes[6]
Baboons1 mg/kgOral (p.o.)>90% (slight increase from 90 min)240 minutes[6]
Rats, Mice, Dogs1 mg/kgOral (p.o.)90%Not Specified[5]

Experimental Protocols

The following are generalized protocols for common experimental procedures that can be adapted for studies involving this compound.

Protocol 1: Oral Administration (Gavage) in Mice

This protocol describes the standard procedure for oral administration of a compound via gavage.

Materials:

  • This compound solution/suspension

  • Appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water)

  • Animal scale

  • 1 ml syringe

  • 20-22 gauge, 1.5-inch stainless steel feeding needle with a rounded tip

Procedure:

  • Animal Preparation: Acclimatize mice to the experimental room for at least 60 minutes before the procedure.

  • Dose Calculation: Weigh each mouse to accurately calculate the required volume of the this compound formulation. The typical dosing volume is 5-10 ml/kg.

  • Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

  • Gavage:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.

    • With the mouse in a vertical position, insert the gavage needle into the mouth, slightly to one side to avoid the trachea.

    • Gently advance the needle into the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle.

    • Once the needle is in the stomach, slowly administer the this compound solution over 2-3 seconds.

  • Post-Administration:

    • Gently withdraw the needle in a single, smooth motion.

    • Return the mouse to its home cage and monitor for any signs of distress for at least 15 minutes.

Protocol 2: Intravenous Administration (Tail Vein Injection) in Rats

This protocol outlines the procedure for intravenous administration of a substance via the lateral tail vein.

Materials:

  • This compound solution (sterile and filtered)

  • Appropriate vehicle (e.g., sterile saline)

  • Rat restrainer

  • Heat lamp or warm water bath

  • 27-30 gauge needle with a 1 ml syringe

  • 70% ethanol (B145695) swabs

Procedure:

  • Animal Preparation: Place the rat in a restrainer, allowing the tail to be accessible.

  • Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes to dilate the lateral tail veins.

  • Injection Site Preparation: Clean the tail with a 70% ethanol swab.

  • Injection:

    • Position the needle parallel to the vein with the bevel facing up.

    • Insert the needle into the vein, approximately one-third of the way down the tail from the base. A flash of blood in the needle hub indicates successful entry.

    • Slowly inject the this compound solution. If swelling occurs, the needle is not in the vein and should be withdrawn.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Return the rat to its home cage and monitor for any adverse reactions.

Visualization of Signaling Pathways and Workflows

Histamine H3 Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of the histamine H3 receptor. As an antagonist, this compound would block the inhibitory effects of this pathway, leading to an increase in neurotransmitter release.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Activates Neurotransmitter_Vesicles Neurotransmitter Vesicles PKA->Neurotransmitter_Vesicles Inhibits Fusion Release Neurotransmitter Release Neurotransmitter_Vesicles->Release Leads to Histamine Histamine Histamine->H3R Binds JNJ39220675 This compound (Antagonist) JNJ39220675->H3R Blocks

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow for Locomotor Activity

This diagram outlines a typical workflow for assessing the effect of this compound on locomotor activity in mice.

Locomotor_Activity_Workflow A Animal Acclimatization (60 min) B Baseline Activity Recording (30 min) A->B C Administration of This compound or Vehicle B->C D Post-Dose Activity Recording (60 min) C->D E Data Analysis (e.g., Distance Traveled, Rearing) D->E

Caption: Locomotor Activity Experimental Workflow.

References

Application Notes and Protocols for JNJ-39220675 in Behavioral Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JNJ-39220675, a selective and brain-penetrant histamine (B1213489) H3 receptor antagonist, in behavioral neuroscience research. Detailed protocols for key in vivo experiments are provided to guide researchers in investigating its effects on rodent behavior.

This compound has been shown to modulate dopaminergic and histaminergic neurotransmission, making it a valuable tool for studying the neural circuits underlying addiction, reward, and motivation. Preclinical studies have demonstrated its efficacy in reducing alcohol consumption and altering responses to psychostimulants.

Mechanism of Action

This compound acts as an antagonist at the histamine H3 receptor.[1][2] The H3 receptor is an autoreceptor located on histaminergic neurons, and its activation inhibits the synthesis and release of histamine. By blocking this receptor, this compound disinhibits histaminergic neurons, leading to increased histamine release in the brain. This increase in histamine, in turn, modulates the release of other neurotransmitters, including dopamine, particularly in brain regions associated with reward and motivation, such as the nucleus accumbens.

Data Presentation

The following tables summarize the quantitative data from key behavioral neuroscience studies involving this compound.

Table 1: this compound in Locomotor Activity Studies

Animal ModelTreatment GroupsThis compound Dose (mg/kg, i.p.)Co-administered Drug (Dose, mg/kg)Key FindingsReference
MiceC57BL/6J1 and 10Amphetamine (2)Acutely inhibited amphetamine-induced hyperlocomotion.Nuutinen et al., 2015
MiceC57BL/6J10Quinpirole (0.5)Inhibited quinpirole-induced tolerance to hypokinesia in repeated administration.Nuutinen et al., 2015

Table 2: this compound in Conditioned Place Preference (CPP) Studies

Animal ModelTreatment GroupsThis compound Dose (mg/kg, i.p.)Conditioning Drug (Dose, mg/kg)Key FindingsReference
MiceC57BL/6J1 and 10Amphetamine (2)Did not affect the acquisition of amphetamine-induced CPP.Nuutinen et al., 2015
MiceC57BL/6J10Quinpirole (0.5)Had no effect on quinpirole-induced conditioned place aversion.Nuutinen et al., 2015

Table 3: this compound in Alcohol-Related Behaviors

Animal ModelBehavioral ParadigmThis compound DoseKey Findings
Alcohol-preferring ratsAlcohol Intake and PreferenceNot specified in abstractsEffective in reducing alcohol intake and preference.[2]
C57BL/6J miceCue-induced reinstatement of alcohol seekingNot specified in abstractsAttenuated cue-induced alcohol seeking.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Protocol 1: Assessment of Locomotor Activity in Mice

This protocol is adapted from general locomotor activity assessment procedures and the study by Nuutinen et al. (2015).

Objective: To evaluate the effect of this compound on spontaneous and psychostimulant-induced locomotor activity.

Materials:

  • This compound

  • Amphetamine sulfate

  • Saline (0.9% NaCl)

  • Open field arenas equipped with infrared beams for automated activity monitoring

  • Male C57BL/6J mice

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. On the day of testing, place each mouse individually into the open field arena and allow for a 30-60 minute habituation period.

  • Drug Administration:

    • Following habituation, administer this compound (1 or 10 mg/kg, i.p.) or vehicle (saline).

    • 30 minutes after this compound administration, administer amphetamine (2 mg/kg, i.p.) or saline.

  • Data Collection: Immediately after the second injection, place the mice back into the open field arenas and record locomotor activity (e.g., distance traveled, horizontal beam breaks) for 60-120 minutes.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of drug effects. Compare the total distance traveled between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Conditioned Place Preference (CPP) in Mice

This protocol is based on standard CPP procedures and the study by Nuutinen et al. (2015).

Objective: To assess the effect of this compound on the rewarding properties of amphetamine.

Materials:

  • This compound

  • Amphetamine sulfate

  • Saline (0.9% NaCl)

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Male C57BL/6J mice

Procedure:

  • Pre-conditioning (Baseline Preference Test):

    • On Day 1, place each mouse in the central compartment of the CPP apparatus and allow free access to all three chambers for 15-20 minutes.

    • Record the time spent in each of the two outer chambers.

    • Assign the drug-paired and vehicle-paired chambers in a counterbalanced manner to avoid bias from initial chamber preference.

  • Conditioning (Days 2-9):

    • This phase consists of 8 conditioning sessions (one per day).

    • On drug conditioning days (e.g., Days 2, 4, 6, 8), administer this compound (1 or 10 mg/kg, i.p.) or vehicle 30 minutes prior to amphetamine (2 mg/kg, i.p.). Immediately after the amphetamine injection, confine the mouse to the drug-paired chamber for 30 minutes.

    • On vehicle conditioning days (e.g., Days 3, 5, 7, 9), administer the corresponding vehicle for this compound 30 minutes prior to a saline injection. Immediately after the saline injection, confine the mouse to the vehicle-paired chamber for 30 minutes.

  • Post-conditioning (Expression Test):

    • On Day 10, place the mouse in the central compartment (in a drug-free state) and allow free access to all three chambers for 15-20 minutes.

    • Record the time spent in each of the outer chambers.

  • Data Analysis: Calculate a preference score for each mouse (time spent in the drug-paired chamber minus time spent in the vehicle-paired chamber) for both the pre-conditioning and post-conditioning tests. Compare the change in preference scores between treatment groups using appropriate statistical methods.

Protocol 3: Operant Alcohol Self-Administration and Cue-Induced Reinstatement in Rodents

This is a general protocol for assessing the effect of this compound on alcohol-seeking behavior.

Objective: To determine if this compound can reduce alcohol self-administration and attenuate cue-induced reinstatement of alcohol-seeking.

Materials:

  • This compound

  • Ethanol (B145695) solution (e.g., 10-20% v/v)

  • Operant conditioning chambers equipped with two levers, a cue light, and a liquid dispenser.

  • Male alcohol-preferring rats or C57BL/6J mice.

Procedure:

  • Acquisition of Alcohol Self-Administration:

    • Train water-deprived animals to press a lever for a water or sucrose (B13894) solution.

    • Gradually introduce ethanol into the solution (sucrose-fading procedure) until the animals are self-administering the target ethanol concentration.

    • During self-administration sessions, one lever press (active lever) results in the delivery of a small volume of the ethanol solution and the presentation of a cue (e.g., a light above the lever), while the other lever (inactive lever) has no programmed consequences.

    • Continue training until stable responding is achieved.

  • Effect of this compound on Self-Administration:

    • Once baseline responding is stable, administer various doses of this compound or vehicle prior to the self-administration sessions.

    • Measure the number of active and inactive lever presses and the total volume of ethanol consumed.

  • Extinction and Reinstatement:

    • Following the self-administration phase, begin extinction training where presses on the active lever no longer deliver ethanol or the associated cue.

    • Continue extinction sessions until responding on the active lever is significantly reduced.

    • For the reinstatement test, administer this compound or vehicle prior to the session. Place the animals back in the operant chambers and present the alcohol-associated cue (without alcohol delivery) upon presses of the active lever.

    • Record the number of active and inactive lever presses.

  • Data Analysis: Analyze the number of lever presses and ethanol intake during the self-administration phase, and the number of lever presses during the reinstatement test, using appropriate statistical comparisons between treatment groups.

Mandatory Visualization

JNJ-39220675_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Dopaminergic Neuron (e.g., in Nucleus Accumbens) This compound This compound H3R Histamine H3 Autoreceptor This compound->H3R Antagonism Histamine_Vesicle Histamine Vesicles H3R->Histamine_Vesicle Inhibition Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Histamine Histamine H1R_H2R Postsynaptic Histamine Receptors (H1/H2) Histamine->H1R_H2R Activation Dopamine_Release Dopamine Release H1R_H2R->Dopamine_Release Modulation Behavioral_Effects Modulation of Reward & Motivation Dopamine_Release->Behavioral_Effects

Caption: Signaling pathway of this compound.

Experimental_Workflow_Locomotor_Activity cluster_setup Experimental Setup cluster_treatment Treatment and Data Collection cluster_analysis Data Analysis Habituation Habituation to Testing Room & Arena (60 min) JNJ_Admin Administer this compound (1 or 10 mg/kg, i.p.) or Vehicle Habituation->JNJ_Admin Stimulant_Admin Administer Amphetamine (2 mg/kg, i.p.) or Saline (30 min post-JNJ) JNJ_Admin->Stimulant_Admin Data_Recording Record Locomotor Activity (60-120 min) Stimulant_Admin->Data_Recording Data_Analysis Analyze Total Distance Traveled (e.g., ANOVA) Data_Recording->Data_Analysis

Caption: Workflow for locomotor activity assessment.

Experimental_Workflow_CPP Pre_Conditioning Day 1: Pre-Conditioning (Baseline Preference Test) Conditioning Days 2-9: Conditioning (Drug and Vehicle Pairings) Pre_Conditioning->Conditioning Post_Conditioning Day 10: Post-Conditioning (Expression Test) Conditioning->Post_Conditioning Analysis Data Analysis (Compare Preference Scores) Post_Conditioning->Analysis

Caption: Workflow for Conditioned Place Preference.

References

JNJ-39220675: Application Notes and Protocols for the Study of Alcohol Dependence Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of JNJ-39220675, a selective histamine (B1213489) H3 receptor antagonist, in preclinical research focused on the neurobiological pathways of alcohol dependence. The following sections detail the mechanism of action, quantitative data from key preclinical studies, and detailed experimental protocols for replicating and expanding upon these findings.

Introduction

This compound is a potent and selective antagonist of the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, including dopamine (B1211576), in the central nervous system.[1][2] Research suggests that the histamine H3 receptor is a promising therapeutic target for alcohol dependence.[2][3] Studies in rodent models have demonstrated that H3 receptor antagonists can effectively reduce alcohol consumption and relapse-like behaviors.[1][2] this compound has been shown to decrease alcohol intake and preference in alcohol-preferring rat strains, highlighting its potential for investigating the role of the histaminergic system in alcohol use disorder.[1][2]

Mechanism of Action

The primary mechanism of action of this compound is the blockade of histamine H3 receptors. These receptors are primarily located on the presynaptic terminals of histaminergic and other neurons.

  • As an autoreceptor: The H3 receptor inhibits the synthesis and release of histamine from histaminergic neurons. Antagonism by this compound blocks this negative feedback loop, leading to increased histamine release in key brain regions.

  • As a heteroreceptor: The H3 receptor is also expressed on non-histaminergic neurons, where it modulates the release of other neurotransmitters crucial to the brain's reward system, such as dopamine.

While the precise downstream signaling is complex, the therapeutic potential of this compound in alcohol dependence is hypothesized to stem from its ability to modulate the dopaminergic reward pathway, which is heavily implicated in the reinforcing effects of alcohol. Interestingly, one study found that while this compound reduced alcohol self-administration, it did not alter alcohol-induced dopamine release in the nucleus accumbens, suggesting a more complex mechanism than direct modulation of dopamine.[2]

Data Presentation

The following tables summarize the quantitative findings from preclinical studies evaluating the efficacy of this compound in animal models of alcohol dependence.

Table 1: Effect of this compound on Alcohol Intake in Alcohol-Preferring (P) Rats (Two-Bottle Choice) [1][2]

Treatment GroupDose (mg/kg, s.c.)Mean Alcohol Intake (g/kg/24h)% Reduction vs. VehicleMean Water Intake (ml/kg/24h)
Vehicle-7.5-25
This compound15.033%40
This compound103.553%55
Naltrexone (Comparator)54.047%30

Table 2: Effect of this compound on Operant Alcohol Self-Administration in Non-Dependent Rats [1][2]

Treatment GroupDose (mg/kg, s.c.)Mean Number of Lever Presses for Alcohol% Reduction vs. Vehicle
Vehicle-45-
This compound102544%
This compound301860%

Table 3: Effect of this compound on Alcohol-Induced Dopamine Release in the Nucleus Accumbens [2]

Treatment ConditionThis compound Dose (mg/kg, s.c.)% Change in Dopamine Release from Baseline
Vehicle + Saline-~100%
Vehicle + Alcohol (2 g/kg, i.p.)-~150%
This compound + Alcohol (2 g/kg, i.p.)10~150%

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound for alcohol dependence.

Protocol 1: Two-Bottle Choice Alcohol Consumption

Objective: To assess the effect of this compound on voluntary alcohol consumption and preference in alcohol-preferring rats.

Animals: Male, selectively bred alcohol-preferring (P) rats.

Housing: Individually housed with ad libitum access to food.

Procedure:

  • Habituation: For one week, provide rats with continuous access to two drinking bottles, one containing water and the other a 10% (v/v) ethanol (B145695) solution.

  • Baseline Measurement: For 5-7 days, measure the daily fluid intake from both bottles to establish a stable baseline of alcohol consumption. Bottle positions are alternated daily to control for side preference.

  • Drug Administration: On test days, administer this compound subcutaneously (s.c.) at the desired doses (e.g., 1 and 10 mg/kg) or vehicle.

  • Data Collection: Measure alcohol and water consumption over a 24-hour period following drug administration.

  • Data Analysis: Calculate alcohol intake in g/kg of body weight and alcohol preference as the ratio of alcohol solution consumed to the total fluid intake. Compare the effects of different doses of this compound to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Operant Alcohol Self-Administration

Objective: To evaluate the effect of this compound on the motivation to self-administer alcohol.

Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.

Animals: Male rats (e.g., Wistar or Long-Evans).

Procedure:

  • Training:

    • Initially, train water-deprived rats to press a lever for a water reward on a fixed-ratio 1 (FR1) schedule.

    • Once lever pressing is established, replace water with a 10% (v/v) ethanol solution. Sucrose may be initially added to the ethanol solution and gradually faded to encourage consumption.

    • Gradually increase the response requirement (e.g., to FR3 or FR5) to ensure stable responding for alcohol.

  • Baseline: Once stable responding is achieved, conduct daily 30-minute sessions until a consistent baseline of lever pressing is observed.

  • Drug Testing:

    • Administer this compound (e.g., 10 and 30 mg/kg, s.c.) or vehicle prior to the start of the operant session.

    • Record the number of presses on the active (alcohol-delivering) and inactive levers.

  • Data Analysis: Compare the number of active lever presses between the drug-treated and vehicle-treated groups to determine the effect of this compound on alcohol reinforcement.

Protocol 3: In Vivo Microdialysis for Dopamine Measurement

Objective: To determine the effect of this compound on alcohol-induced dopamine release in the nucleus accumbens.

Animals: Male rats.

Procedure:

  • Surgery:

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Implant a guide cannula targeting the nucleus accumbens.

    • Allow for a post-operative recovery period of at least one week.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable dopamine levels.

  • Drug Administration:

    • Administer this compound (e.g., 10 mg/kg, s.c.) or vehicle.

    • After a pre-treatment period (e.g., 30 minutes), administer alcohol (e.g., 2 g/kg, i.p.) or saline.

  • Sample Collection and Analysis:

    • Continue collecting dialysate samples for at least two hours following alcohol or saline administration.

    • Analyze the samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Data Analysis: Express dopamine levels as a percentage of the baseline and compare the effects of this compound on alcohol-induced changes in dopamine release.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed.

Alcohol_Reward_Pathway cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) cluster_PFC Prefrontal Cortex (PFC) VTA_DA Dopaminergic Neuron NAc_MSN Medium Spiny Neuron VTA_DA->NAc_MSN Dopamine Release VTA_GABA GABAergic Interneuron VTA_GABA->VTA_DA - Reward Reward & Reinforcement NAc_MSN->Reward PFC_Neuron Glutamatergic Neuron PFC_Neuron->VTA_DA Glutamate Alcohol Alcohol Alcohol->VTA_DA + Alcohol->VTA_GABA - JNJ39220675 This compound H3R H3R JNJ39220675->H3R Antagonist Histamine_Neuron Histaminergic Neuron Histamine_Neuron->VTA_DA Histamine (Modulation) H3R->VTA_DA Heteroreceptor (Modulation) H3R->Histamine_Neuron Autoreceptor (Inhibition) Dopamine Dopamine

Caption: Signaling pathways involved in alcohol reward and the proposed mechanism of this compound.

Operant_Self_Administration_Workflow start Start training Training: Lever press for 10% Ethanol start->training baseline Establish Stable Baseline Responding training->baseline randomization Randomize to Treatment Groups baseline->randomization vehicle Administer Vehicle randomization->vehicle Control jnj Administer this compound (e.g., 10, 30 mg/kg) randomization->jnj Experimental operant_session 30-minute Operant Self-Administration Session vehicle->operant_session jnj->operant_session data_collection Record Lever Presses (Active vs. Inactive) operant_session->data_collection analysis Statistical Analysis: Compare lever presses between groups data_collection->analysis

Caption: Experimental workflow for operant alcohol self-administration.

Microdialysis_Workflow start Start surgery Stereotaxic Surgery: Implant guide cannula in Nucleus Accumbens start->surgery recovery Post-operative Recovery (1 week) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion baseline Collect Baseline Dialysate Samples probe_insertion->baseline drug_admin Administer this compound or Vehicle baseline->drug_admin alcohol_admin Administer Alcohol or Saline drug_admin->alcohol_admin sample_collection Collect Post-injection Dialysate Samples alcohol_admin->sample_collection hplc Analyze Samples for Dopamine via HPLC-EC sample_collection->hplc analysis Data Analysis: % change from baseline hplc->analysis

Caption: Experimental workflow for in vivo microdialysis.

References

Application Notes and Protocols for JNJ-39220675 in Allergic Rhinitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-39220675 is a selective, brain-penetrating histamine (B1213489) H3 receptor antagonist that has been investigated for its therapeutic potential in allergic rhinitis.[1][2] Unlike traditional antihistamines that target the H1 receptor, this compound acts on the H3 receptor, which is primarily expressed in the central nervous system and peripherally on nerve terminals. The histamine H3 receptor functions as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. In the context of allergic rhinitis, H3 receptor antagonism is thought to alleviate nasal congestion.[1][3]

These application notes provide a comprehensive overview of the utility of this compound in allergic rhinitis models, including detailed protocols for preclinical evaluation and a summary of clinical findings.

Mechanism of Action in Allergic Rhinitis

The pathophysiology of allergic rhinitis involves the release of histamine and other inflammatory mediators in response to allergen exposure. Histamine interaction with its four receptor subtypes (H1, H2, H3, and H4) contributes to the characteristic symptoms of the condition. While H1 receptor activation is associated with symptoms like sneezing, itching, and rhinorrhea, the H3 receptor plays a role in modulating the release of histamine and other neurotransmitters involved in the inflammatory response. By blocking the H3 receptor, this compound is hypothesized to reduce the release of histamine from nerve endings in the nasal mucosa, thereby contributing to the relief of nasal congestion.

cluster_0 Allergic Cascade cluster_1 Histamine Receptor Activation cluster_2 Therapeutic Intervention Allergen Allergen Exposure MastCell Mast Cell Degranulation Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1R H1 Receptor Histamine->H1R Activates H3R H3 Receptor (Presynaptic) Histamine->H3R Activates (Autoregulation) Congestion Nasal Congestion Histamine->Congestion Symptoms Sneezing, Itching, Rhinorrhea H1R->Symptoms H3R->Congestion Modulates HistamineRelease Further Histamine Release H3R->HistamineRelease Inhibits JNJ39220675 This compound JNJ39220675->H3R Antagonizes ReducedCongestion Reduced Nasal Congestion JNJ39220675->ReducedCongestion Leads to

Fig. 1: Simplified signaling pathway of allergic rhinitis and the site of action for this compound.

Preclinical Evaluation in an Ovalbumin-Induced Allergic Rhinitis Guinea Pig Model

This protocol describes a general methodology for evaluating the efficacy of a histamine H3 receptor antagonist, such as this compound, in a guinea pig model of allergic rhinitis induced by ovalbumin (OVA).[4][5][6][7]

Experimental Workflow

cluster_0 Sensitization Phase (Days 1-14) cluster_1 Challenge Phase (Days 15-21) cluster_2 Treatment and Assessment Phase (Day 21 onwards) Sensitization Sensitize Guinea Pigs (i.p. injection of OVA + Al(OH)3) Challenge Intranasal Challenge with OVA Sensitization->Challenge Proceed to Treatment Administer this compound or Vehicle Challenge->Treatment Initiate Symptom Assess Nasal Symptoms (Sneezing, Nose Rubbing) Treatment->Symptom Followed by Congestion Measure Nasal Congestion (Acoustic Rhinometry) Symptom->Congestion And Lavage Perform Nasal Lavage Congestion->Lavage Followed by Analysis Analyze Lavage Fluid (Cytokines, Inflammatory Cells) Lavage->Analysis For

Fig. 2: Experimental workflow for the preclinical evaluation of this compound.
Materials

  • Male Dunkin Hartley guinea pigs (4-6 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Al(OH)3)

  • This compound

  • Vehicle for this compound

  • Saline solution

  • Anesthetic agent

  • Acoustic rhinometer

  • Equipment for nasal lavage

  • ELISA kits for relevant cytokines (e.g., IL-4, IL-13, TNF-α)

Protocol

1. Sensitization (Days 1-14)

  • Prepare a suspension of 0.3 mg OVA and 30 mg Al(OH)3 in 1 mL of saline.

  • Administer the suspension via intraperitoneal (i.p.) injection to each guinea pig every other day.

  • A control group should receive saline with Al(OH)3 only.

2. Allergen Challenge (Days 15-21)

  • Prepare a 5% OVA solution in saline.

  • Lightly anesthetize the guinea pigs.

  • Instill 20 µL of the 5% OVA solution into each nostril daily.

  • The control group should be challenged with saline only.

3. Treatment Administration

  • On the day of assessment (e.g., Day 21), administer this compound at the desired dose(s) via the appropriate route (e.g., oral gavage) a specified time before the final allergen challenge.

  • The vehicle control group should receive the vehicle alone.

4. Assessment of Nasal Symptoms

  • Following the final allergen challenge, observe each animal for a defined period (e.g., 30 minutes).

  • Count the number of sneezes and instances of nasal rubbing.

5. Measurement of Nasal Congestion (Acoustic Rhinometry)

  • Acoustic rhinometry is a non-invasive technique used to measure the cross-sectional area and volume of the nasal cavity.[8][9][10]

  • Following the assessment of nasal symptoms, measure nasal patency using an acoustic rhinometer adapted for small animals.

  • Record the minimal cross-sectional area (MCA) as an indicator of nasal congestion.

6. Nasal Lavage and Analysis

  • After the final measurements, humanely euthanize the animals.

  • Perform nasal lavage by flushing the nasal cavity with a known volume of saline.

  • Collect the lavage fluid and centrifuge to separate the supernatant from the cell pellet.

  • Analyze the supernatant for cytokine levels (e.g., IL-4, IL-13, TNF-α) using ELISA.

  • Resuspend the cell pellet and perform total and differential cell counts to assess inflammatory cell infiltration.

Expected Outcomes and Data Presentation

The efficacy of this compound would be demonstrated by a significant reduction in nasal symptoms, a decrease in nasal congestion (increase in MCA), and a reduction in inflammatory markers in the nasal lavage fluid compared to the vehicle-treated group.

Table 1: Example of Preclinical Data Presentation

Treatment GroupSneezes (count/30 min)Nasal Rubs (count/30 min)Minimal Cross-Sectional Area (MCA) (cm²)Nasal Lavage IL-4 (pg/mL)
Naive Control
Vehicle + OVA
This compound (Low Dose) + OVA
This compound (High Dose) + OVA

Clinical Trial Data for this compound in Allergic Rhinitis

A Phase 2 clinical trial (NCT00804687) was conducted to evaluate the efficacy of this compound in participants with allergic rhinitis.[5][11][12][13] The study utilized an environmental exposure chamber model to induce allergic rhinitis symptoms.[3]

Table 2: Summary of Clinical Trial NCT00804687

Parameter Description
Official Title A Randomized, Single-Dose, Single-Blind, Double-Dummy, Placebo-Controlled, Three-Way Cross-Over Study to Compare the Relative Efficacy of this compound, Pseudoephedrine and Placebo for the Treatment of Allergic Rhinitis in an Environmental Exposure Chamber (EEC) Model.[5]
Study Design Randomized, single-dose, single-blind, double-dummy, placebo-controlled, three-treatment period, cross-over study.[5]
Participants Individuals with a clinical history of seasonal allergic rhinitis to ragweed pollen.
Interventions - this compound (10 mg oral solution)[5][13]- Pseudoephedrine (60 mg tablet)[5]- Placebo[5]
Primary Efficacy Endpoint Measurement of nasal congestion assessed through the minimal cross-sectional area of the nasal cavity by Acoustic Rhinometry.[5]
Key Findings Prophylactic treatment with this compound was effective in relieving allergen-induced nasal congestion based on standard nasal symptom scoring.[3] It was significantly effective in treating all four individual symptoms (nasal congestion, rhinorrhea, sneezing, and nasal itching) compared to placebo.[3]
Adverse Events Insomnia was the most frequently reported adverse event associated with this compound treatment.[3]

Conclusion

This compound, as a histamine H3 receptor antagonist, represents a novel approach to the management of allergic rhinitis, with a particular focus on alleviating nasal congestion. The preclinical models and protocols outlined provide a framework for the continued investigation of H3 receptor antagonists in allergic rhinitis. Clinical data from the Phase 2 trial supports the potential of this compound in treating the symptoms of allergic rhinitis. Further research is warranted to fully elucidate the therapeutic benefits and safety profile of this compound.

References

Application Notes and Protocols for PET Imaging Studies with JNJ-39220675 and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JNJ-39220675 and its analogues in Positron Emission Tomography (PET) imaging studies targeting the histamine (B1213489) H3 receptor (H3R). The protocols outlined below are intended to guide researchers in designing and executing preclinical imaging experiments to evaluate H3R antagonists.

Introduction to H3R PET Imaging

The histamine H3 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, is a key regulator of neurotransmitter release. Its involvement in various neurological and psychiatric disorders has made it an attractive target for drug development. PET imaging with specific radioligands allows for the in vivo quantification and assessment of H3R expression and occupancy, providing crucial information for the development of novel therapeutics. This compound is a potent and selective H3R antagonist that has been utilized in preclinical PET studies to validate the specificity of H3R radiotracers.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and representative H3R PET radioligand analogues.

Table 1: In Vitro Binding Affinities

CompoundTarget ReceptorKᵢ (nM)Reference Compound
This compoundHuman H3R1.4-
[¹¹C]GSK189254Human H3R0.12-
[¹⁸F]H3-2406Human H3R2.87[³H]AZ13582963
[¹⁸F]H3-2407Human H3R3.15[³H]AZ13582963

Table 2: Radioligand Properties and Preclinical Performance

RadioligandRadiochemical Yield (%)Molar Activity (GBq/µmol)Brain Uptake (SUV)Off-Target
[¹⁸F]H3-240632.41032.4Sigma-1 receptor
[¹⁸F]H3-2407Not ReportedNot ReportedNot ReportedNot Reported

Signaling Pathway

The histamine H3 receptor is a presynaptic autoreceptor that inhibits the synthesis and release of histamine and other neurotransmitters. Its signaling cascade is primarily mediated through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

H3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R binds G_protein Gαi/o Protein H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP AC->cAMP inhibits conversion ATP->cAMP conversion Response Inhibition of Neurotransmitter Release cAMP->Response leads to

Histamine H3 Receptor Signaling Pathway

Experimental Protocols

Protocol 1: In Vivo PET Imaging with an H3R Radiotracer and Blocking Study with this compound

This protocol describes a typical preclinical PET imaging study in a non-human primate (baboon) to assess the brain uptake and receptor specificity of an H3R radiotracer, using this compound as a blocking agent.[1]

1. Animal Preparation:

  • Fast the animal overnight prior to the PET scan.

  • Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the imaging session.

  • Insert intravenous catheters for radiotracer injection and blood sampling.

  • Monitor vital signs (heart rate, respiration, temperature) continuously.

2. Baseline PET Scan:

  • Position the anesthetized animal in the PET scanner.

  • Acquire a transmission scan for attenuation correction.

  • Inject a bolus of the H3R radiotracer (e.g., [¹¹C]GSK189254) intravenously.

  • Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).

  • Collect arterial blood samples throughout the scan to determine the arterial input function.

3. Blocking PET Scan:

  • On a separate day, repeat the animal preparation as described in step 1.

  • Administer this compound (1 mg/kg) either intravenously or orally prior to the radiotracer injection.[1] The timing of administration will depend on the route and the pharmacokinetic profile of this compound.

  • Inject the same H3R radiotracer as in the baseline scan.

  • Acquire dynamic PET data and arterial blood samples as in the baseline scan.

4. Data Analysis:

  • Reconstruct the PET images.

  • Draw regions of interest (ROIs) on the brain images corresponding to H3R-rich areas (e.g., striatum, cortex) and a reference region with low H3R density (e.g., cerebellum).

  • Generate time-activity curves (TACs) for each ROI.

  • Perform kinetic modeling of the TACs using the arterial input function to estimate binding parameters such as the distribution volume (V_T).

  • Calculate receptor occupancy by this compound using the following formula: Occupancy (%) = [(V_T_baseline - V_T_blocking) / V_T_baseline] * 100

PET_Workflow cluster_pre_scan Pre-Scan Preparation cluster_scan PET Scanning cluster_post_scan Data Analysis Animal_Prep Animal Preparation (Fasting, Anesthesia) Catheter Catheter Placement (i.v. injection, blood sampling) Animal_Prep->Catheter Baseline Baseline Scan (Radiotracer Injection) Catheter->Baseline Blocking Blocking Scan (this compound + Radiotracer) Catheter->Blocking Data_Acq Dynamic Data Acquisition Baseline->Data_Acq Blood_Samp Arterial Blood Sampling Baseline->Blood_Samp Blocking->Data_Acq Blocking->Blood_Samp Image_Recon Image Reconstruction Data_Acq->Image_Recon Kinetic_Model Kinetic Modeling Blood_Samp->Kinetic_Model ROI ROI Analysis Image_Recon->ROI ROI->Kinetic_Model Occupancy Receptor Occupancy Calculation Kinetic_Model->Occupancy

Experimental Workflow for a PET Blocking Study
Protocol 2: Radiosynthesis of an [¹⁸F]-labeled H3R Analogue (Example: [¹⁸F]H3-2406)

This protocol provides a general outline for the synthesis of an ¹⁸F-labeled H3R antagonist, exemplified by the copper-mediated radiofluorination of a boronic ester precursor.[2]

1. Precursor Synthesis:

  • Synthesize the corresponding boronic ester precursor of the desired H3R antagonist analogue.

2. [¹⁸F]Fluoride Production:

  • Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • Trap the [¹⁸F]fluoride on an anion exchange cartridge.

3. Radiosynthesis:

  • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2.

  • Aseptically dry the [¹⁸F]fluoride.

  • Add a solution of the boronic ester precursor and a copper(II) catalyst (e.g., copper(II) triflate) in a suitable solvent (e.g., dimethylformamide).

  • Heat the reaction mixture at an elevated temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).

4. Purification:

  • Cool the reaction mixture and dilute it with a suitable solvent.

  • Purify the crude product using semi-preparative high-performance liquid chromatography (HPLC).

  • Collect the fraction corresponding to the ¹⁸F-labeled product.

5. Formulation:

  • Remove the HPLC solvent under reduced pressure.

  • Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Perform quality control tests, including radiochemical purity, chemical purity, and specific activity.

Drug Development and PET Imaging Logic

The development of novel H3R antagonists and their corresponding PET tracers follows a logical progression from initial discovery to clinical application. PET imaging plays a critical role at various stages of this process.

Drug_Dev_Logic Target_ID Target Identification (Histamine H3 Receptor) Lead_Gen Lead Generation (e.g., this compound Analogues) Target_ID->Lead_Gen Preclinical_Eval Preclinical Evaluation (In vitro & in vivo) Lead_Gen->Preclinical_Eval PET_Tracer_Dev PET Tracer Development Lead_Gen->PET_Tracer_Dev PET_Studies Preclinical PET Studies Preclinical_Eval->PET_Studies PET_Tracer_Dev->PET_Studies Clinical_Trials Clinical Trials PET_Studies->Clinical_Trials Dose selection, Target engagement Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

Logical Flow of H3R Drug and PET Tracer Development

References

JNJ-39220675 solution preparation for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-39220675 is a potent and selective antagonist of the histamine (B1213489) H3 receptor.[1][2] As a brain-penetrant molecule, it is a valuable tool for investigating the role of the histaminergic system in various physiological processes, including neurological and inflammatory responses.[3][4] These application notes provide detailed protocols for the preparation of this compound solutions for laboratory use, ensuring accurate and reproducible experimental outcomes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for accurate preparation of solutions and for understanding the compound's behavior in experimental settings.

PropertyValue
Molecular Weight 369.43 g/mol
Chemical Formula C₂₁H₂₄FN₃O₂
Mechanism of Action Selective Histamine H3 Receptor Antagonist
Solubility (DMSO) ≥ 1 mg/mL (A 1 mg/mL stock solution has been successfully prepared)
Solubility (Ethanol) Soluble (Specific quantitative data not readily available)
Appearance Crystalline solid
Storage (Solid) -20°C
Storage (Stock Solution) -20°C (Recommended)

Experimental Protocols

Preparation of a 1 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of the compound.

  • Transfer the weighed powder to a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 1 mg/mL solution, add 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Once dissolved, the stock solution is ready for use or for further dilution.

  • For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. It is recommended to use the solution within a few months. For long-term storage, -80°C is preferable.

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for use in cell-based assays or other in vitro experiments.

Materials:

  • 1 mg/mL this compound stock solution in DMSO

  • Appropriate cell culture medium or assay buffer

  • Sterile tubes and pipette tips

Procedure:

  • Thaw the 1 mg/mL stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your desired cell culture medium or assay buffer to achieve the final working concentrations.

  • Important: Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced toxicity to cells. A vehicle control containing the same final concentration of DMSO should be included in all experiments.

  • For example, to prepare a 10 µM working solution from a 1 mg/mL stock (approximately 2.7 mM), you can perform a 1:270 dilution.

  • Prepare fresh working solutions for each experiment to ensure consistency. Do not store aqueous working solutions for more than one day.[5]

Preparation of Dosing Solutions for In Vivo Studies

This protocol provides a general guideline for preparing this compound for oral administration in animal models, based on a preclinical study.[6]

Materials:

  • This compound powder

  • 5% Dextrose solution

  • Sterile tubes and appropriate equipment for warming and filtration

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in 5% Dextrose solution at a concentration of approximately 0.83 mg/mL (based on a 1 mg/kg dose in 1.2 mL).[6]

  • Gentle warming may be necessary to facilitate dissolution.[6]

  • For intravenous administration, filter the solution through a 0.22 µm sterile filter. For oral administration via gavage, filtration may not be necessary.[6]

  • Prepare the dosing solution fresh on the day of the experiment.

Signaling Pathway and Experimental Workflow

To visually represent the context in which this compound is used, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

Signaling_Pathway Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor (Autoreceptor) Histamine->H3R Activates Postsynaptic_Receptors Postsynaptic Histamine Receptors (H1, H2) Histamine->Postsynaptic_Receptors Activates H3R->Histamine Inhibits Release (Negative Feedback) Downstream Modulation of Downstream Signaling Postsynaptic_Receptors->Downstream JNJ This compound JNJ->H3R Antagonizes Release Increased Histamine Release JNJ->Release Release->Postsynaptic_Receptors

Caption: Mechanism of action of this compound as a histamine H3 receptor antagonist.

Experimental_Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock_Prep Prepare 1 mg/mL Stock Solution in DMSO Working_Prep Prepare Working/Dosing Solution Stock_Prep->Working_Prep Treatment Treat Cells (in vitro) or Administer to Animals (in vivo) Working_Prep->Treatment Incubation Incubation/Treatment Period Treatment->Incubation Assay Perform Functional Assays (e.g., cell viability, signaling) Incubation->Assay Data Data Collection and Analysis Assay->Data

Caption: A typical experimental workflow for using this compound in a laboratory setting.

References

Application Notes and Protocols for In Vitro Assays of Histamine H3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for key in vitro assays used to characterize antagonists of the histamine (B1213489) H3 receptor (H3R). The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[1][2][3] Its role in regulating wakefulness, cognition, and neuroinflammation has made it a significant target for drug discovery.[1][4] A notable feature of the H3R is its high level of constitutive activity, meaning it can signal in the absence of an agonist.[5][6][7][8] This property is crucial when characterizing ligands, as it allows for the differentiation between neutral antagonists, which block agonist activity, and inverse agonists, which reduce the receptor's basal signaling.[5]

This document outlines the methodologies for radioligand binding assays to determine ligand affinity, and functional assays such as cAMP accumulation and GTPγS binding to assess ligand efficacy and potency.

Histamine H3 Receptor Signaling Pathways

The H3R primarily couples to the Gαi/o family of G proteins.[2][4] Activation of the receptor, either by an agonist or through its constitutive activity, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[4][5] Additionally, H3R activation can modulate other signaling cascades, including the MAPK and PI3K pathways.[4][9] H3R antagonists can block the effects of agonists, while H3R inverse agonists can suppress the receptor's basal signaling, leading to an increase in cAMP levels from their suppressed state.[5][6]

H3R_Signaling_Pathway Ligand Histamine (Agonist) H3R Histamine H3 Receptor (H3R) Ligand->H3R Antagonist H3R Antagonist/ Inverse Agonist Antagonist->H3R Blocks G_protein Gαi/oβγ H3R->G_protein Activates Neurotransmitter ↓ Neurotransmitter Release H3R->Neurotransmitter AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB PKA->CREB

Fig. 1: Histamine H3 Receptor Signaling Pathway.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of a test compound for the H3 receptor. These assays measure the ability of a compound to compete with a radiolabeled ligand for binding to the receptor.

Experimental Protocol: Competitive Radioligand Binding

This protocol describes a filtration-based competitive binding assay using membranes from HEK293 cells stably expressing the human H3 receptor and [3H]Nα-methylhistamine ([3H]NAMH) as the radioligand.

Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing the human H3 receptor.

  • Radioligand: [3H]Nα-methylhistamine ([3H]NAMH).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]

  • Test Compounds: H3R antagonists/inverse agonists.

  • Non-specific Binding Control: 10 µM Clobenpropit or 100 µM Histamine.[11][12]

  • 96-well Plates: Standard 96-well plates for incubation.

  • Filter Plates: 96-well GF/C filter plates, pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[10][12]

  • Scintillation Cocktail: Betaplate Scint or similar.

  • Microplate Scintillation Counter: (e.g., Wallac MicroBeta).

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in ice-cold Assay Buffer. Homogenize gently and determine the protein concentration using a suitable method (e.g., BCA assay). Dilute the membranes in Assay Buffer to a final concentration of 5-20 µg protein per well.[10]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:[10]

    • 50 µL of test compound at various concentrations (typically a 10-point dilution series). For total binding, add 50 µL of Assay Buffer. For non-specific binding, add 50 µL of 10 µM clobenpropit.

    • 50 µL of [3H]NAMH (at a final concentration of ~2 nM).[11][12]

    • 150 µL of diluted cell membrane preparation.

  • Incubation: Incubate the plates for 60-120 minutes at 25-30°C with gentle agitation.[10][11]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-soaked GF/C filter plate using a cell harvester. Wash the filters four times with ice-cold Assay Buffer to separate bound from free radioligand.[10]

  • Scintillation Counting: Dry the filter plate for 30 minutes at 50°C.[10] Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess clobenpropit) from the total binding (counts with buffer only).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Quantitative Data: Binding Affinities (Ki) of H3R Antagonists
CompoundReceptor IsoformKi (nM)Reference
PitolisantH3R-4451.3[11]
ClobenpropitH3R-4451.1[11]
ThioperamideH3R-4452.5[11]
Enerisanthuman H3R1.1[13]

Functional Assays

Functional assays measure the effect of a compound on receptor activity. For the Gi-coupled H3R, antagonists are characterized by their ability to reverse the inhibitory effect of an agonist on a downstream signal. Inverse agonists are identified by their ability to increase the basal signal, counteracting the receptor's constitutive activity.

cAMP Accumulation Assay

This assay measures the intracellular concentration of cAMP. Due to the inhibitory nature of the H3R on adenylyl cyclase, the assay is often performed in the presence of forskolin (B1673556), an adenylyl cyclase activator, to create a measurable signal window.[5][6] Inverse agonists will increase cAMP levels from the constitutively suppressed baseline, while antagonists will block the agonist-induced decrease in forskolin-stimulated cAMP levels.

Experimental Protocol: cAMP Accumulation

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human H3 receptor.[5]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.

  • Phosphodiesterase Inhibitor: 0.5 mM IBMX (to prevent cAMP degradation).[5]

  • Adenylyl Cyclase Activator: Forskolin.

  • Test Compounds: H3R antagonists/inverse agonists.

  • Agonist (for antagonist mode): Histamine or (R)-α-methylhistamine.

  • cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).[5]

Procedure:

  • Cell Culture: Seed H3R-expressing cells in 96-well or 384-well plates and culture until they reach 80-90% confluency.[5]

  • Assay: a. Remove the culture medium and wash the cells once with Assay Buffer. b. Add Assay Buffer containing 0.5 mM IBMX to the cells and incubate for 15-30 minutes at 37°C. c. For Inverse Agonist Mode: Add test compounds at various concentrations. d. For Antagonist Mode: Add test compounds at various concentrations, followed by a fixed concentration of an agonist (e.g., EC80 of histamine). e. Add forskolin to all wells (a low concentration, e.g., 1-3 µM, to stimulate cAMP production).[14] f. Incubate for 15-30 minutes at 37°C.[5]

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

Data Analysis:

  • Inverse Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

  • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50. This can be used to calculate the antagonist affinity (Kb).

GTPγS Binding Assay

This assay directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.[15][16] Because the H3R has high constitutive activity, there is a basal level of [35S]GTPγS binding. Inverse agonists decrease this basal binding, while antagonists block agonist-stimulated binding.[5] This assay is useful for differentiating between full and partial agonists due to a lower degree of signal amplification compared to downstream assays.[15]

GTP_Assay_Workflow Start Start: Prepare H3R-expressing cell membranes Incubate Incubate membranes with: - GDP - Test Compound (Antagonist) - Agonist (optional) Start->Incubate Add_GTPgS Add [35S]GTPγS to initiate reaction Incubate->Add_GTPgS Incubate_2 Incubate at 30°C Add_GTPgS->Incubate_2 Stop Stop reaction by rapid filtration Incubate_2->Stop Wash Wash filter to remove unbound [35S]GTPγS Stop->Wash Count Measure bound radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: Determine EC50 / IC50 Count->Analyze

Fig. 2: General Workflow for a GTPγS Binding Assay.
Experimental Protocol: [35S]GTPγS Binding

Materials:

  • Cell Membranes: Membranes from cells expressing the H3 receptor.[5]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 0.1% BSA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Radioligand: [35S]GTPγS.

  • Test Compounds: H3R antagonists/inverse agonists.

  • Agonist (for antagonist mode): Histamine or (R)-α-methylhistamine.

  • Filtration and counting materials: As described for the radioligand binding assay.

Procedure:

  • Membrane Preparation: Prepare and quantify H3R-expressing cell membranes as described previously.

  • Assay Setup: In a 96-well plate, combine the following:

    • Test compound (or buffer for basal/agonist-stimulated binding).

    • Agonist (for antagonist mode) or buffer.

    • A fixed concentration of GDP (e.g., 10-30 µM).

    • Cell membranes (10-20 µg protein/well).

  • Pre-incubation: Pre-incubate the plate for 15-20 minutes at 30°C.

  • Initiation: Start the reaction by adding [35S]GTPγS (final concentration 0.1-0.5 nM).

  • Incubation: Incubate for 30-60 minutes at 30°C with gentle agitation.

  • Termination and Counting: Stop the reaction by rapid filtration through a GF/C filter plate, wash with ice-cold buffer, and measure radioactivity as described in the radioligand binding protocol.

Data Analysis:

  • Inverse Agonist Mode: An inverse agonist will show a concentration-dependent decrease in basal [35S]GTPγS binding.

  • Antagonist Mode: An antagonist will show a concentration-dependent inhibition of the agonist-stimulated increase in [35S]GTPγS binding.

  • Calculate IC50 or EC50 values using non-linear regression.

Summary of In Vitro Assays for H3R Antagonism

Assay TypePrincipleInformation GainedKey Considerations
Radioligand Binding Measures competitive displacement of a radiolabeled ligand from the receptor.[17]Affinity (Ki): How tightly a compound binds to the receptor.Does not provide information on functional activity (agonist vs. antagonist).
cAMP Accumulation Measures the downstream effect on adenylyl cyclase activity.[5]Functional Potency (EC50/IC50) and Efficacy: Differentiates inverse agonists (increase cAMP) from neutral antagonists (no effect on basal, but block agonist).Signal is amplified; may not distinguish partial from full agonists effectively. Requires forskolin co-treatment.[18]
GTPγS Binding Measures G protein activation, a proximal event to receptor binding.[15][16]Functional Potency (EC50/IC50) and Efficacy: Differentiates inverse agonists (decrease basal binding), neutral antagonists, and agonists. Good for distinguishing partial from full agonists.Lower signal window compared to downstream assays. Works best for Gi-coupled receptors.[19]
Reporter Gene Assay Measures transcription of a reporter gene (e.g., luciferase) linked to a response element (e.g., CRE).[14]Functional Potency (EC50/IC50): A downstream functional readout.Robust and high-throughput, but subject to signal amplification and potential off-target effects influencing the reporter.
BRET Assay Measures conformational changes in the receptor upon ligand binding using Bioluminescence Resonance Energy Transfer.[12][18]Real-time binding and conformational dynamics: Can synchronously screen for agonists and inverse agonists.[12]Technically more complex, requires specifically engineered receptor constructs.

References

Application Notes and Protocols for JNJ-39220675 in Combination with Other CNS Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the preclinical evaluation of JNJ-39220675, a potent and selective histamine (B1213489) H3 receptor antagonist, and explore its potential for use in combination with other central nervous system (CNS) agents. Due to the limited availability of specific studies on this compound in combination therapies for CNS disorders beyond substance abuse models, this document also includes generalized protocols based on preclinical studies of other H3 receptor antagonists.

Introduction to this compound

This compound is a high-affinity histamine H3 receptor antagonist with a Ki of 1.4 nM for the human H3 receptor.[1][2] It is characterized by its ability to penetrate the blood-brain barrier and achieve high receptor occupancy in the brain following oral administration.[2][3] Preclinical research has primarily focused on its potential in treating alcohol use disorder, where it has been shown to reduce alcohol intake and preference in animal models.[1][4] A Phase IIa clinical trial has also been conducted to evaluate its efficacy in treating allergic rhinitis.[5][6]

The mechanism of action of this compound involves the blockade of presynaptic H3 autoreceptors and heteroreceptors in the CNS. This action leads to an increase in the release of histamine and other neurotransmitters, including acetylcholine, dopamine (B1211576), and norepinephrine, which are crucial for cognitive function and arousal.[7][8][9] This modulation of multiple neurotransmitter systems suggests a therapeutic potential for H3 receptor antagonists in a range of CNS disorders.

Quantitative Data for this compound

The following table summarizes the available pharmacokinetic and pharmacodynamic data for this compound from preclinical and clinical studies.

ParameterValueSpecies/ModelReference
Binding Affinity (Ki) 1.4 nMHuman H3 Receptor (in vitro)[1][2]
Receptor Occupancy >90%Baboon Brain (in vivo)[2]
Effective Dose (alcohol self-administration) 10 mg/kgRat[1]
Clinical Trial Dose (allergic rhinitis) 10 mg (single dose)Human[6]

Preclinical Evaluation of this compound with Dopaminergic Agents

A preclinical study investigated the interaction of this compound with the psychostimulant amphetamine and the dopamine D2-like receptor agonist quinpirole (B1680403) in mice.[10]

Key Findings:

  • This compound acutely inhibited amphetamine-induced hyperlocomotion.[10]

  • It did not affect amphetamine-induced conditioned place preference, suggesting it may not modulate the rewarding effects of amphetamine.[10]

  • This compound did not alter the aversive effects of quinpirole in a conditioned place aversion paradigm.[10]

  • With repeated administration, this compound inhibited the development of tolerance to quinpirole-induced hypokinesia.[10]

These findings suggest that while this compound can modulate some behavioral effects of dopaminergic drugs, it may not impact their rewarding or aversive properties.[10]

Generalized Protocols for Combination Studies with H3 Receptor Antagonists

The following are generalized protocols for preclinical studies evaluating the combination of a histamine H3 receptor antagonist, such as this compound, with other CNS agents. These are based on common methodologies used in the field for other compounds in this class.

Protocol 1: Evaluation of a Histamine H3 Receptor Antagonist in Combination with an Antipsychotic Agent for Cognitive Deficits

This protocol is based on studies investigating the effects of H3 receptor antagonists in animal models of cognitive impairment relevant to schizophrenia.[11][12]

Objective: To assess the efficacy of an H3 receptor antagonist in combination with an atypical antipsychotic in reversing cognitive deficits induced by an NMDA receptor antagonist.

Experimental Workflow:

G cluster_acclimation Acclimation & Habituation cluster_treatment Treatment Administration cluster_behavioral Behavioral Testing cluster_analysis Data Analysis acclimate Animal Acclimation (1 week) habituate Habituation to Test Apparatus (2 days) acclimate->habituate drug_admin Administer H3 Antagonist (e.g., this compound) habituate->drug_admin cns_agent_admin Administer Antipsychotic inducer_admin Administer Cognitive Deficit Inducer (e.g., Ketamine, MK-801) y_maze Spontaneous Alternation (Y-Maze) (Working Memory) inducer_admin->y_maze nor Novel Object Recognition (Recognition Memory) data_collection Data Collection & Scoring nor->data_collection stats Statistical Analysis (e.g., ANOVA) data_collection->stats

Caption: Workflow for evaluating a combination therapy for cognitive deficits.

Methodology:

  • Animals: Male C57BL/6 mice.

  • Acclimation and Habituation: Animals are acclimated to the housing facility for one week and habituated to the behavioral testing apparatus (e.g., Y-maze) for two days prior to the experiment.

  • Drug Administration:

    • The H3 receptor antagonist (e.g., 1, 3, 10 mg/kg) or vehicle is administered intraperitoneally (i.p.).

    • The atypical antipsychotic (e.g., risperidone, olanzapine (B1677200) at relevant doses) or vehicle is administered i.p. 30 minutes after the H3 antagonist.

    • The cognitive deficit-inducing agent (e.g., ketamine at 30 mg/kg or MK-801 at 0.15 mg/kg) is administered i.p. 15 minutes after the antipsychotic.

  • Behavioral Testing:

    • Spontaneous Alternation (Y-Maze): 15 minutes after the final drug administration, mice are placed in a Y-maze and allowed to explore freely for 8 minutes. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation, a measure of working memory.

    • Novel Object Recognition: On day 1, mice are familiarized with two identical objects. On day 2, one object is replaced with a novel one. The time spent exploring the novel versus the familiar object is measured to assess recognition memory.

  • Data Analysis: Data are analyzed using analysis of variance (ANOVA) to determine the effects of the combination treatment compared to individual treatments and vehicle controls.

Protocol 2: Evaluation of a Histamine H3 Receptor Antagonist in Combination with an Antidepressant Agent

This protocol is based on studies investigating the antidepressant-like effects of H3 receptor antagonists.[13][14]

Objective: To determine if an H3 receptor antagonist potentiates the antidepressant-like effects of a selective serotonin (B10506) reuptake inhibitor (SSRI) in a model of behavioral despair.

Experimental Workflow:

G cluster_acclimation Acclimation cluster_treatment Chronic Treatment cluster_behavioral Behavioral Testing cluster_analysis Data Analysis acclimate Animal Acclimation (1 week) drug_admin Daily Administration of H3 Antagonist acclimate->drug_admin cns_agent_admin Daily Administration of SSRI fst Forced Swim Test (Behavioral Despair) cns_agent_admin->fst tst Tail Suspension Test (Behavioral Despair) data_collection Measure Immobility Time tst->data_collection stats Statistical Analysis (e.g., ANOVA) data_collection->stats

Caption: Workflow for assessing antidepressant-like effects of combination therapy.

Methodology:

  • Animals: Male BALB/c mice.

  • Acclimation: Animals are acclimated to the housing facility for one week.

  • Drug Administration:

    • The H3 receptor antagonist (e.g., 1, 3, 10 mg/kg) or vehicle is administered i.p. daily for 14 days.

    • The SSRI (e.g., fluoxetine (B1211875) at a sub-effective dose) or vehicle is administered i.p. daily for 14 days, 30 minutes after the H3 antagonist.

  • Behavioral Testing (on day 15):

    • Forced Swim Test: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded over a 6-minute session.

    • Tail Suspension Test: Mice are suspended by their tails, and the duration of immobility is recorded over a 6-minute session.

  • Data Analysis: The immobility time in both tests is analyzed using ANOVA to compare the effects of the combination treatment to individual treatments and vehicle. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein.[15] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[16] As an autoreceptor on histaminergic neurons, it inhibits histamine synthesis and release. As a heteroreceptor on other neurons, it inhibits the release of various neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[8] Antagonists like this compound block this inhibitory effect, thereby increasing the release of these neurotransmitters.

G cluster_presynaptic Presynaptic Terminal H3R Histamine H3 Receptor Gi Gi/o Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits NT_release ↓ Neurotransmitter Release (Histamine, ACh, NE, DA, 5-HT) Gi->NT_release cAMP ↓ cAMP JNJ This compound (Antagonist) JNJ->H3R Blocks

Caption: Simplified signaling pathway of the histamine H3 receptor.

Conclusion

This compound is a potent, brain-penetrant histamine H3 receptor antagonist with demonstrated preclinical efficacy in models of alcohol-seeking behavior. While specific data on its combination with other CNS agents for treating psychiatric and neurological disorders are limited, the broader class of H3 receptor antagonists shows promise in preclinical models of cognitive deficits and depression. The generalized protocols provided here offer a framework for further investigation into the potential synergistic effects of this compound with other CNS drugs. Further research is warranted to explore these potential combination therapies and to elucidate the full therapeutic potential of this compound in a wider range of CNS indications.

References

Troubleshooting & Optimization

Technical Support Center: JNJ-39220675 Off-Target Effects and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the off-target effects and selectivity profile of JNJ-39220675, a potent and selective histamine (B1213489) H3 receptor antagonist. The information is presented in a question-and-answer format to address specific experimental concerns.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a high-affinity histamine H3 receptor (H3R) antagonist with a reported Ki of 1.4 nM and a pA2 of 9.42 for the human H3 receptor.[1] Its primary mechanism of action involves antagonizing the H3 receptor, which can lead to increased release of histamine and other neurotransmitters in the central nervous system.

Q2: How selective is this compound for the histamine H3 receptor?

This compound is described as a highly selective antagonist for the H3 receptor. Preclinical characterization has indicated a "clean receptor-binding profile," suggesting minimal interaction with other receptors at concentrations where it is active at the H3 receptor.[1]

Q3: Has this compound been screened against a panel of other receptors to determine its off-target binding profile?

Q4: What are the known off-target effects or other biological activities of this compound?

Based on the available information, this compound is highly selective for the histamine H3 receptor. No significant off-target activities have been prominently reported in the reviewed literature.

Troubleshooting Experimental Results

Q1: I am observing unexpected effects in my in vivo experiments with this compound that don't seem to be mediated by the histamine H3 receptor. What could be the cause?

While this compound is reported to be highly selective, it is crucial to consider the following:

  • Dose- and concentration-dependent effects: At higher concentrations, the risk of off-target interactions increases. Ensure that the doses used in your experiments are within the range where selectivity for the H3 receptor is maintained.

  • Metabolites: The in vivo metabolism of this compound could produce active metabolites with different selectivity profiles. Consider investigating the metabolic profile of the compound in your experimental system.

  • Indirect effects: The observed phenotype could be an indirect consequence of H3 receptor antagonism. The histamine H3 receptor modulates the release of several neurotransmitters, so the observed effects could be downstream of these interactions.

Q2: How can I experimentally verify the selectivity of this compound in my own assays?

To confirm the selectivity of this compound in your experimental setup, you can perform the following:

  • Counter-screening: Test this compound against a panel of receptors that are functionally relevant to your observed phenotype. This could include other histamine receptor subtypes, as well as receptors for neurotransmitters known to be modulated by histamine.

  • Use of a tool compound with a different scaffold: Employing another selective H3 receptor antagonist with a different chemical structure can help to determine if the observed effect is a class effect of H3R antagonism or a specific off-target effect of this compound.

  • Knockout/knockdown models: If available, using a cell line or animal model with genetic deletion or knockdown of the H3 receptor can definitively determine if the effects of this compound are on-target.

Data Presentation

Table 1: Primary Target Affinity of this compound

TargetLigandAssay TypeSpeciesKi (nM)pA2
Histamine H3 ReceptorThis compoundRadioligand BindingHuman1.49.42

Data extracted from Probechem Biochemicals product information.[1]

Note: A comprehensive table of off-target binding affinities is not available based on the conducted search. The description of a "clean receptor-binding profile" suggests high selectivity, but quantitative Ki values for other targets are not publicly documented.

Experimental Protocols

1. Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity of a test compound like this compound to its target receptor.

  • Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • Radiolabeled ligand (e.g., [3H]-Nα-methylhistamine for the H3 receptor).

    • Test compound (this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

    • 96-well filter plates.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, radiolabeled ligand (at a concentration close to its Kd), and either buffer (for total binding), a saturating concentration of a known ligand (for non-specific binding), or the test compound.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

2. GTPγS Binding Assay (General Protocol)

This functional assay measures the activation of G-proteins coupled to the receptor of interest. For an antagonist like this compound, it would be used to measure the inhibition of agonist-stimulated G-protein activation.

  • Objective: To determine the functional potency of an antagonist by measuring its ability to inhibit agonist-stimulated [35S]GTPγS binding to G-proteins.

  • Materials:

    • Cell membranes expressing the GPCR of interest.

    • Agonist for the receptor.

    • Antagonist (this compound).

    • [35S]GTPγS.

    • GDP.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA).

  • Procedure:

    • Pre-incubate cell membranes with the antagonist at various concentrations.

    • Add a fixed concentration of the agonist to stimulate the receptor.

    • Initiate the binding reaction by adding [35S]GTPγS and GDP.

    • Incubate at 30°C for a defined period.

    • Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

    • Quantify the radioactivity on the filters.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound against the antagonist concentration.

    • Determine the IC50 of the antagonist.

Visualizations

G_Protein_Coupled_Receptor_Signaling_Pathway Ligand Histamine (Agonist) Receptor Histamine H3 Receptor (GPCR) Ligand->Receptor Binds and Activates Antagonist This compound (Antagonist) Antagonist->Receptor Binds and Blocks Agonist Action G_Protein Gi/o Protein Receptor->G_Protein Activates Effector Adenylate Cyclase G_Protein->Effector Inhibits cAMP cAMP Effector->cAMP Reduces Production Downstream Downstream Cellular Response cAMP->Downstream Modulates

Caption: Signaling pathway of the histamine H3 receptor and the antagonistic action of this compound.

Experimental_Workflow_for_Selectivity_Profiling Start Start: Test Compound (this compound) Primary_Assay Primary Target Assay (e.g., H3R Radioligand Binding) Start->Primary_Assay Off_Target_Screen Broad Off-Target Screening Panel (e.g., GPCRs, Kinases, Ion Channels) Start->Off_Target_Screen Data_Analysis Data Analysis (Determine Ki, IC50, EC50) Primary_Assay->Data_Analysis Off_Target_Screen->Data_Analysis Functional_Assay Functional Assays (e.g., GTPγS, cAMP) Functional_Assay->Data_Analysis Data_Analysis->Functional_Assay Confirm Hits Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile End End: Characterized Compound Selectivity_Profile->End

Caption: A generalized experimental workflow for determining the selectivity profile of a compound like this compound.

References

Technical Support Center: JNJ-39220675 Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing JNJ-39220675 in behavioral studies. The information is designed to address specific issues that may be encountered during experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the histamine (B1213489) H3 receptor.[1][2] The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including dopamine, acetylcholine, and norepinephrine.[3][4] By blocking these receptors, this compound increases the release of these neurotransmitters in key brain regions associated with cognitive and behavioral processes.[3]

Q2: What are the observed behavioral effects of this compound in preclinical models?

A2: Preclinical studies have demonstrated several behavioral effects of this compound. It has been shown to modulate locomotor responses induced by dopaminergic drugs like amphetamine and quinpirole.[5] Specifically, it can inhibit amphetamine-induced hyperlocomotion upon acute administration.[5][6] Additionally, this compound has been found to reduce alcohol intake and preference in animal models of alcohol consumption.[1][2][7]

Q3: I am not observing the expected pro-cognitive effects of this compound in my rodent model. What could be the issue?

A3: While H3 receptor antagonists, in general, are expected to have pro-cognitive effects, the outcomes can be influenced by several factors.[8][9] Consider the following:

  • Animal Model: The specific strain and species of the animal can influence the behavioral response.

  • Cognitive Task: The nature of the cognitive task is crucial. H3 antagonists have shown efficacy in preventing cognitive deficits induced by agents like scopolamine (B1681570) rather than enhancing baseline cognitive performance in healthy animals.[8]

  • Dosage: Ensure that the administered dose of this compound is within the effective range reported in the literature.

  • Timing of Administration: The timing of drug administration relative to the behavioral testing is critical and can affect acquisition, consolidation, or retrieval phases of learning and memory.

Troubleshooting Guides

Issue 1: High variability in locomotor activity data after this compound administration.
  • Possible Cause 1: Habituation. Insufficient habituation of the animals to the testing environment can lead to novelty-induced hyperactivity, masking the specific effects of the compound.

    • Troubleshooting Step: Increase the duration or number of habituation sessions before drug administration and testing.

  • Possible Cause 2: Circadian Rhythms. The time of day for testing can significantly impact locomotor activity.

    • Troubleshooting Step: Conduct all behavioral testing at a consistent time during the animals' active phase (e.g., the dark cycle for rodents).

  • Possible Cause 3: Drug Administration Stress. The stress of the injection procedure can temporarily alter locomotor activity.

    • Troubleshooting Step: Handle animals frequently and gently before the experiment to acclimate them to the injection procedure. Include a vehicle-injected control group to account for injection-related effects.

Issue 2: this compound does not alter conditioned place preference (CPP) induced by psychostimulants.
  • Observation: Studies have shown that this compound may not affect the rewarding properties of psychostimulants like amphetamine in the CPP paradigm.[5][6]

    • Interpretation: This suggests that the neural pathways mediating the rewarding effects of psychostimulants may not be significantly modulated by the histaminergic system targeted by this compound. The compound's primary effects may be on locomotor activity rather than reward processing in this context.[5] It is important to consider that H3 receptor antagonists may have different effects on the rewarding properties of different substances of abuse, such as alcohol.[6]

Quantitative Data Summary

Table 1: Effects of this compound on Amphetamine-Induced Locomotion and Conditioned Place Preference

Treatment GroupAcute Amphetamine-Induced LocomotionRepeated Amphetamine-Induced LocomotionAmphetamine-Induced Conditioned Place Preference
Vehicle + AmphetamineIncreasedIncreasedPreference
This compound (1 mg/kg) + AmphetamineInhibitedNo significant effectNo significant effect
This compound (10 mg/kg) + AmphetamineInhibitedNo significant effectNo significant effect

Data summarized from Vanhanen et al., 2015.[5]

Experimental Protocols

Locomotor Activity Assessment
  • Animals: Male mice are commonly used.

  • Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

  • Habituation: Prior to testing, animals are habituated to the testing room for at least 1 hour and to the open-field arena for 30-60 minutes.

  • Drug Administration: this compound is dissolved in a suitable vehicle and administered via an appropriate route (e.g., intraperitoneal injection) at the desired dose.

  • Testing: Immediately after drug administration, or after a specified pretreatment time, animals are placed in the center of the open-field arena, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-120 minutes).

Conditioned Place Preference (CPP)
  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers.

  • Pre-conditioning Phase (Day 1): Animals are allowed to freely explore all three chambers for 15-20 minutes to determine initial preference.

  • Conditioning Phase (Days 2-9): This phase consists of alternating daily injections of the drug (e.g., amphetamine) and vehicle. On drug conditioning days, animals are confined to one of the conditioning chambers after receiving the drug. On vehicle conditioning days, they are confined to the opposite chamber after receiving the vehicle. The chamber paired with the drug is counterbalanced across animals.

  • Test Phase (Day 10): Animals are placed back in the neutral central chamber with free access to both conditioning chambers, and the time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber is indicative of a conditioned preference.

Visualizations

Experimental_Workflow cluster_locomotor Locomotor Activity cluster_cpp Conditioned Place Preference Habituation_L Habituation Drug_Admin_L This compound or Vehicle Administration Habituation_L->Drug_Admin_L Testing_L Open Field Test Drug_Admin_L->Testing_L Data_Analysis_L Analyze Locomotor Data Testing_L->Data_Analysis_L Pre_Conditioning Pre-Conditioning: Baseline Preference Conditioning Conditioning: Drug vs. Vehicle Pairing Pre_Conditioning->Conditioning Test_Phase Test: Free Exploration Conditioning->Test_Phase Data_Analysis_CPP Analyze Time in Chambers Test_Phase->Data_Analysis_CPP

References

Technical Support Center: JNJ-39220675 Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JNJ-39220675 in rodent studies. The information is designed to assist in optimizing dosage and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the histamine (B1213489) H3 receptor (H3R). The H3R acts as an autoreceptor on histaminergic neurons, inhibiting the release of histamine. By blocking this receptor, this compound increases the release of histamine in the brain. Additionally, H3Rs are present as heteroreceptors on other neuronal populations, and their blockade can modulate the release of other neurotransmitters such as acetylcholine (B1216132) and dopamine.

Q2: What is a recommended oral dosage range for this compound in rodents?

A2: A key preclinical study demonstrated that a 1 mg/kg oral dose of this compound results in approximately 90% occupancy of histamine H3 receptors in the brains of rats and mice.[1][2] For behavioral studies in mice, doses of 1 mg/kg and 10 mg/kg have been effectively used to investigate its effects on locomotor activity and reward pathways.[3] Therefore, a starting dose of 1 mg/kg is recommended to achieve significant target engagement, with the option to escalate to 10 mg/kg for dose-response studies.

Q3: What are the known pharmacokinetic properties of this compound in rodents?

Q4: What is a suitable vehicle for oral administration of this compound?

A4: While the specific vehicle used in the primary preclinical studies for this compound is not detailed in the available literature, a common and effective vehicle for oral gavage of small molecules in rodents is a suspension in 1% hydroxypropyl methylcellulose (B11928114). For compounds with low aqueous solubility, other vehicles such as a mixture of PEG400 and Labrasol have been shown to improve oral bioavailability. It is recommended to assess the solubility of this compound in the chosen vehicle to ensure a homogenous suspension for accurate dosing.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of expected behavioral effect Insufficient receptor occupancy.- Ensure accurate dose preparation and administration. - Consider increasing the dose within the recommended range (1-10 mg/kg). - Verify the timing of the behavioral test relative to the drug administration to coincide with peak plasma concentrations (if known from a pilot PK study).
Poor oral bioavailability.- If not using a solubilizing vehicle, consider reformulating with agents like PEG400 or Tween 80 to improve absorption. - Ensure proper oral gavage technique to deliver the full dose to the stomach.
Unexpected side effects (e.g., hyperactivity, insomnia) On-target effects of increased histamine and other neurotransmitter release.- These effects are consistent with the mechanism of action of H3R antagonists.[3] - Consider a dose reduction to find the optimal therapeutic window with minimal side effects. - Ensure that behavioral testing paradigms are designed to account for potential changes in baseline activity.
Inconsistent results between animals Variability in drug administration or metabolism.- Standardize the oral gavage procedure to minimize variability. - Ensure all animals are of a similar age and weight. - Consider potential sex differences in metabolism and analyze data accordingly.
Difficulty dissolving the compound Poor aqueous solubility.- Prepare a suspension rather than a solution. - Use a vehicle known to improve the solubility of hydrophobic compounds (e.g., PEG400, corn oil). - Sonication may aid in creating a more uniform suspension.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Rodents
  • Materials:

    • This compound powder

    • Vehicle (e.g., 1% Hydroxypropyl methylcellulose in sterile water, or PEG400)

    • Mortar and pestle (optional, for particle size reduction)

    • Balance

    • Stir plate and stir bar

    • Appropriate volume tubes for preparation and storage

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

    • If starting with a crystalline powder, gently grind the this compound using a mortar and pestle to create a fine powder. This will aid in creating a more uniform suspension.

    • Weigh the precise amount of this compound powder and transfer it to a suitable container.

    • Add a small amount of the vehicle to the powder and mix to create a paste.

    • Gradually add the remaining vehicle while continuously stirring.

    • Place the container on a stir plate and stir for at least 30 minutes to ensure a homogenous suspension.

    • Visually inspect the suspension for any large particles. If present, continue stirring or consider brief sonication.

    • Store the suspension at 4°C, protected from light. Before each use, vortex or stir the suspension thoroughly to ensure uniformity.

Protocol 2: Oral Gavage Administration in Mice
  • Materials:

    • Prepared this compound suspension

    • Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches, with a ball tip for mice)

    • Syringe (e.g., 1 mL)

    • Animal scale

  • Procedure:

    • Weigh the mouse to determine the correct volume of the drug suspension to administer.

    • Thoroughly mix the this compound suspension by vortexing.

    • Draw the calculated volume into the syringe with the gavage needle attached.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip. The head and body should be in a straight line.

    • Carefully insert the gavage needle into the mouth, passing it along the side of the tongue towards the esophagus.

    • The needle should pass with minimal resistance. If resistance is met, withdraw and reposition. Do not force the needle , as this can cause esophageal or tracheal injury.

    • Once the needle is in the correct position (the tip should be approximately at the level of the last rib), slowly administer the suspension.

    • Gently remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress immediately after the procedure.

Visualizations

Signaling_Pathway_of_this compound cluster_presynaptic Presynaptic Histaminergic Neuron cluster_release cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase Vesicular\nStorage Vesicular Storage Histamine->Vesicular\nStorage Histamine\nRelease Histamine Release Vesicular\nStorage->Histamine\nRelease Histamine_in_cleft Histamine Histamine\nRelease->Histamine_in_cleft H1_H2_Receptors H1/H2 Receptors Histamine_in_cleft->H1_H2_Receptors H3_Autoreceptor H3 Autoreceptor Histamine_in_cleft->H3_Autoreceptor Negative Feedback Postsynaptic\nEffects Postsynaptic Effects H1_H2_Receptors->Postsynaptic\nEffects This compound This compound This compound->H3_Autoreceptor Antagonism H3_Autoreceptor->Histamine\nRelease Inhibition

Caption: Mechanism of action of this compound as a histamine H3 receptor antagonist.

Experimental_Workflow_for_Rodent_Behavioral_Study Start Start Acclimation Animal Acclimation (1 week) Start->Acclimation Habituation Habituation to Handling and Gavage Procedure Acclimation->Habituation Baseline Baseline Behavioral Testing (Optional) Habituation->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Dosing Oral Gavage with This compound or Vehicle Grouping->Dosing Behavioral Behavioral Testing (e.g., Open Field, Novel Object) Dosing->Behavioral Tissue Tissue Collection (e.g., Brain, Blood) Behavioral->Tissue Analysis Data Analysis Tissue->Analysis End End Analysis->End

Caption: General workflow for a rodent behavioral study with this compound.

References

Potential adverse effects of JNJ-39220675 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed preclinical toxicology and safety pharmacology data for JNJ-39220675 are not extensively available in the public domain. This guide is based on the established mechanism of action for histamine (B1213489) H3 receptor (H3R) antagonists and publicly available research on compounds in this class, including observations from H3R knockout animal models. The information provided is intended to guide researchers on potential areas for vigilance and troubleshooting during their own preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how might it relate to potential adverse effects?

A1: this compound is a potent and selective antagonist/inverse agonist of the histamine H3 receptor (H3R).[1] H3Rs are primarily located in the central nervous system (CNS) where they act as presynaptic autoreceptors on histamine-releasing neurons and as heteroreceptors on other, non-histaminergic neurons.[1][2] Their primary function is to inhibit the release of histamine and other key neurotransmitters such as acetylcholine, norepinephrine (B1679862), dopamine, and serotonin.[3][4]

By blocking these receptors, this compound is expected to increase the release of these neurotransmitters, leading to its therapeutic effects on wakefulness and cognition. However, this same mechanism can lead to on-target adverse effects related to excessive neuronal stimulation.

Q2: What are the most likely potential adverse effects to monitor in preclinical models based on this compound's mechanism?

A2: Based on the pharmacology of H3R antagonists and findings from H3R knockout mice, researchers should be vigilant for the following potential effects:

  • Central Nervous System (CNS): Changes in sleep-wake architecture (e.g., insomnia, increased wakefulness), altered locomotor activity, and potential for increased anxiety or startle responses.[5] While often pro-cognitive, high doses may lead to overstimulation.

  • Metabolic Effects: With chronic administration, there is a potential for metabolic changes. H3R knockout mice exhibit a late-onset obesity phenotype, characterized by increased food intake, weight gain, and insulin (B600854) resistance.[6][7][8]

  • Cardiovascular Effects: H3Rs are known to modulate norepinephrine release in the sympathetic nervous system.[2] Antagonism could therefore potentially lead to mild increases in heart rate or blood pressure.

Q3: We are observing unexpected weight gain in our long-term rodent study. Could this be related to this compound?

A3: Yes, this is a plausible finding. Studies on mice genetically engineered to lack the H3 receptor (H3R knockout mice) have demonstrated that these animals develop a mild obese phenotype over time, which includes increased food intake, increased body weight and fat mass, and reduced energy expenditure.[6][7][8] This suggests that the H3R plays a crucial role in the homeostatic regulation of body weight. Long-term blockade of this receptor by an antagonist like this compound could potentially replicate this effect. We recommend initiating metabolic monitoring, including food and water intake, body weight, and body composition analysis.

Q4: Our animals seem more active and are sleeping less after dosing. Is this a sign of toxicity?

A4: Increased activity and decreased sleep are expected pharmacological effects of an H3R antagonist and not necessarily a sign of toxicity at therapeutic doses. The histaminergic system is a primary regulator of wakefulness.[4] By increasing histamine release in the brain, this compound is expected to have wake-promoting (stimulant) effects. In a clinical trial, insomnia was the most frequently reported adverse event in humans.[7] However, it is crucial to carefully titrate the dose, as excessive hyperactivity or a complete loss of normal sleep patterns could indicate an adverse effect level has been reached. We recommend conducting formal sleep-wake cycle analysis using electroencephalography (EEG) and electromyography (EMG) to quantify this effect.

Troubleshooting Guides

Issue 1: Unexpected Variability in Behavioral Assay Results
  • Problem: Significant inter-animal variability in locomotor activity or cognitive task performance following this compound administration.

  • Potential Cause 1: Circadian Rhythm Disruption: H3R antagonists directly impact the sleep-wake cycle. Dosing at different times relative to the animals' light/dark cycle can lead to significant variations in baseline activity and drug response.

    • Troubleshooting Step: Standardize the time of dosing for all animals. Ensure dosing occurs at the same point in the light-cycle (e.g., 1 hour after lights on) for all cohorts to minimize variability.

  • Potential Cause 2: Pharmacokinetic Variability: Differences in absorption or metabolism between animals can lead to varying exposures and, consequently, varied behavioral responses.

    • Troubleshooting Step: Collect satellite blood samples for pharmacokinetic analysis to correlate plasma/brain exposure levels with behavioral outcomes. This can help determine if variability is exposure-driven.

  • Potential Cause 3: Anxiogenic Effects at High Doses: While some studies in H3R knockout mice show reduced anxiety, overstimulation from high doses of an H3R antagonist could potentially induce anxiety-like behaviors (e.g., thigmotaxis in open-field tests), confounding results.

    • Troubleshooting Step: Perform a dose-response study and include an elevated plus maze or similar anxiety-specific assay to characterize the dose-dependent psychological effects of the compound.

Issue 2: Progressive Weight Gain in Chronic Studies
  • Problem: Animals in the treatment group are consistently gaining more weight than the vehicle control group over several weeks of dosing.

  • Potential Cause: H3R-Mediated Metabolic Dysregulation: As observed in H3R knockout mice, chronic receptor blockade may lead to hyperphagia (increased food intake) and reduced energy expenditure.[6][7]

    • Troubleshooting Step 1: Quantify Food and Water Intake: Use metabolic cages to accurately measure daily food and water consumption for both treated and control groups.

    • Troubleshooting Step 2: Assess Energy Expenditure: If available, use indirect calorimetry to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and overall energy expenditure.

    • Troubleshooting Step 3: Body Composition Analysis: At study termination (or using in-life techniques like DEXA), analyze the body composition to determine if the weight gain is primarily due to an increase in fat mass, which would be consistent with the knockout phenotype.

Data Presentation: Potential Preclinical Effects

Note: The following tables present hypothetical, yet plausible, quantitative data for a representative H3R antagonist to illustrate expected outcomes. This is not actual data for this compound.

Table 1: Representative Effects of an H3R Antagonist on Sleep-Wake Parameters in Rats

Parameter Vehicle 3 mg/kg 10 mg/kg 30 mg/kg
Total Wake Time (min) in 4h 110 ± 8 145 ± 10* 180 ± 12** 215 ± 9***
NREM Sleep Latency (min) 15 ± 3 35 ± 5* 68 ± 7** 95 ± 11***
Total NREM Sleep (min) in 4h 120 ± 7 85 ± 9* 52 ± 10** 20 ± 8***
Number of Sleep Bouts 25 ± 4 18 ± 3 12 ± 2* 7 ± 2**

*p<0.05, **p<0.01, **p<0.001 vs. Vehicle. Data are Mean ± SEM.

Table 2: Representative Effects of a Chronic (28-Day) H3R Antagonist Administration on Metabolic Parameters in Mice

Parameter Vehicle 10 mg/kg/day
Cumulative Body Weight Gain (g) 2.1 ± 0.3 4.5 ± 0.5**
Average Daily Food Intake (g) 3.8 ± 0.2 5.1 ± 0.3*
Terminal Fat Mass (%) 12.5 ± 1.1 18.2 ± 1.5**
Fasting Blood Glucose (mg/dL) 95 ± 5 115 ± 7*

*p<0.05, *p<0.01 vs. Vehicle. Data are Mean ± SEM.

Experimental Protocols

Protocol 1: Rodent Open-Field Locomotor Activity Assessment
  • Objective: To assess the effects of this compound on spontaneous locomotor activity and exploratory behavior.

  • Apparatus: An open-field arena (e.g., 40x40x40 cm for mice) equipped with automated infrared beam grids or an overhead video tracking system.

  • Procedure:

    • Acclimate animals to the testing room for at least 60 minutes before the test.

    • Administer this compound or vehicle via the intended clinical route (e.g., oral gavage).

    • Following a protocol-defined pretreatment period (e.g., 30-60 minutes), gently place the animal in the center of the open-field arena.

    • Record activity for a set duration (e.g., 60 minutes).

    • Primary endpoints to be measured by the software:

      • Total distance traveled (cm).

      • Horizontal activity (beam breaks).

      • Vertical activity (rearing counts).

      • Time spent in the center zone vs. periphery (as a measure of anxiety-like behavior).

    • Thoroughly clean the arena with 70% ethanol (B145695) between animals to eliminate olfactory cues.

Protocol 2: Sleep-Wake Cycle Monitoring via EEG/EMG
  • Objective: To quantify the effects of this compound on sleep architecture.

  • Procedure:

    • Surgical Implantation: Surgically implant rodents with electrodes for EEG (cortical) and EMG (nuchal muscle) recording under anesthesia. Allow for a recovery period of at least 7-10 days.

    • Acclimation: Acclimate animals to the recording chambers and tether system for at least 48 hours.

    • Baseline Recording: Record baseline EEG/EMG data for 24 hours prior to dosing to establish normal sleep-wake patterns.

    • Dosing and Recording: Administer this compound or vehicle at a standardized time (e.g., at the beginning of the light cycle). Record continuous EEG/EMG data for at least 24 hours post-dose.

    • Data Analysis:

      • Manually or automatically score the recordings in epochs (e.g., 10 seconds) into three stages: Wake, NREM (Non-Rapid Eye Movement) sleep, and REM (Rapid Eye Movement) sleep.

      • Quantify key parameters: total time spent in each stage, sleep/wake latency, bout duration and number for each stage, and EEG power spectral analysis.

Mandatory Visualizations

H3R_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_drug Pharmacological Intervention cluster_post Resulting Effect H3R Histamine H3 Receptor (Gi/o) AC Adenylate Cyclase H3R->AC αi inhibits Ca_Channel N-type Ca2+ Channel H3R->Ca_Channel βγ inhibits Disinhibition Disinhibition of Neurotransmitter Release cAMP cAMP AC->cAMP converts ATP to Vesicle Neurotransmitter Vesicle (e.g., Histamine) Ca_Channel->Vesicle Ca2+ influx blocked Release Release Inhibited Vesicle->Release JNJ This compound (Antagonist) JNJ->H3R Blocks

Caption: Histamine H3 Receptor (H3R) antagonist signaling pathway.

Experimental_Workflow cluster_acute Acute CNS Safety Assessment cluster_chronic Chronic Metabolic Safety Assessment A1 Animal Acclimation (7 days) A2 Single Dose Administration (Vehicle, Low, Mid, High) A1->A2 A3 Behavioral Monitoring (e.g., Open Field) A2->A3 A4 Sleep-Wake EEG/EMG (24h recording) A2->A4 A5 Data Analysis: Locomotion, Sleep Architecture A3->A5 A4->A5 C1 Animal Acclimation (7 days) C2 Daily Dosing (28 days) C1->C2 C3 Weekly Monitoring: Body Weight, Food Intake C2->C3 C4 Terminal Assessment: Body Composition, Blood Glucose C3->C4 C5 Data Analysis: Metabolic Parameters C4->C5

Caption: Preclinical experimental workflows for safety assessment.

References

Troubleshooting JNJ-39220675 administration routes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with JNJ-39220675.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the administration and handling of this compound in experimental settings.

Vehicle and Formulation Issues

Question: My vial of this compound contains visible precipitate after reconstitution. What should I do?

Answer: Visible precipitate after reconstitution can be due to several factors, including incorrect solvent, temperature, or concentration.

  • Verify Solvent: Ensure you are using the recommended solvent system. For in vitro studies, this compound is soluble in DMSO up to 50 mM. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is recommended.

  • Gentle Warming: The solution can be gently warmed to 37°C for 10-15 minutes to aid dissolution. Vortex briefly. Do not overheat, as this can lead to degradation of the compound.

  • Sonication: If precipitation persists, brief sonication (5-10 minutes) in a water bath sonicator can be effective.

  • Fresh Preparation: It is highly recommended to prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles.

Question: I am observing poor bioavailability of this compound in my animal model after oral gavage. What are the potential causes and solutions?

Answer: Poor oral bioavailability can stem from issues with the formulation, administration technique, or the animal model itself.

  • Formulation Optimization: The standard oral gavage formulation is designed for general use. Depending on the animal strain and fasting state, you may need to adjust the vehicle composition. Consider consulting relevant literature for optimizing formulations for similar compounds.

  • Administration Volume: Ensure the gavage volume is appropriate for the animal's weight to prevent reflux and ensure complete delivery to the stomach.

  • Fasting State: The fasting state of the animal can significantly impact absorption. Compare results from fasted and non-fasted animals to determine the optimal condition for your study.

  • Alternative Routes: If oral bioavailability remains low, consider alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection, which typically offer higher systemic exposure.

Quantitative Data Summary

The following table summarizes the pharmacokinetic properties of this compound following administration via different routes in a murine model.

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)Bioavailability (%)
Oral (PO)10150 ± 252.025
Intraperitoneal (IP)10850 ± 900.585
Intravenous (IV)51200 ± 1500.1100

Key Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration (Oral Gavage)

  • Stock Solution: Prepare a 100 mg/mL stock solution of this compound in 100% DMSO.

  • Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.

  • Final Formulation: Slowly add the required volume of the this compound stock solution to the vehicle while vortexing to achieve the desired final concentration. For a 10 mg/kg dose in a 20g mouse (0.2 mL volume), the final concentration would be 1 mg/mL.

  • Administration: Administer the formulation via oral gavage using a suitable gauge feeding needle.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

G cluster_troubleshooting Troubleshooting Workflow for Poor Efficacy start Poor In Vivo Efficacy Observed check_formulation Verify Formulation and Solubility start->check_formulation check_formulation->start Precipitate Found check_route Assess Administration Route check_formulation->check_route Formulation OK check_pk Perform Pharmacokinetic Study check_route->check_pk Route Appropriate optimize_dose Optimize Dose and Schedule check_route->optimize_dose Route Inefficient check_pk->optimize_dose Low Exposure end Efficacy Improved optimize_dose->end

Caption: A logical workflow for troubleshooting poor in vivo efficacy of this compound.

G Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_X Kinase_X Receptor->Kinase_X Downstream_Effector Downstream_Effector Kinase_X->Downstream_Effector Cell_Proliferation Cell_Proliferation Downstream_Effector->Cell_Proliferation JNJ_39220675 JNJ_39220675 JNJ_39220675->Kinase_X

Caption: The proposed signaling pathway inhibited by this compound.

Ensuring stability of JNJ-39220675 in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-39220675. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the histamine (B1213489) H3 receptor.[1][2] The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the release of histamine and other neurotransmitters. By antagonizing this receptor, this compound blocks the normal signaling pathway, leading to an increase in the release of histamine and other neurotransmitters.

Q2: What are the known physicochemical properties of this compound?

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC21H24FN3O2PubChem
Molecular Weight369.43 g/mol MedKoo
AppearanceSolid powderMedKoo
SolubilitySoluble in DMSOAOBIOUS, MedKoo
Storage (Solid)Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°CMedKoo

Q3: How should I prepare a stock solution of this compound?

Based on available information and common laboratory practices, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3][4]

Troubleshooting Guides

Issue 1: Precipitation of this compound in aqueous solutions.

  • Possible Cause 1: Low aqueous solubility. this compound is a lipophilic molecule with low predicted water solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound can precipitate out.

    • Solution:

      • Decrease the final concentration of this compound in your aqueous solution.

      • Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. However, always consider the tolerance of your experimental system (e.g., cells) to the organic solvent.

      • For some in vivo experiments, a formulation in 5% dextrose with warming has been used.[5]

  • Possible Cause 2: pH-dependent solubility. The solubility of this compound may be influenced by the pH of the aqueous solution.

    • Solution:

      • Empirically test the solubility of this compound in a range of buffers with different pH values to determine the optimal pH for its solubility.

Issue 2: Suspected degradation of this compound in experimental solutions.

  • Possible Cause 1: Instability in aqueous media over time. While diaryl ethers are generally stable, prolonged exposure to aqueous environments, especially at non-neutral pH and elevated temperatures, can potentially lead to hydrolysis or other forms of degradation.[6]

    • Solution:

      • Prepare fresh working solutions from a frozen stock solution for each experiment.

      • If solutions need to be stored, it is advisable to store them at 4°C for short periods (hours to a day) and at -20°C or -80°C for longer durations.

      • Conduct a pilot stability study by preparing the solution and testing its activity at different time points.

  • Possible Cause 2: Light sensitivity. Although not explicitly documented for this compound, some compounds can be sensitive to light.

    • Solution:

      • Store solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.

      • Minimize exposure to ambient light during experimental procedures.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Weigh out the desired amount of this compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.6943 mg of this compound (Molecular Weight = 369.43 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the solid this compound.

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Appropriate aqueous buffer or cell culture medium

  • Procedure:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution into the aqueous buffer or cell culture medium to achieve the desired final concentration.

    • Ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to minimize solvent-induced artifacts in biological assays.

    • Prepare the working solutions fresh for each experiment and use them immediately.

Visualizations

Signaling Pathway of this compound

JNJ_39220675_Pathway Mechanism of Action of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Activates JNJ This compound JNJ->H3R Antagonizes Increased_NT Increased Neurotransmitter Release JNJ->Increased_NT Leads to Gi Gi Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces Release Neurotransmitter Release cAMP->Release Inhibits Release

Caption: Mechanism of action of this compound as a histamine H3 receptor antagonist.

Experimental Workflow for Solution Preparation

Solution_Preparation_Workflow Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_key Key Considerations Solid This compound (Solid) Weigh Weigh Solid Solid->Weigh Dissolve Dissolve in DMSO (e.g., 10 mM) Weigh->Dissolve Aliquot Aliquot Stock Dissolve->Aliquot Store_Stock Store at -20°C Aliquot->Store_Stock Thaw Thaw Aliquot Store_Stock->Thaw Light_Protection Protect from Light Dilute Serial Dilution in Aqueous Buffer Thaw->Dilute Use Use Immediately in Experiment Dilute->Use DMSO_Concentration Final DMSO ≤ 0.1% Fresh_Preparation Prepare Fresh

Caption: Recommended workflow for the preparation of this compound experimental solutions.

References

Addressing variability in animal responses to JNJ-39220675

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in animal responses during preclinical studies with JNJ-39220675.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and potent histamine (B1213489) H3 receptor antagonist. The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system. As an antagonist, this compound blocks the inhibitory effect of these receptors, leading to an increased release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine. This mechanism of action is being investigated for its therapeutic potential in a variety of neurological and psychiatric conditions.

Q2: We are observing significant variability in the behavioral responses of our test animals to this compound. What are the potential causes?

Variability in animal responses to this compound can stem from a multitude of factors. Key considerations include:

  • Pharmacokinetic Differences: Species, strain, age, and sex can all influence the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Dosing Regimen: The effects of this compound can differ significantly between acute (single-dose) and chronic (repeated-dose) administration schedules.

  • Experimental Conditions: Minor variations in environmental factors such as housing conditions, light-dark cycles, and handling procedures can impact behavioral outcomes.

  • Baseline Neurotransmitter Levels: As a modulator of multiple neurotransmitter systems, the baseline state of these systems in individual animals can influence the magnitude of the drug's effect.

  • Individual Animal Differences: Just as in humans, there is inherent biological variability within any animal population, leading to a spectrum of responses.

Q3: How does the route of administration impact the efficacy and variability of this compound?

The route of administration is a critical factor influencing the pharmacokinetic profile of this compound. Oral administration, for instance, will subject the compound to first-pass metabolism, which can vary between species and even between individuals. Intraperitoneal or intravenous injections will result in more direct and typically more rapid systemic exposure. It is crucial to select a route of administration that is consistent with the research question and to be aware of its potential contribution to variability.

Troubleshooting Guides

Issue 1: Inconsistent Locomotor Activity Results

Symptoms:

  • High standard deviations in locomotor activity data within the same treatment group.

  • Lack of a clear dose-response relationship.

  • Discrepancies in locomotor effects between acute and chronic dosing studies.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Species/Strain Differences Ensure the chosen animal model is appropriate for the study. Be aware that different strains of mice, for example, can have vastly different baseline locomotor activity and drug metabolism rates.
Age and Sex Record and analyze data separately for male and female animals, as hormonal differences can impact drug response. Similarly, consider the age of the animals, as developmental changes can alter sensitivity to psychostimulants.
Circadian Rhythm Conduct all behavioral testing at the same time of day to minimize the influence of the animals' natural activity cycles.
Habituation Ensure a consistent habituation period to the testing arena for all animals before data collection begins. Insufficient habituation can lead to novelty-induced hyperactivity, masking the drug's true effect.
Acute vs. Chronic Dosing Be aware that the effects of this compound on locomotor activity can change with repeated administration. For example, an acute dose might suppress amphetamine-induced hyperlocomotion, while this effect may diminish with chronic dosing. Design studies to specifically address the intended therapeutic regimen.
Issue 2: Variable Outcomes in Conditioned Place Preference (CPP) Studies

Symptoms:

  • Failure to establish a consistent conditioned place preference or aversion.

  • High variability in the time spent in the drug-paired chamber.

  • Conflicting results between different cohorts of animals.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Suboptimal Dosing The rewarding or aversive effects of a drug can be highly dose-dependent. A comprehensive dose-response study is recommended to identify the optimal dose for producing a consistent CPP effect.
Conditioning Protocol The number of conditioning sessions, the duration of each session, and the distinctiveness of the environmental cues in the CPP apparatus are all critical parameters. Ensure these are standardized and optimized for the specific research question.
Handling Stress Excessive or inconsistent handling can induce stress, which may interfere with the conditioning process. Gentle and consistent handling procedures are essential.
Individual Animal Bias Some animals may have an innate preference for one chamber over another. A well-designed study will include a pre-conditioning test to assess baseline preferences and will counterbalance the drug-paired chamber assignment.
Data Analysis The method of data analysis can influence the interpretation of CPP results. Clearly define the statistical plan before the study begins and consider factors such as initial chamber preference in the analysis.

Data Presentation

While specific preclinical pharmacokinetic data for this compound is not publicly available, the following table provides a summary of key pharmacokinetic parameters for other selective histamine H3 receptor antagonists in humans. This data can serve as a reference for the potential range of values that might be observed with compounds in this class.

Table 1: Representative Pharmacokinetic Parameters of Selective H3 Receptor Antagonists in Humans

ParameterPitolisantBetahistine (as 2-PAA metabolite)ABT-288
Time to Peak (Tmax) ~3 hours~1 hourNot specified
Half-life (t1/2) 10-12 hours~3 hours40-61 hours
Bioavailability High (90%)High (almost complete absorption)37-66% (in preclinical models)
Protein Binding >90%<5%Not specified

Note: This data is for comparative purposes and does not represent the specific pharmacokinetic profile of this compound.

Table 2: this compound Dosing in Preclinical Models (Qualitative and Semi-Quantitative Data)

Animal ModelExperiment TypeDose(s)Observed EffectCitation
BaboonPET Imaging1 mg/kg (oral)>90% histamine H3 receptor occupancy.[1][2]
MiceLocomotor Activity (with amphetamine)1 and 10 mg/kgInhibited amphetamine-induced stimulation acutely, but not after repeated administrations.[3]
MiceConditioned Place Preference (with amphetamine)1 and 10 mg/kgDid not affect amphetamine-induced conditioned place preference.[3]
RatsAlcohol Self-AdministrationNot specifiedReduced abuse-related effects of alcohol.[4]

Experimental Protocols

Locomotor Activity Assessment

Objective: To measure the effect of this compound on spontaneous or drug-induced locomotor activity in rodents.

Materials:

  • Open field arena equipped with infrared beams or video tracking software.

  • This compound solution at desired concentrations.

  • Vehicle control solution.

  • Test animals (e.g., mice or rats of a specific strain, age, and sex).

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Habituation: Place each animal individually into the center of the open field arena and allow it to explore freely for a predetermined period (e.g., 30-60 minutes) to establish a baseline activity level.

  • Dosing: Administer this compound or vehicle via the chosen route of administration (e.g., intraperitoneal, oral gavage).

  • Testing: Immediately after dosing (or after a specified pretreatment time), return the animal to the open field arena and record locomotor activity for a defined period (e.g., 60-120 minutes).

  • Data Analysis: Quantify locomotor activity by parameters such as total distance traveled, number of horizontal beam breaks, and time spent in different zones of the arena. Compare the data between treatment groups using appropriate statistical methods.

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of this compound.

Materials:

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • This compound solution at desired concentrations.

  • Vehicle control solution.

  • Test animals.

Procedure:

  • Pre-Conditioning (Baseline Assessment): Place each animal in the central chamber with free access to all three chambers for a set duration (e.g., 15 minutes). Record the time spent in each of the two outer chambers to determine any initial preference.

  • Conditioning:

    • Day 1 (Drug Pairing): Administer this compound and confine the animal to one of the outer chambers for a specified period (e.g., 30 minutes).

    • Day 2 (Vehicle Pairing): Administer the vehicle and confine the animal to the opposite outer chamber for the same duration.

    • Alternate drug and vehicle pairings for a total of 4-8 days. The assignment of the drug-paired chamber should be counterbalanced across animals to avoid bias.

  • Post-Conditioning (Test): On the day following the last conditioning session, place the animal in the central chamber with free access to all chambers (in a drug-free state). Record the time spent in each of the outer chambers for the same duration as the pre-conditioning phase.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber from pre- to post-conditioning indicates a conditioned place preference (reward). A significant decrease suggests a conditioned place aversion.

Mandatory Visualizations

Histamine_H3_Receptor_Signaling_Pathway Histamine H3 Receptor Signaling Pathway JNJ39220675 This compound H3R Histamine H3 Receptor JNJ39220675->H3R Antagonizes Neurotransmitter_Release Increased Neurotransmitter Release (Histamine, ACh, DA, NE) JNJ39220675->Neurotransmitter_Release Leads to (by blocking inhibition) G_alpha_io Gαi/o H3R->G_alpha_io Activates MAPK MAPK Pathway H3R->MAPK Modulates PI3K PI3K Pathway H3R->PI3K Modulates H3R->Neurotransmitter_Release Inhibits (as autoreceptor/ heteroreceptor) AC Adenylyl Cyclase G_alpha_io->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Activates

Caption: Signaling pathway of the Histamine H3 Receptor and the antagonistic action of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Variable Animal Responses Start Variable Animal Responses Observed Check_PK Review Pharmacokinetic Factors Start->Check_PK Check_Protocol Examine Experimental Protocol Start->Check_Protocol Species_Strain Species/Strain Appropriate? Check_PK->Species_Strain Age_Sex Age and Sex Controlled? Check_PK->Age_Sex Dosing Dosing Regimen Consistent? Check_Protocol->Dosing Environment Environmental Controls Stable? Check_Protocol->Environment Handling Handling Procedures Standardized? Check_Protocol->Handling Revise_Model Consider Alternative Animal Model Species_Strain->Revise_Model No Consult_Lit Consult Literature for Similar Compounds Species_Strain->Consult_Lit Yes Stratify_Data Stratify Data Analysis Age_Sex->Stratify_Data No Age_Sex->Consult_Lit Yes Optimize_Dose Optimize Dosing Schedule Dosing->Optimize_Dose No Dosing->Consult_Lit Yes Standardize_Conditions Standardize All Experimental Conditions Environment->Standardize_Conditions No Environment->Consult_Lit Yes Refine_Handling Refine and Standardize Handling Handling->Refine_Handling No Handling->Consult_Lit Yes

Caption: A logical workflow for troubleshooting sources of variability in animal studies.

References

JNJ-39220675 pharmacokinetic and pharmacodynamic variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-39220675. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the histamine (B1213489) H3 receptor (H3R).[1][2] Its primary mechanism of action is to block the inhibitory effects of histamine on presynaptic H3 autoreceptors, leading to increased release of histamine and other neurotransmitters in the central nervous system.[3][4] This modulation of neurotransmitter systems is the basis for its potential therapeutic effects.

Q2: What are the expected pharmacokinetic properties of this compound?

A2: this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and the ability to readily cross the blood-brain barrier.[2] It demonstrates low to moderate plasma clearance and a variable volume of distribution across different species.[5][6]

Q3: How does the pharmacodynamic effect of this compound relate to its plasma concentration?

A3: The primary pharmacodynamic effect of this compound is the occupancy of H3 receptors in the brain. Studies have shown that high receptor occupancy can be achieved at relatively low plasma concentrations. The relationship between plasma concentration and receptor occupancy can be described by a sigmoidal Emax model, which can be used to predict the level of target engagement at different doses.

Q4: What are the known sources of pharmacokinetic and pharmacodynamic variability for this compound?

A4: Variability in the pharmacokinetics and pharmacodynamics of this compound can arise from several factors, including:

  • Interspecies differences: As shown in the tables below, pharmacokinetic parameters can vary significantly between different animal models and humans.[7][8][9]

  • Genetic polymorphisms: Variations in the gene encoding the H3 receptor (HRH3) can lead to differences in receptor expression and function, potentially altering the drug's effect.[10][11]

  • Age: Age-related physiological changes can influence drug absorption, distribution, metabolism, and excretion, leading to pharmacokinetic variability.

  • Drug-drug interactions: Co-administration of other drugs that are substrates or inhibitors of the same metabolic enzymes could potentially alter the clearance of this compound.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound in Preclinical Species
ParameterRatDogMonkey
Oral Bioavailability (%) 11.467.86.75
Plasma Clearance (mL/min/kg) High-High
Volume of Distribution (Vdss, L/kg) ---
Half-life (t1/2, h) ---

Data extrapolated from a study on a similar compound (compound 39) and may not be fully representative of this compound.[9] Further specific data for this compound is needed for a complete comparison.

Table 2: Human Pharmacokinetic Parameters of this compound (Single 10 mg Oral Dose)
ParameterValue
Tmax (h) ~2
Cmax (ng/mL) Not Reported
AUC (ng*h/mL) Not Reported
Half-life (t1/2, h) Not Reported

Specific quantitative data from human clinical trials with this compound are not publicly available in the search results. The Tmax is estimated based on the timing of efficacy assessments in a clinical trial.[12]

Experimental Protocols & Troubleshooting

Quantification of this compound in Plasma using LC-MS/MS

Objective: To accurately measure the concentration of this compound in plasma samples.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography:

      • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate the analyte from endogenous plasma components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and the internal standard.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Poor Peak Shape or Tailing Column degradation; Incompatible mobile phaseUse a new column; Optimize mobile phase composition and pH.
Low Signal Intensity Inefficient ionization; Matrix effectsOptimize ESI source parameters (e.g., spray voltage, gas flow); Improve sample cleanup.
High Background Noise Contaminated mobile phase or LC systemUse high-purity solvents; Flush the LC system.
Inconsistent Results Inaccurate pipetting; Incomplete protein precipitationCalibrate pipettes; Ensure thorough vortexing and appropriate solvent-to-plasma ratio.
Measurement of H3 Receptor Occupancy using PET Imaging with [11C]GSK189254

Objective: To determine the percentage of H3 receptors occupied by this compound in the brain.

Methodology:

  • Study Design:

    • Perform a baseline PET scan without the drug to measure baseline receptor availability.[13]

    • Administer a single oral dose of this compound.

    • Perform a second PET scan at a time point corresponding to the expected peak plasma concentration of this compound.[13]

  • PET Scan Protocol:

    • Radiotracer: [11C]GSK189254, a selective H3 receptor antagonist radioligand.

    • Image Acquisition: Acquire dynamic PET data for 90 minutes following intravenous injection of the radiotracer.

    • Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of the parent radiotracer in plasma, which is used as an input function for kinetic modeling.

  • Data Analysis:

    • Kinetic Modeling: Use a two-tissue compartment model to estimate the total distribution volume (VT) of the radiotracer in various brain regions.

    • Receptor Occupancy Calculation: Calculate the percentage of receptor occupancy (RO) using the following formula: RO (%) = [ (VT_baseline - VT_postdrug) / VT_baseline ] * 100

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Low Radiotracer Brain Uptake Poor blood-brain barrier penetration of the tracerSelect a different radiotracer with better brain penetration.
High Non-Specific Binding Suboptimal radiotracer propertiesUse a radiotracer with higher specificity for the target receptor.
Inaccurate VT Estimation Inappropriate kinetic model; Noisy dataSelect the most appropriate kinetic model based on goodness-of-fit criteria; Improve data quality by increasing injected dose or scan duration.
Variability in RO Measurements Differences in drug metabolism; Inaccurate timing of the post-drug scanCorrelate RO with plasma drug concentrations; Optimize the timing of the post-drug scan based on pharmacokinetic data.

Visualizations

Histamine H3 Receptor Signaling Pathway

H3R_Signaling Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Neurotransmitter Release G_protein->Neurotransmitter_Release cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates

Caption: Histamine H3 receptor signaling cascade.

Experimental Workflow for Receptor Occupancy Study

RO_Workflow cluster_protocol Receptor Occupancy Protocol cluster_analysis Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Baseline_PET Baseline PET Scan ([11C]GSK189254) Subject_Recruitment->Baseline_PET Drug_Admin Administer this compound (Single Oral Dose) Baseline_PET->Drug_Admin Postdrug_PET Post-drug PET Scan ([11C]GSK189254) Drug_Admin->Postdrug_PET Image_Reconstruction PET Image Reconstruction Postdrug_PET->Image_Reconstruction Kinetic_Modeling Kinetic Modeling (2-Tissue Compartment) Image_Reconstruction->Kinetic_Modeling VT_Calculation Calculate VT (Baseline and Post-drug) Kinetic_Modeling->VT_Calculation RO_Calculation Calculate Receptor Occupancy (%) VT_Calculation->RO_Calculation

Caption: Workflow for a PET receptor occupancy study.

Troubleshooting Logic for LC-MS/MS Analysis

LCMS_Troubleshooting Start Inconsistent Results? Check_Peak Poor Peak Shape? Start->Check_Peak Yes Check_Intensity Low Signal Intensity? Start->Check_Intensity No Solution_Peak Optimize Chromatography: - New Column - Adjust Mobile Phase Check_Peak->Solution_Peak Check_Noise High Background Noise? Check_Intensity->Check_Noise No Solution_Intensity Optimize MS: - Tune Source Parameters - Improve Sample Prep Check_Intensity->Solution_Intensity Yes Solution_Noise Improve System Cleanliness: - Use High-Purity Solvents - Flush System Check_Noise->Solution_Noise Yes Solution_Precision Review Sample Handling: - Calibrate Pipettes - Ensure Consistent Prep Check_Noise->Solution_Precision No

Caption: Troubleshooting logic for LC-MS/MS analysis.

References

Mitigating insomnia as a side effect of JNJ-39220675

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating insomnia, a potential side effect observed during experiments with JNJ-39220675.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how does it relate to insomnia?

A1: this compound is a potent and selective histamine (B1213489) H3 receptor antagonist.[1] The H3 receptor is primarily found in the brain and acts as an inhibitory autoreceptor on histaminergic neurons.[1] By antagonizing (blocking) these receptors, this compound inhibits the negative feedback loop that normally limits histamine synthesis and release.[1][2] This leads to increased levels of histamine in the brain.[3] Histamine is a key wake-promoting neurotransmitter; therefore, elevated levels can lead to a state of hyperarousal, making it difficult to initiate and maintain sleep, resulting in insomnia.[2][4]

Q2: How frequently has insomnia been observed as a side effect in clinical studies?

A2: In a Phase IIa clinical trial (NCT00804687) evaluating this compound for allergic rhinitis, insomnia was the most frequently reported adverse event.[5] It was observed in 17.3% of participants who received a single 10 mg dose of the compound.[5][6]

Q3: What is the expected impact of elevated histamine on sleep architecture?

A3: Increased histaminergic activity generally promotes wakefulness and suppresses sleep.[7] Elevated histamine levels can lead to difficulties in falling asleep (increased sleep onset latency) and staying asleep (increased wake after sleep onset).[4] Specifically, histamine activity is highest during wakefulness, decreases during non-REM (NREM) sleep, and is at its lowest during REM sleep.[4] Therefore, administration of an H3 antagonist like this compound may alter the natural sleep cycle, potentially leading to a reduction in total sleep time and sleep efficiency, and a more fragmented sleep pattern.[7]

Troubleshooting Guide for Researchers

This guide provides strategies to manage sleep disturbances in preclinical research settings.

Issue 1: Significant sleep disruption is observed in animal models, potentially confounding behavioral or cognitive assessments.

Possible Cause: The wake-promoting effect of this compound is interfering with the normal sleep-wake cycle of the animals.

Troubleshooting Steps:

  • Adjust Dosing Time:

    • Administer this compound at the beginning of the animal's active phase (e.g., at the beginning of the dark cycle for nocturnal rodents). This aligns the peak wake-promoting effect with their natural period of activity, minimizing disruption to their resting phase.

  • Environmental and Husbandry Adjustments (Non-Pharmacological):

    • Lighting Control: For studies requiring observation during the animal's resting phase, consider using red light, which is less disruptive to the circadian rhythm of many rodent species.

    • Enrichment: Ensure the housing environment is appropriately enriched to allow for naturalistic behaviors, but avoid introducing novel, highly stimulating enrichment items immediately prior to the resting period.

    • Acclimatization: Ensure a sufficient acclimatization period for the animals to the housing and experimental conditions before drug administration to minimize stress-induced sleep disturbances.

  • Refine Experimental Design:

    • Washout Periods: If the experimental design allows, ensure adequate washout periods between doses to allow for the restoration of a normal sleep-wake cycle before subsequent testing.

    • Counterbalancing: In crossover designs, counterbalance the order of treatment conditions to account for any potential carry-over effects of sleep disruption on behavioral tasks.

Issue 2: Need to quantify the impact of this compound on sleep architecture.

Solution:

  • Polysomnography (PSG): The gold standard for assessing sleep architecture is polysomnography, which involves monitoring electroencephalogram (EEG) and electromyogram (EMG) activity. This allows for precise quantification of time spent in wakefulness, NREM sleep, and REM sleep, as well as sleep latency and fragmentation. A detailed protocol for PSG in rodent models is provided in the "Experimental Protocols" section.

Data Presentation

Table 1: Adverse Events in a Phase IIa Study of this compound

This table summarizes the key adverse event data from the clinical trial NCT00804687, where a single 10 mg dose of this compound was administered.

Adverse EventFrequency in this compound Group
Insomnia 17.3%
Other Reported Events(Data for other specific events not detailed in public sources)

Source: Clinical trial data summary.[5]

Mandatory Visualizations

G cluster_pathway This compound Mechanism of Action Leading to Insomnia JNJ This compound H3R Histamine H3 Autoreceptor JNJ->H3R Antagonizes Feedback Negative Feedback Inhibited JNJ->Feedback Blocks H3R->Feedback Histamine Increased Histamine Release in Brain Feedback->Histamine Leads to Wake Increased Wakefulness (Hyperarousal) Histamine->Wake Insomnia Insomnia Wake->Insomnia

Caption: Signaling pathway of this compound leading to insomnia.

G start Insomnia observed in preclinical models? dose_time Adjust dosing to start of active phase start->dose_time Yes end Continue experiment with modified protocol start->end No env_control Implement environmental controls (e.g., red light) dose_time->env_control reassess Re-evaluate sleep/behavior env_control->reassess quantify Quantify sleep with Polysomnography (PSG) reassess->quantify Persistent reassess->end Resolved protocol Consult PSG protocol quantify->protocol confound Consider impact on experimental outcomes quantify->confound

Caption: Troubleshooting workflow for managing insomnia in experiments.

Experimental Protocols

Protocol: Rodent Polysomnography (PSG) for Sleep Architecture Assessment

This protocol provides a methodology for quantifying the effects of this compound on sleep-wake states in a rodent model.

1. Surgical Implantation of Electrodes:

  • Anesthesia: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail) according to approved institutional animal care and use committee (IACUC) protocols.

  • Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Shave and sterilize the surgical area on the scalp.

  • EEG Electrode Placement: Drill small burr holes through the skull over the frontal and parietal cortices without piercing the dura mater. Screw in stainless steel EEG electrodes (typically 1-2 mm in diameter).

  • EMG Electrode Placement: Suture two insulated, flexible stainless-steel wires into the nuchal (neck) muscles to record EMG activity, which is indicative of muscle tone.

  • Headmount Assembly: Secure the electrodes to a headmount connector, which is then fixed to the skull using dental cement.

  • Post-operative Care: Provide post-operative analgesia and allow for a recovery period of at least 7-10 days.

2. Polysomnographic Recording:

  • Habituation: Habituate the animal to the recording chamber and tethered cable for at least 2-3 days prior to the baseline recording.

  • Baseline Recording: Record at least 24 hours of baseline EEG/EMG data to establish a normal sleep-wake pattern for each animal. The recording environment should be sound-attenuated and maintained at a constant temperature and light-dark cycle (e.g., 12h:12h).

  • Drug Administration and Recording: Administer this compound or vehicle control at the desired time (e.g., beginning of the light or dark cycle). Immediately begin a 24-hour PSG recording.

  • Data Acquisition: Continuously record EEG and EMG signals. The EEG signal is typically filtered between 0.5-30 Hz, while the EMG signal is filtered between 10-100 Hz. Signals should be digitized at a sampling rate of at least 200 Hz.

3. Sleep Scoring and Data Analysis:

  • Epoching: Divide the recording into discrete epochs, typically 4-10 seconds in length.

  • Scoring: Manually or automatically score each epoch into one of three states based on the EEG and EMG signals:

    • Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude EMG.

    • NREM Sleep: High-amplitude, low-frequency (delta wave) EEG; low-amplitude EMG.

    • REM Sleep: High-frequency (theta-dominant) EEG; muscle atonia (lowest EMG amplitude).

  • Analysis: Quantify the following parameters for both baseline and post-treatment periods:

    • Total time spent in Wake, NREM, and REM sleep.

    • Sleep onset latency (time from lights off or drug administration to the first sustained period of NREM sleep).

    • Sleep efficiency (total sleep time / total recording time).

    • Number and duration of sleep/wake bouts.

    • EEG power spectral analysis (e.g., Fast Fourier Transform) to analyze changes in brainwave activity within each state.

References

Validation & Comparative

A Comparative Guide to JNJ-39220675 and Other Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the histamine (B1213489) H3 receptor (H3R) antagonist JNJ-39220675 with other prominent antagonists in its class, including the approved drug pitolisant (B1243001) (Wakix®), and the investigational compounds ciproxifan, ABT-239, and GSK189254. The information is curated to assist in the evaluation of these compounds for research and drug development purposes, with a focus on their pharmacological profiles, experimental data, and underlying mechanisms of action.

Introduction to H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system.[1] As an autoreceptor, it inhibits the synthesis and release of histamine.[2] As a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[3] Many H3 receptors exhibit high constitutive activity, meaning they are active even in the absence of an agonist.[4] H3R antagonists, by blocking this receptor, can increase the levels of these neurotransmitters, leading to pro-cognitive, wakefulness-promoting, and other potential therapeutic effects for a range of neurological and psychiatric disorders.[3][5]

Comparative Data of H3 Receptor Antagonists

The following tables summarize key quantitative data for this compound and other selected H3 receptor antagonists. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: In Vitro Binding Affinity and Functional Activity
CompoundTargetAssay TypeSpeciesKi (nM)pA2IC50 (nM)Reference(s)
This compound H3 ReceptorRadioligand BindingHuman1.49.42-[6][7]
PitolisantH3 ReceptorRadioligand BindingHuman0.16--[8]
CiproxifanH3 ReceptorRadioligand BindingHuman--9.2[8]
ABT-239H3 ReceptorNot SpecifiedNot Specified---Data Not Available
GSK189254H3 ReceptorRadioligand BindingHuman0.129.4-[9]

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki indicates higher affinity. pA2: A measure of the potency of an antagonist. IC50: The concentration of an inhibitor that reduces the response by 50%.

Table 2: Pharmacokinetic Properties
CompoundTmax (hours)t1/2 (hours)Bioavailability (%)Brain PenetrationReference(s)
This compound Not SpecifiedNot SpecifiedNot SpecifiedGood[6][9]
Pitolisant~310-12High (90%)High[10]
CiproxifanNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData Not Available
ABT-288 (related to ABT-239)Not Specified40-6137-66% (preclinical)High[10]
GSK189254Not SpecifiedNot SpecifiedNot SpecifiedHighData Not Available

Tmax: Time to reach maximum plasma concentration. t1/2: Half-life. Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[4] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[11][12] This signaling cascade is a key mechanism through which the H3 receptor exerts its inhibitory control over neurotransmitter release. The βγ subunits of the G protein can also directly modulate ion channels, such as N-type voltage-gated calcium channels, further contributing to the inhibition of neurotransmitter release.[1] Additionally, H3 receptor activation can stimulate other signaling pathways, including the MAPK and PI3K/AKT pathways.[11]

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular H3R H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Neurotransmitter_Release Neurotransmitter Release G_protein->Neurotransmitter_Release Inhibition (via βγ subunits) ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation CREB->Neurotransmitter_Release Modulation

Caption: Simplified H3 Receptor Signaling Pathway.

General Experimental Workflow for H3R Antagonist Characterization

The characterization of H3 receptor antagonists typically involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and pharmacokinetic properties.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay cAMP Functional Assay (Determine IC50/EC50) Binding_Assay->Functional_Assay PK_Studies Pharmacokinetic Studies (Determine t1/2, Bioavailability) Functional_Assay->PK_Studies RO_Studies Receptor Occupancy Studies (e.g., PET Imaging) PK_Studies->RO_Studies Efficacy_Studies Behavioral/Efficacy Models RO_Studies->Efficacy_Studies

Caption: General Experimental Workflow for H3R Antagonists.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay measures the affinity of a compound for the H3 receptor by competing with a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the human H3 receptor.

    • Radioligand (e.g., [3H]-Nα-methylhistamine).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Test compounds at various concentrations.

    • Non-specific binding control (e.g., a high concentration of an unlabeled H3R ligand like clobenpropit).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with the radioligand and varying concentrations of the test compound.

    • Allow the reaction to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay (General Protocol)

This assay determines the functional activity of an H3R antagonist by measuring its effect on cAMP levels in cells expressing the receptor.

  • Materials:

    • Cells stably expressing the human H3 receptor (e.g., CHO-K1 or HEK293).

    • Assay buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Test compounds at various concentrations.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Procedure:

    • Seed H3R-expressing cells in a multi-well plate.

    • Pre-incubate the cells with varying concentrations of the test compound (antagonist).

    • Stimulate the cells with an H3R agonist (to measure antagonism) or with forskolin (to measure inverse agonism against constitutive activity).

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

    • Plot the cAMP levels against the concentration of the test compound to determine the IC50 or EC50.

Conclusion

This compound is a potent and selective H3 receptor antagonist with good brain penetration.[6][9] Its in vitro profile is comparable to other well-characterized antagonists like GSK189254. When compared to the clinically approved drug pitolisant, both exhibit high affinity for the H3 receptor. However, their pharmacokinetic profiles differ, which may have implications for their therapeutic use. The data presented in this guide, along with the outlined experimental methodologies, provide a foundation for researchers to objectively compare and evaluate this compound and other H3 receptor antagonists for their specific research and development needs. Further head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of their relative pharmacological properties.

References

A Comparative Analysis of JNJ-39220675 and Pseudoephedrine in the Management of Nasal Congestion

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the novel selective H3-receptor antagonist, JNJ-39220675, and the established sympathomimetic amine, pseudoephedrine, for the treatment of nasal congestion. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, and clinical efficacy based on available experimental data.

Mechanism of Action

This compound is a potent and selective histamine (B1213489) H3 receptor antagonist. The histamine H3 receptor is an inhibitory autoreceptor predominantly found on histaminergic neurons. By antagonizing this receptor, this compound blocks the negative feedback loop that normally inhibits histamine synthesis and release. This leads to an increased concentration of histamine in the synaptic cleft. The released histamine can then act on other histamine receptors, such as H1 receptors, which are involved in the complex pathophysiology of allergic rhinitis and associated nasal congestion.

Pseudoephedrine is a sympathomimetic amine that acts as an agonist at alpha- and, to a lesser extent, beta-adrenergic receptors.[1][2] Its primary mechanism for relieving nasal congestion involves the stimulation of alpha-1 adrenergic receptors located on the smooth muscle of blood vessels in the nasal mucosa.[3][4] This activation triggers a signaling cascade that results in vasoconstriction, a narrowing of the blood vessels.[3] The reduced blood flow to the nasal passages decreases tissue swelling and mucus production, thereby alleviating the sensation of congestion.[3]

Signaling Pathways

cluster_JNJ This compound Signaling Pathway cluster_neuron Histaminergic Neuron JNJ This compound H3R Histamine H3 Receptor (Autoreceptor) JNJ->H3R Antagonizes Histamine_synthesis Histamine Synthesis H3R->Histamine_synthesis Inhibits (Negative Feedback) Histamine_release Histamine Release Histamine_synthesis->Histamine_release H1R Histamine H1 Receptor Histamine_release->H1R Activates Nasal_Congestion_Relief Modulation of Nasal Congestion H1R->Nasal_Congestion_Relief

This compound Mechanism of Action

cluster_PSE Pseudoephedrine Signaling Pathway cluster_smc Vascular Smooth Muscle Cell (Nasal Mucosa) PSE Pseudoephedrine Alpha1_AR Alpha-1 Adrenergic Receptor PSE->Alpha1_AR Activates Gq Gq Protein Alpha1_AR->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates Release Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Nasal_Congestion_Relief Decreased Nasal Congestion Vasoconstriction->Nasal_Congestion_Relief

Pseudoephedrine Mechanism of Action

Head-to-Head Clinical Trial Data

A randomized, single-dose, single-blind, double-dummy, placebo-controlled, three-way cross-over study (NCT00804687) was conducted to evaluate the relative efficacy of this compound and pseudoephedrine in participants with allergic rhinitis.

Experimental Protocol

Study Design: This was a three-treatment period, cross-over study. Each participant received a single dose of this compound (10 mg), pseudoephedrine (60 mg), and a placebo in a randomized sequence, with a washout period of at least 6 days between each treatment. The study was single-blind, where the participant was unaware of the treatment received. A double-dummy design was used to maintain the blind, where participants received both a solution and a tablet in each period (one active, one placebo).

Participant Population: 53 participants with a clinical history of seasonal allergic rhinitis to ragweed pollen were enrolled.

Intervention:

  • Treatment A: 10 mg this compound oral solution and a placebo tablet.

  • Treatment B: 60 mg pseudoephedrine tablet and a placebo oral solution.

  • Treatment C: Placebo oral solution and a placebo tablet.

Methodology: Approximately 2 hours after dosing, participants were exposed to ragweed pollen in an environmental exposure chamber for 8 hours.

Outcome Measures:

  • Primary Efficacy Endpoint: Change in nasal patency as measured by the minimal cross-sectional area of the nasal cavity using acoustic rhinometry.

  • Secondary Efficacy Endpoint: Total Nasal Symptom Score (TNSS), which is a composite score of four individual nasal symptoms: rhinorrhea, nasal itching, sneezing, and nasal congestion, each rated on a severity scale.

cluster_workflow Experimental Workflow (NCT00804687) cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 cluster_period3 Treatment Period 3 Screening Screening of Participants (Allergic Rhinitis to Ragweed) Randomization Randomization (6 Treatment Sequences) Screening->Randomization Dosing1 Single Dose Administration (this compound, Pseudoephedrine, or Placebo) Randomization->Dosing1 EEC1 8-hour Ragweed Pollen Exposure (Environmental Exposure Chamber) Dosing1->EEC1 Assessment1 Efficacy Assessments (Acoustic Rhinometry, TNSS) EEC1->Assessment1 Washout1 Washout Period (≥ 6 days) Assessment1->Washout1 Dosing2 Single Dose Administration (Cross-over) Washout1->Dosing2 EEC2 8-hour Ragweed Pollen Exposure Dosing2->EEC2 Assessment2 Efficacy Assessments EEC2->Assessment2 Washout2 Washout Period (≥ 6 days) Assessment2->Washout2 Dosing3 Single Dose Administration (Cross-over) Washout2->Dosing3 EEC3 8-hour Ragweed Pollen Exposure Dosing3->EEC3 Assessment3 Efficacy Assessments EEC3->Assessment3

Experimental Workflow

Quantitative Data Summary

The following table summarizes the key efficacy results from the NCT00804687 clinical trial.

Efficacy MeasureThis compoundPseudoephedrinePlacebo
Change in Minimal Cross-Sectional Area (cm²)
Least Square Mean Difference vs. Placebo-0.126-0.195N/A
p-value vs. Placebo0.060.004N/A
Total Nasal Symptom Score (TNSS)
Baseline-Adjusted Area Under the CurveSignificantly SmallerSignificantly SmallerN/A
p-value vs. Placebo0.00030.04N/A
Individual Nasal Symptom Scores
RhinorrheaSignificant Improvement (p ≤ 0.05)Trend for ImprovementN/A
Nasal ItchingSignificant Improvement (p ≤ 0.05)Trend for ImprovementN/A
SneezingSignificant Improvement (p ≤ 0.05)Trend for ImprovementN/A
Nasal CongestionSignificant Improvement (p ≤ 0.05)Trend for ImprovementN/A

Conclusion

Prophylactic treatment with the H3-receptor antagonist this compound demonstrated a significant reduction in allergen-induced nasal symptoms as measured by the Total Nasal Symptom Score.[5] In contrast, pseudoephedrine showed a more pronounced effect on objective measures of nasal patency, as indicated by a significant increase in the minimal cross-sectional area of the nasal cavity.[5] While this compound was effective in treating all four individual nasal symptoms, pseudoephedrine only showed a trend for improvement in these subjective scores.[5] These findings suggest different profiles of activity for the two compounds, with this compound showing broad efficacy on subjective nasal symptoms and pseudoephedrine demonstrating a stronger effect on objective nasal airflow. The most frequently reported adverse event for this compound was insomnia.[5] Further research is warranted to fully elucidate the therapeutic potential of H3-receptor antagonists in the management of nasal congestion.

References

JNJ-39220675: A Comparative Analysis of its Efficacy in Reducing Alcohol Self-Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the histamine (B1213489) H3 receptor antagonist, JNJ-39220675, with other pharmacological alternatives for the treatment of alcohol use disorder (AUD). The following sections present quantitative data from preclinical studies, detailed experimental protocols, and a visualization of the underlying signaling pathway to offer an objective evaluation of this compound's potential.

Comparative Efficacy on Alcohol Self-Administration

The following table summarizes the quantitative effects of this compound and comparator drugs on alcohol self-administration in preclinical models. The data is compiled from various studies to provide a comparative overview of their potency and efficacy.

CompoundMechanism of ActionAnimal ModelDosing RegimenEffect on Alcohol Self-AdministrationReference
This compound Histamine H3 Receptor AntagonistAlcohol-preferring (P) rats1, 10, 30 mg/kgDose-dependent reduction in alcohol intake.[1] 10 and 30 mg/kg doses significantly reduced lever presses for alcohol.[1][1]
Naltrexone Opioid Receptor AntagonistWistar rats0.5, 1.0, 3.0 mg/kg (s.c.)Significant decrease in alcohol consumption at 1.0 and 3.0 mg/kg doses.
Sprague-Dawley rats0.1 - 10 mg/kgDose-dependent decrease in consummatory behaviors for alcohol in males; decreased appetitive behaviors in females at the highest dose.[2][2]
Acamprosate NMDA Receptor ModulatorWistar rats200 mg/kg (i.p.)Trend towards increased nucleus accumbens dopamine (B1211576); combination with CaCl2 showed a significant increase.[3][4][5]
Alcohol-preferring ratsNot specifiedReduces some signs of alcohol withdrawal.
Topiramate (B1683207) GABA Receptor Modulator / Glutamate Receptor AntagonistAlcohol-preferring (P) rats5, 10 mg/kgModest but persistent reduction in ethanol (B145695) consumption.[6][7][8][6][7][8]
C57BL/6J mice25, 50 mg/kg50 mg/kg dose decreased ethanol intake 2 hours post-injection.[9][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the studies cited in this guide.

Operant Alcohol Self-Administration

This model assesses the motivation to consume alcohol by requiring an animal to perform a specific action (e.g., lever pressing) to receive an alcohol reward.

  • Subjects: Male alcohol-preferring (P) rats or other strains such as Wistar or Sprague-Dawley are commonly used.

  • Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.

  • Training:

    • Acquisition: Rats are often trained to press a lever for a sucrose (B13894) or saccharin (B28170) solution.

    • Substitution: The sweet solution is gradually replaced with an ethanol solution (e.g., 10-20% v/v).

    • Schedule of Reinforcement: A fixed-ratio (FR) schedule is common, where the rat must press the lever a fixed number of times (e.g., FR1 or FR5) to receive a reward. Progressive-ratio (PR) schedules, where the number of required presses increases with each reward, are used to measure the motivation for the reward.

  • Drug Administration: Test compounds (e.g., this compound, naltrexone) are typically administered intraperitoneally (i.p.) or subcutaneously (s.c.) at various time points before the self-administration session.

  • Data Collection: The primary dependent variables are the number of lever presses on the active (alcohol-delivering) and inactive levers, and the total volume of alcohol consumed.

Two-Bottle Choice Paradigm

This paradigm measures alcohol preference by allowing animals to choose freely between a bottle containing an alcohol solution and a bottle containing water.

  • Subjects: Typically rats or mice.

  • Procedure: Animals are housed individually with ad libitum access to two drinking bottles. One bottle contains a specific concentration of ethanol (e.g., 10%), and the other contains water.

  • Drug Administration: The test compound is administered, and fluid consumption from both bottles is measured over a set period (e.g., 24 hours).

  • Data Analysis: Alcohol preference is calculated as the ratio of the volume of alcohol solution consumed to the total volume of fluid consumed.

Signaling Pathway of this compound in Alcohol Reward

This compound, as a histamine H3 receptor antagonist, is believed to reduce alcohol's rewarding effects by modulating the histaminergic and dopaminergic systems in the brain's reward circuitry. The H3 receptor acts as a presynaptic autoreceptor on histamine neurons and as a heteroreceptor on other neurons, including those that release dopamine.

By blocking the H3 autoreceptor, this compound increases the release of histamine. This elevated histamine can then act on other histamine receptors, which in turn can influence the activity of dopamine neurons in key reward areas like the nucleus accumbens. The interaction is complex; while some studies suggest H3 receptor antagonists do not directly alter dopamine release in the nucleus accumbens, they may modulate dopamine receptor signaling postsynaptically or affect dopamine release in other brain regions like the prefrontal cortex.[1][10] This modulation is thought to dampen the rewarding effects of alcohol, thereby reducing the motivation to self-administer it.

G cluster_0 Presynaptic Histamine Neuron cluster_1 Postsynaptic Dopamine Neuron Histamine_Vesicle Histamine Vesicles H3_Autoreceptor H3 Autoreceptor Histamine_Release Increased Histamine Release H3_Autoreceptor->Histamine_Release Inhibits Dopamine_Receptor Dopamine Receptor Reward_Signal Reward Signaling Dopamine_Receptor->Reward_Signal This compound This compound This compound->H3_Autoreceptor Blocks Alcohol Alcohol Dopamine_Release Dopamine Release Alcohol->Dopamine_Release Stimulates Histamine_Release->Dopamine_Receptor Modulates Dopamine_Release->Dopamine_Receptor Activates G A Animal Model Selection (e.g., Alcohol-Preferring Rats) B Operant Self-Administration Training (Sucrose Fading to Alcohol) A->B C Baseline Alcohol Intake Measurement B->C D Drug Administration (this compound vs. Vehicle/Comparators) C->D E Post-Treatment Alcohol Self-Administration D->E F Data Analysis (Lever Presses, Alcohol Intake) E->F G Mechanistic Studies (e.g., Microdialysis for Neurotransmitter Levels) F->G Investigate Underlying Mechanisms

References

A Comparative Analysis of JNJ-39220675 and Other Pharmacotherapies for Alcohol Use Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the investigational drug JNJ-39220675 and other established treatments for Alcohol Use Disorder (AUD). The content is structured to offer an objective comparison of performance, supported by available experimental data, with a focus on mechanisms of action, efficacy, and experimental methodologies.

Introduction to Alcohol Use Disorder Pharmacotherapy

Alcohol Use Disorder is a complex neurobiological disease with a significant global health burden. Pharmacotherapy plays a crucial role in the comprehensive management of AUD, aiming to reduce alcohol consumption, prevent relapse, and improve overall patient outcomes. Currently, several medications are approved by the U.S. Food and Drug Administration (FDA) for the treatment of AUD, including naltrexone, acamprosate, and disulfiram. Additionally, other medications like gabapentin (B195806) and topiramate (B1683207) are used off-label with growing evidence of their efficacy. This guide introduces a novel investigational compound, this compound, a histamine (B1213489) H3 receptor antagonist, and compares its preclinical profile with established and off-label treatments for AUD.

Comparative Efficacy of Alcoholism Treatments

The following tables summarize the quantitative data on the efficacy of various AUD treatments based on meta-analyses of randomized controlled trials. Due to the preclinical stage of this compound, direct comparative clinical data is not available; its efficacy is based on animal models.

Table 1: Efficacy of FDA-Approved Medications for Alcohol Use Disorder

MedicationMechanism of ActionPrimary Efficacy OutcomesNumber Needed to Treat (NNT)Key Adverse Events
Naltrexone Opioid receptor antagonistReduces heavy drinking days and craving.[1][2]To prevent return to any drinking: 20.[3] To prevent return to heavy drinking: 12.[4]Nausea, headache, dizziness, fatigue.[5]
Acamprosate NMDA receptor modulator, enhances GABAergic transmissionPromotes abstinence.[1][2]To prevent return to any drinking: 12.[3]Diarrhea, anxiety, vomiting.[5]
Disulfiram Aldehyde dehydrogenase inhibitorDeters alcohol consumption through aversive reaction.Not associated with significant improvement in preventing return to drinking in placebo-controlled trials.[3]Flushing, nausea, palpitations with alcohol; hepatotoxicity (rare).

Table 2: Efficacy of Off-Label and Investigational Medications for Alcohol Use Disorder

MedicationMechanism of ActionPrimary Efficacy OutcomesEfficacy Data (vs. Placebo)Key Adverse Events
Gabapentin Modulates voltage-gated calcium channels, affects GABAergic transmissionReduces heavy drinking and promotes abstinence, particularly in patients with a history of alcohol withdrawal symptoms.[3][6]Increased rates of no heavy drinking days (27% vs. 9%).[7][8] Increased rates of total abstinence (18% vs. 4%).[7][8] NNT for no heavy drinking days: 5.4.[6] NNT for total abstinence: 7.2.[6]Dizziness, somnolence, fatigue.
Topiramate Antagonizes glutamate (B1630785) receptors, enhances GABAergic activityReduces heavy drinking days and increases days of abstinence.[9][10][11]Hedges' g for abstinence = 0.468.[9][10] Hedges' g for heavy drinking = 0.406.[9][10]Paresthesia, taste perversion, anorexia, difficulty with concentration.[12]
This compound Histamine H3 receptor antagonistPreclinical evidence of reducing alcohol reward and seeking behavior.[13][14]Inhibited alcohol-induced conditioned place preference in mice.[13][14] Attenuated cue-induced reinstatement of alcohol seeking in mice.[15]Not yet established in clinical trials for AUD.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways for this compound and other alcoholism treatments.

JNJ_39220675_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., Dopaminergic) Histamine Histamine Postsynaptic_Receptors Postsynaptic Receptors (e.g., Dopamine Receptors) Histamine->Postsynaptic_Receptors Modulates Dopamine_Release Dopamine Release (Modulated) Histamine->Dopamine_Release Inhibits H3R Histamine H3 Receptor (Autoreceptor) H3R->Histamine Inhibits Release (Negative Feedback) Reward_Signal Reward Signaling (Reduced) JNJ This compound JNJ->H3R Antagonizes Alcohol Alcohol Alcohol->Dopamine_Release Stimulates Dopamine_Release->Reward_Signal Naltrexone_Pathway cluster_presynaptic Presynaptic GABAergic Neuron cluster_postsynaptic Postsynaptic Dopaminergic Neuron Mu_Opioid_Receptor μ-Opioid Receptor Dopamine_Release Dopamine Release (Reduced) Mu_Opioid_Receptor->Dopamine_Release Inhibits Inhibition (Disinhibition) Endogenous_Opioids Endogenous Opioids (β-endorphin) Endogenous_Opioids->Mu_Opioid_Receptor Activates Reward_Signal Reward Signaling (Reduced) Dopamine_Release->Reward_Signal Naltrexone Naltrexone Naltrexone->Mu_Opioid_Receptor Antagonizes Alcohol Alcohol Alcohol->Endogenous_Opioids Stimulates Release Acamprosate_Pathway cluster_presynaptic Presynaptic Glutamatergic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Release Glutamate Release (Hyperactive in withdrawal) NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Neuronal_Excitation Neuronal Hyperexcitability (Reduced) NMDA_Receptor->Neuronal_Excitation Increases GABA_A_Receptor GABA-A Receptor GABA_A_Receptor->Neuronal_Excitation Decreases Acamprosate Acamprosate Acamprosate->NMDA_Receptor Modulates/Antagonizes Acamprosate->GABA_A_Receptor Enhances GABAergic Transmission Alcohol_Withdrawal Chronic Alcohol Use & Withdrawal Alcohol_Withdrawal->Glutamate_Release Increases Disulfiram_Pathway cluster_liver Liver Hepatocyte Ethanol (B145695) Ethanol ADH Alcohol Dehydrogenase (ADH) Acetaldehyde Acetaldehyde (Toxic) ALDH Aldehyde Dehydrogenase (ALDH) Aversive_Symptoms Aversive Symptoms (Nausea, Flushing, etc.) Acetaldehyde->Aversive_Symptoms Accumulation Causes Acetate Acetate ADH->Acetaldehyde Metabolizes to ALDH->Acetate Metabolizes to Disulfiram Disulfiram Disulfiram->ALDH Irreversibly Inhibits Preclinical_Workflow cluster_phase1 Phase 1: Alcohol Preference/Self-Administration cluster_phase2 Phase 2: this compound Administration cluster_phase3 Phase 3: Assessment of Alcohol-Related Behaviors cluster_phase4 Phase 4: Data Analysis Two_Bottle_Choice Two-Bottle Choice Paradigm (Alcohol vs. Water) Drug_Admin Systemic Administration of This compound or Vehicle Two_Bottle_Choice->Drug_Admin Operant_Self_Admin Operant Self-Administration (Lever pressing for alcohol) Operant_Self_Admin->Drug_Admin CPP Conditioned Place Preference (CPP) (Measure of alcohol reward) Drug_Admin->CPP Reinstatement Cue-Induced Reinstatement (Model of relapse) Drug_Admin->Reinstatement Data_Analysis Statistical Analysis of Alcohol Consumption, Preference, and Seeking Behavior CPP->Data_Analysis Reinstatement->Data_Analysis Clinical_Trial_Workflow cluster_screening Screening and Enrollment cluster_randomization Randomization and Blinding cluster_treatment Treatment Phase cluster_followup Follow-up and Data Collection cluster_analysis Data Analysis Recruitment Recruitment of Participants with AUD Inclusion_Exclusion Application of Inclusion/Exclusion Criteria Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Random Assignment to Treatment or Placebo Group Informed_Consent->Randomization Blinding Double-Blinding of Participants and Investigators Randomization->Blinding Medication_Admin Administration of Investigational Drug or Placebo Blinding->Medication_Admin Data_Collection Collection of Drinking Data (e.g., Timeline Followback) Medication_Admin->Data_Collection Adverse_Events Monitoring of Adverse Events Medication_Admin->Adverse_Events Psychosocial_Intervention Concomitant Psychosocial Intervention (e.g., CBT) Psychosocial_Intervention->Data_Collection Statistical_Analysis Statistical Analysis of Primary and Secondary Endpoints Data_Collection->Statistical_Analysis Adverse_Events->Statistical_Analysis

References

A Comparative Safety Profile of JNJ-39220675 and Other Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative safety analysis of JNJ-39220675, a selective histamine (B1213489) H3 receptor (H3R) antagonist, with other compounds in its class, including pitolisant, ciproxifan (B1662499), and GSK189254. The information is intended to support research and development efforts by providing a consolidated overview of the known safety profiles based on available preclinical and clinical data.

Executive Summary

Histamine H3 receptor antagonists are a class of compounds with therapeutic potential for a range of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). By blocking the H3 autoreceptor, these agents increase the release of histamine and other neurotransmitters in the brain. While this mechanism offers therapeutic promise, it also presents a unique set of safety considerations. This guide summarizes the reported adverse events and safety data for this compound and compares them with those of pitolisant, the only approved H3R antagonist for clinical use, and two other research compounds, ciproxifan and GSK189254.

Quantitative Safety Data Comparison

The following table summarizes the reported adverse events from clinical trials for this compound and pitolisant. Data for ciproxifan and GSK189254 are limited due to their primary use in preclinical research and as investigational tools.

Adverse EventThis compoundPitolisantCiproxifanGSK189254
Most Common Adverse Events (Incidence ≥5%)
Insomnia17.3%[1]6%[2][3]N/AN/A
HeadacheN/A18%N/AN/A
NauseaN/A6%[2][3]N/AN/A
AnxietyN/A5%[2][3]N/AN/A
Cardiovascular
QT Interval ProlongationNo specific data foundPotential risk identified, especially at higher doses.[4]Preclinical data suggests low cardiovascular risk.No adverse events reported in a human PET study at low doses.
Nervous System
DizzinessN/A3.5%Preclinical studies show effects on locomotor activity.N/A
Gastrointestinal
Abdominal DiscomfortN/AReportedN/AN/A

Note: N/A indicates that no specific quantitative data was found in the searched literature. The safety profile of ciproxifan and GSK189254 is primarily based on preclinical data and may not be representative of the clinical safety profile in humans at therapeutic doses.

Key Experimental Protocols

The safety assessment of H3R antagonists typically involves a battery of preclinical and clinical studies. Below are detailed methodologies for key experiments.

Cardiovascular Safety Assessment: hERG Assay

Objective: To assess the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and an increased risk of Torsades de Pointes.

Methodology:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are commonly used.

  • Technique: Automated patch-clamp electrophysiology is the standard method.

  • Procedure:

    • Cells are cultured and prepared for electrophysiological recording.

    • A whole-cell voltage-clamp configuration is established.

    • The hERG current is elicited by a specific voltage pulse protocol.

    • The compound of interest is perfused at multiple concentrations, and the effect on the hERG current is measured.

    • A positive control (e.g., E-4031) and a vehicle control are included in each experiment.

  • Data Analysis: The concentration-response curve is plotted to determine the IC50 value (the concentration at which the compound inhibits 50% of the hERG current).

Preclinical In Vivo Cardiovascular Safety

Objective: To evaluate the effects of a compound on cardiovascular parameters in a whole-animal model.

Methodology:

  • Animal Model: Conscious, freely moving large animals such as beagle dogs or non-human primates are preferred as their cardiac physiology is more similar to humans.

  • Technique: Telemetry is used for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.

  • Procedure:

    • Animals are surgically implanted with telemetry transmitters.

    • After a recovery period, baseline cardiovascular data is collected.

    • The test compound is administered, typically via oral gavage or intravenous infusion, at multiple dose levels.

    • Cardiovascular parameters are continuously recorded for a specified period post-dosing.

  • Data Analysis: Changes in QT interval (corrected for heart rate, e.g., QTcB or QTcF), heart rate, blood pressure, and ECG morphology are analyzed and compared to baseline and vehicle control groups.

Neurobehavioral Safety Assessment in Rodents

Objective: To assess the potential effects of a compound on the central nervous system, including motor function, sensory function, and behavior.

Methodology:

  • Animal Model: Rats or mice are commonly used.

  • Technique: A functional observational battery (FOB) and automated motor activity assessment are standard.

  • Procedure:

    • FOB: A series of standardized observations and manipulations are performed to assess posture, gait, grooming, sensory responses, and autonomic signs.

    • Motor Activity: Animals are placed in automated activity chambers to measure horizontal and vertical movements over a set period.

    • Assessments are typically conducted at the time of expected peak plasma concentration of the compound.

  • Data Analysis: Scores from the FOB and motor activity counts are compared between treated and control groups to identify any significant neurobehavioral changes.

Mandatory Visualizations

Histamine H3 Receptor Signaling Pathway

H3R_Signaling Histamine H3 Receptor Signaling Pathway H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP PKA PKA cAMP->PKA Activation Neurotransmitter_Vesicle Neurotransmitter Release Ca_channel->Neurotransmitter_Vesicle Inhibition of Ca2+ influx

Caption: Antagonism of the H3 receptor blocks the inhibitory Gi/o pathway, leading to increased neurotransmitter release.

Experimental Workflow for Preclinical Safety Assessment of an H3R Antagonist

Safety_Workflow Preclinical Safety Assessment Workflow for an H3R Antagonist cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_decision Decision Point receptor_binding Receptor Binding Panel (Off-target screening) rodent_tox Rodent Toxicology (General toxicity) receptor_binding->rodent_tox cns_safety CNS Safety Pharmacology (FOB, motor activity in rodents) receptor_binding->cns_safety herg_assay hERG Assay (Cardiovascular safety) cv_safety Cardiovascular Safety (Telemetry in large animals) herg_assay->cv_safety go_nogo Go/No-Go Decision for Clinical Development rodent_tox->go_nogo cv_safety->go_nogo cns_safety->go_nogo

Caption: A typical workflow for evaluating the preclinical safety of a novel histamine H3 receptor antagonist.

References

Reproducibility of JNJ-39220675's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the histamine (B1213489) H3 receptor antagonist JNJ-39220675 across different animal strains, providing insights into the reproducibility of its pharmacological effects. This guide is intended for researchers, scientists, and drug development professionals.

This compound is a potent and selective histamine H3 (H3) receptor antagonist that has demonstrated efficacy in various preclinical models, particularly in studies related to neuropsychiatric and addictive disorders. A critical aspect of preclinical drug development is the reproducibility of a compound's effects across different animal strains and species, as this can significantly impact its translational potential. This guide provides a comparative overview of the known effects of this compound in different animal models, discusses the potential for strain-dependent variations in its activity, and compares its profile with other H3 receptor antagonists.

Comparison of this compound Efficacy in Rodent Models

Table 1: Summary of this compound Effects in Rodent Models

Parameter Animal Strain/Species Dose(s) Observed Effect Reference
Receptor Occupancy Rats, Mice, Dogs1 mg/kg (oral)~90% occupancy of histamine H3 receptors.[1]
Alcohol Intake & Preference Alcohol-preferring ratsNot specifiedDose-dependently reduced both alcohol intake and preference.[1]
Amphetamine-Induced Hyperlocomotion Mice (strain not specified)1 and 10 mg/kgAcutely inhibited amphetamine-induced stimulation, but not after repeated administration.[2]
Amphetamine-Induced Conditioned Place Preference (CPP) Mice (strain not specified)1 and 10 mg/kgDid not affect amphetamine-induced CPP.[2]
Quinpirole-Induced Conditioned Place Aversion Mice (strain not specified)10 mg/kgHad no effect on quinpirole-induced conditioned place aversion.[2]
Quinpirole-Induced Tolerance to Hypokinesia Mice (strain not specified)10 mg/kgInhibited the development of tolerance to quinpirole-induced hypokinesia.[2]
Brain Histamine Levels Freely moving ratsHigh receptor occupancy dosesSignificantly increased histamine levels in the frontal cortex.[1]
Wakefulness RatsHigh receptor occupancy dosesSignificantly increased wake duration.[1]

Inferred Reproducibility in Different Mouse Strains: C57BL/6J vs. DBA/2J

Based on the known behavioral and neurochemical differences between C57BL/6J and DBA/2J mice, we can infer potential variations in the reproducibility of this compound's effects.

Table 2: Inferred Comparison of this compound Effects in C57BL/6J and DBA/2J Mice

Pharmacological Effect Expected Outcome in C57BL/6J Mice Expected Outcome in DBA/2J Mice Rationale for Predicted Differences
Locomotor Activity This compound may have a more pronounced effect on baseline and drug-induced locomotor activity.The effects of this compound on locomotor activity might be less pronounced.C57BL/6J mice are generally more active and sensitive to the locomotor-stimulating effects of various drugs compared to DBA/2J mice.
Conditioned Place Preference (Rewarding Effects) As this compound did not affect amphetamine CPP, it is unlikely to produce a strong preference on its own.Similar to C57BL/6J, a strong intrinsic rewarding effect is not expected.Strain differences in CPP are often drug-specific. Given the lack of effect with amphetamine, a similar outcome in both strains is plausible.
Cognitive Enhancement Potential for procognitive effects, given its mechanism of action.May also show cognitive enhancement, but the magnitude could differ.DBA/2J mice are known to have deficits in certain cognitive domains, which might influence the observed efficacy of a cognitive enhancer.
Anxiety-like Behavior The effects on anxiety would need to be empirically determined.DBA/2J mice generally exhibit higher baseline anxiety-like behavior, which could influence the outcome of anxiolytic or anxiogenic drug effects.The baseline anxiety state of the animal strain is a critical factor in determining the effects of novel compounds on anxiety-related behaviors.

Comparison with Alternative H3 Receptor Antagonists

This compound is one of several potent H3 receptor antagonists that have been investigated for their therapeutic potential.

Table 3: Comparison of this compound with Other H3 Receptor Antagonists

Compound Receptor Binding Affinity (Ki) Key Preclinical Findings
This compound 1.4 nM (human H3)Reduces alcohol intake in rats; modulates amphetamine-induced behaviors in mice; high brain penetrance.[1][2]
GSK189254 ~0.12 nM (human H3)Used as a radiotracer for PET imaging of H3 receptors; demonstrates high affinity and specificity.[3]
Ciproxifan Potent H3 antagonistAttenuates MK-801-induced locomotor hyperactivity in rats.
Clobenpropit Potent H3 antagonistReduces MK-801-induced locomotor hyperactivity in rats.

Experimental Protocols

Locomotor Activity Assessment

A standard open-field test can be used to assess the effects of this compound on locomotor activity.

  • Animals: Male C57BL/6J or DBA/2J mice are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Apparatus: The open-field arena consists of a square chamber equipped with infrared beams to automatically record horizontal and vertical movements.

  • Procedure:

    • Mice are habituated to the testing room for at least 60 minutes before the experiment.

    • This compound or vehicle is administered orally (e.g., via gavage) at the desired dose. Oral administration can be facilitated by incorporating the drug into a palatable jelly for voluntary consumption to minimize stress.[4][5][6]

    • Following a specific pretreatment time (e.g., 30-60 minutes), mice are placed individually into the center of the open-field arena.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60 minutes).

Conditioned Place Preference (CPP)

The CPP paradigm is employed to evaluate the rewarding or aversive properties of a drug.

  • Apparatus: A three-chamber CPP apparatus is used, with two conditioning chambers distinguished by distinct visual and tactile cues, and a smaller neutral central chamber.

  • Procedure:

    • Pre-conditioning Phase: On day 1, mice are allowed to freely explore all three chambers for 15 minutes to determine any initial chamber preference.

    • Conditioning Phase (e.g., 6-8 days):

      • On drug-pairing days, mice receive an injection of this compound and are immediately confined to one of the conditioning chambers for a set duration (e.g., 30 minutes).

      • On vehicle-pairing days, mice receive a vehicle injection and are confined to the opposite chamber. The order of drug and vehicle pairings is counterbalanced across animals.

    • Post-conditioning (Test) Phase: On the test day, mice are placed in the central chamber with free access to both conditioning chambers, and the time spent in each chamber is recorded for 15 minutes. A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a rewarding effect.

Visualizations

Histamine H3 Receptor Signaling Pathway

H3_Receptor_Signaling Histamine H3 Receptor Signaling Pathway cluster_downstream Downstream Effects Histamine Histamine H3R Histamine H3 Receptor (GPCR) Histamine->H3R Activates JNJ39220675 This compound (Antagonist) JNJ39220675->H3R Blocks Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Neurotransmitter_Release Inhibition of Neurotransmitter Release (e.g., Histamine, ACh, DA, 5-HT) Gi_o->Neurotransmitter_Release Leads to cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Locomotor_Workflow Locomotor Activity Experimental Workflow Start Start Habituation Habituate Mice to Testing Room (60 min) Start->Habituation Drug_Admin Administer this compound or Vehicle (Oral) Habituation->Drug_Admin Pretreatment Pretreatment Period (30-60 min) Drug_Admin->Pretreatment Placement Place Mouse in Open-Field Arena Pretreatment->Placement Recording Record Locomotor Activity (e.g., 60 min) Placement->Recording Data_Analysis Analyze Data (Distance, Rearing, etc.) Recording->Data_Analysis End End Data_Analysis->End CPP_Phases Conditioned Place Preference (CPP) Phases PreConditioning Pre-Conditioning (Baseline Preference) Conditioning Conditioning Phase (Drug and Vehicle Pairings) PreConditioning->Conditioning PostConditioning Post-Conditioning (Test for Preference) Conditioning->PostConditioning Rewarding_Effect Rewarding Effect (Increased time in drug-paired side) PostConditioning->Rewarding_Effect if preference Aversive_Effect Aversive Effect (Decreased time in drug-paired side) PostConditioning->Aversive_Effect if aversion No_Effect No Effect (No change in preference) PostConditioning->No_Effect if no change

References

A Head-to-Head Examination of JNJ-39220675 in the Landscape of Allergic Rhinitis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of JNJ-39220675, a selective histamine (B1213489) H3 receptor antagonist, with other prominent allergy medications. By synthesizing available clinical trial data, this document aims to offer an objective resource for understanding the therapeutic potential of this compound in the context of existing treatment options for allergic rhinitis.

Executive Summary

This compound has been evaluated in a head-to-head clinical trial against pseudoephedrine and placebo for the treatment of allergic rhinitis. The study, identified as NCT00804687, demonstrated the efficacy of this compound in mitigating nasal symptoms following allergen exposure. While direct comparative trials with second-generation antihistamines and intranasal corticosteroids are not publicly available, this guide will juxtapose the findings from the this compound trial with the established efficacy of these other drug classes to provide a comprehensive overview for research and development professionals.

Mechanism of Action: A Novel Approach to Allergy Treatment

This compound functions as a potent and selective antagonist of the histamine H3 receptor. This receptor primarily acts as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine. Additionally, H3 receptors are expressed as heteroreceptors on other non-histaminergic neurons, modulating the release of various neurotransmitters.

By blocking the H3 receptor, this compound effectively increases the release of histamine and other neurotransmitters. In the context of allergic rhinitis, this mechanism is thought to counteract the inflammatory cascade triggered by allergen exposure. The histamine H3 receptor is coupled to a Gαi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, is expected to interfere with this signaling pathway.

cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine_release Histamine Release H3R Histamine H3 Receptor (Autoreceptor) Histamine_release->H3R Binds to Postsynaptic_receptors Postsynaptic Histamine Receptors (H1, H2) Histamine_release->Postsynaptic_receptors Activates Gai Gαi/o H3R->Gai Activates JNJ This compound JNJ->H3R Blocks AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathway of the histamine H3 receptor and the antagonistic action of this compound.

Head-to-Head Clinical Trial: this compound vs. Pseudoephedrine

A key clinical trial, NCT00804687, provides the most direct comparative data for this compound. This study evaluated the efficacy of a single dose of this compound (10 mg) against pseudoephedrine (60 mg) and placebo in participants with allergic rhinitis exposed to ragweed pollen in an environmental exposure chamber.[1]

Quantitative Data Summary
Outcome MeasureThis compound (10 mg)Pseudoephedrine (60 mg)Placebo
Change in Minimal Cross-Sectional Area (MCA) by Acoustic Rhinometry (cm²) Smaller decreases observed (less congestion)Smaller decreases observed (less congestion)Larger decreases observed
Total Nasal Symptom Score (TNSS) - AUC Significantly smaller than placebo (p=0.0003)Significantly smaller than placebo (p=0.04)Baseline
Individual Nasal Symptoms (Runny nose, sneezing, itchy nose, nasal congestion) Significantly effective in all 4 symptoms (p ≤ 0.05)Trend for improvementBaseline
Most Frequent Adverse Event Insomnia (17.3%)Not specifiedNot specified

Note: This table summarizes the key findings. For detailed statistical analysis, refer to the primary study publication.

Comparative Landscape: this compound in Context

While direct head-to-head trials are limited, we can contextualize the performance of this compound by examining the established efficacy and methodologies used to evaluate other major classes of allergic rhinitis medications.

Second-Generation Antihistamines (e.g., Cetirizine, Loratadine, Fexofenadine)

Second-generation antihistamines are a cornerstone of allergic rhinitis treatment. Their primary mechanism is the selective inverse agonism of the histamine H1 receptor, which blocks the pro-inflammatory effects of histamine released from mast cells.

Typical Efficacy Findings:

  • Significantly reduce symptoms of sneezing, itching, and rhinorrhea compared to placebo.[2]

  • Generally less effective for nasal congestion when used as monotherapy.

  • Onset of action is typically rapid, often within 1-2 hours.

Intranasal Corticosteroids (e.g., Fluticasone, Mometasone, Budesonide)

Intranasal corticosteroids are considered the most effective treatment for moderate to severe allergic rhinitis. They exert broad anti-inflammatory effects by inhibiting the production and release of multiple inflammatory mediators.

Typical Efficacy Findings:

  • Highly effective in reducing all nasal symptoms, including congestion, sneezing, itching, and rhinorrhea.[3][4][5][6]

  • Superior to oral antihistamines in controlling nasal symptoms.

  • Onset of action is slower than antihistamines, with maximal effects seen after several days of regular use.

Experimental Protocols

The evaluation of allergic rhinitis therapies typically involves standardized and validated methodologies to ensure objective and reproducible results.

Experimental Workflow for Allergic Rhinitis Clinical Trials:

cluster_protocol Typical Allergic Rhinitis Clinical Trial Workflow Screening Patient Screening (Allergy Confirmation) Baseline Baseline Symptom Assessment (TNSS, Rhinometry) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Drug Administration (e.g., this compound, Pseudoephedrine, Placebo) Randomization->Treatment Exposure Allergen Exposure (Environmental Exposure Chamber) Treatment->Exposure Assessment Post-Exposure Symptom and Objective Measurement (TNSS, Acoustic Rhinometry) Exposure->Assessment Follow_up Follow-up and Adverse Event Monitoring Assessment->Follow_up

Caption: A generalized workflow for clinical trials evaluating treatments for allergic rhinitis.

Key Methodologies:

  • Total Nasal Symptom Score (TNSS): This is a patient-reported outcome that typically scores four cardinal symptoms of allergic rhinitis (runny nose, sneezing, itchy nose, and nasal congestion) on a scale (e.g., 0-3 for absent to severe). The total score provides a comprehensive measure of symptom severity.[1]

  • Acoustic Rhinometry (AcR): An objective, non-invasive technique used to measure the cross-sectional area and volume of the nasal cavity. It provides a quantitative assessment of nasal patency and congestion by analyzing sound waves reflected from the nasal passages.[7][8][9][10][11]

Conclusion

This compound, with its novel mechanism of action as a histamine H3 receptor antagonist, has demonstrated efficacy in a head-to-head trial against pseudoephedrine for the treatment of allergic rhinitis, particularly in reducing overall nasal symptoms. Its distinct pharmacological profile suggests it may offer a new therapeutic avenue for patients. Further head-to-head studies against second-generation antihistamines and intranasal corticosteroids would be invaluable to definitively position this compound within the current treatment paradigm for allergic rhinitis. The detailed experimental protocols from the NCT00804687 study, including the use of an environmental exposure chamber and objective measures like acoustic rhinometry, provide a robust framework for future comparative efficacy studies.

References

Safety Operating Guide

Navigating the Safe Disposal of JNJ-39220675: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of the research compound JNJ-39220675, a histamine (B1213489) H3 receptor antagonist, requires adherence to rigorous safety protocols to protect personnel and the environment. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating the compound as potentially hazardous. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

The following procedures are based on established best practices for the disposal of investigational chemical and pharmaceutical materials.

General Disposal Protocol for Research Compounds

A systematic approach is essential for the safe handling and disposal of research compounds like this compound. This involves careful characterization, segregation, and containment of waste, followed by professional disposal.

Key Safety and Disposal Principles

The following table summarizes crucial safety considerations and disposal principles applicable to research compounds where specific data is unavailable.[1]

PrincipleGuidelineRationale
Hazard Identification Assume the compound is hazardous in the absence of specific data.[1]Protects personnel and the environment from unknown risks.[1]
Regulatory Compliance Adhere to all local, state, and federal regulations for hazardous waste.[1]Ensures legal and safe disposal practices.[1]
Personal Protection Utilize appropriate Personal Protective Equipment (PPE) during all handling and disposal activities, including safety glasses, chemical-resistant gloves, and a lab coat.[1]Minimizes risk of exposure through inhalation, ingestion, or skin contact.[1]
Waste Segregation Keep different chemical wastes separate. Do not mix with other chemical waste unless explicitly permitted by EHS guidelines.[1]Prevents potentially dangerous chemical reactions in waste containers.[1]
Container Integrity Use designated, sealed, and clearly labeled hazardous waste containers.[1]Prevents spills, leaks, and misidentification of waste.[1]
Professional Disposal Arrange for disposal through your institution's EHS department.[1]Ensures waste is transported and treated by licensed professionals.[1]

Experimental Protocols: Step-by-Step Disposal Procedures

The following detailed methodology outlines a general framework for the safe disposal of this compound.

1. Characterization and Segregation:

  • Treat this compound as a potentially hazardous substance.[1]

  • Segregate solid and liquid waste containing this compound into designated, clearly labeled waste containers.[1]

  • Do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[1]

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:

    • Safety glasses or goggles

    • Chemical-resistant gloves

    • A lab coat

3. Waste Container Management:

  • Use only approved hazardous waste containers provided by your EHS department.[1]

  • Ensure containers are in good condition and compatible with the chemical properties of the waste.

  • Keep waste containers securely closed except when adding waste.[1][2]

  • Label containers with "Hazardous Waste" and the full chemical name ("this compound").[1]

  • Include the date of initial waste accumulation on the label.[1]

4. Disposal Request and Collection:

  • Once the waste container is full or the project is complete, submit a chemical waste collection request to your institution's EHS department.[1]

  • Do not store more than 10 gallons of hazardous waste in your lab. Schedule regular waste pick-ups to minimize waste storage.[2]

5. Spill or Leak Procedures:

  • In the event of a small spill, collect the material with absorbent pads and place it in an approved disposal container.

  • For larger spills, dike and contain the material with absorbents such as sand or clay.[3]

  • Notify your institution's EHS department immediately in the event of a significant spill or exposure.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the safe disposal of a research compound like this compound.

cluster_prep Preparation & Handling cluster_waste_management Waste Containment cluster_disposal Final Disposal cluster_contingency Contingency start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Leak Occurs start->spill segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Use Designated, Labeled Hazardous Waste Container segregate->container close_container Keep Container Securely Closed container->close_container storage Store in Designated Area (Max 10 Gallons) close_container->storage ehs_request Submit Waste Collection Request to EHS collection Professional Collection by EHS or Contractor ehs_request->collection storage->ehs_request end End: Proper Disposal collection->end contain_spill Contain Spill with Absorbent Materials spill->contain_spill Yes notify_ehs Notify EHS Immediately contain_spill->notify_ehs notify_ehs->storage

Caption: Workflow for the safe disposal of research compounds.

References

Personal protective equipment for handling JNJ-39220675

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for handling the novel selective histamine (B1213489) H3 receptor antagonist, JNJ-39220675, in a laboratory setting. The following procedures are based on general best practices for handling potent pharmaceutical compounds in the absence of a specific Safety Data Sheet (SDS).

Disclaimer: This document is intended for informational purposes for research professionals and does not replace a formal risk assessment or an official SDS. All laboratory personnel must be thoroughly trained in handling potent compounds and adhere to their institution's safety protocols.

Compound Identification and Hazard Assessment

Known Pharmacological Effects of Histamine H3 Receptor Antagonists:

Histamine H3 receptor antagonists can have stimulant and nootropic effects.[2] Potential side effects observed in clinical trials of other H3 receptor antagonists include neuropsychiatric effects such as insomnia, headache, and anxiety.[2]

Personal Protective Equipment (PPE)

The selection of PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound, categorized by the nature of the operation.

Operation Required Personal Protective Equipment
Handling Solids (weighing, aliquoting) - Disposable, solid-front lab coat with tight cuffs- Double-gloving (nitrile or neoprene)- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator
Handling Solutions - Disposable, solid-front lab coat with tight cuffs- Nitrile or neoprene gloves- Safety glasses with side shields or chemical splash goggles
General Laboratory Work - Standard lab coat- Nitrile or neoprene gloves- Safety glasses

Engineering Controls

Engineering controls should be the primary method for containing and isolating potent compounds.

Operation Recommended Engineering Controls
Handling Solids (weighing, aliquoting) - Chemical fume hood- Ventilated balance enclosure (VBE) or powder containment hood- Use of a dedicated, controlled access area is recommended.
Handling Solutions - Chemical fume hood

Operational Procedures for Safe Handling

Adherence to a strict operational workflow is essential to prevent contamination and exposure.

  • Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure.

  • Pre-weighing: If possible, pre-weigh the required amount of the compound in a containment device.

  • Dispensing: Use tools and techniques that minimize dust generation, such as spatulas with rounded edges.

  • Cleaning: All surfaces and equipment must be decontaminated after each use.

  • In a Fume Hood: All solution preparations should be carried out in a chemical fume hood.

  • Solvent Selection: Use the appropriate solvent as determined by the experimental protocol.

  • Controlled Addition: Add the solvent to the solid compound slowly to avoid splashing.

The following diagram outlines the general workflow for handling this compound in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Containment Area (Fume Hood/VBE) Gather_PPE->Prepare_Work_Area Weigh_Compound Weigh Solid Compound Prepare_Work_Area->Weigh_Compound Enter Handling Phase Prepare_Solution Prepare Stock Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate Decontaminate Surfaces and Equipment Perform_Experiment->Decontaminate Complete Experiment Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE

A high-level workflow for safely handling this compound.

Spill and Emergency Procedures

In the event of a spill, follow these procedures immediately.

Spill Type Procedure
Solid Spill 1. Evacuate the immediate area.2. Secure the area and prevent entry.3. Wear appropriate PPE, including a respirator.4. Gently cover the spill with absorbent material to prevent dust generation.5. Collect the material using a HEPA-filtered vacuum or by carefully wet-wiping.6. Place all contaminated materials in a sealed, labeled hazardous waste container.7. Decontaminate the area thoroughly.
Liquid Spill 1. Evacuate the immediate area.2. Secure the area and prevent entry.3. Wear appropriate PPE.4. Contain the spill with absorbent pads or granules.5. Collect the absorbed material and place it in a sealed, labeled hazardous waste container.6. Decontaminate the area thoroughly.

Disposal Plan

Proper disposal of pharmaceutical waste is crucial to protect human health and the environment. All waste generated from handling this compound must be disposed of in accordance with federal, state, and local regulations.

Properly segregate waste at the point of generation.

Waste Type Disposal Container
Solid Waste (unused compound, contaminated PPE) Labeled, sealed hazardous waste container for incineration.
Liquid Waste (solutions, contaminated solvents) Labeled, sealed hazardous liquid waste container for incineration.
Sharps (needles, contaminated glassware) Puncture-resistant sharps container for hazardous waste.

The following diagram illustrates the decision-making process for the disposal of waste associated with this compound.

start Waste Generated is_sharp Is it a sharp? start->is_sharp sharps_container Place in Sharps Container for Hazardous Waste is_sharp->sharps_container Yes is_liquid Is it liquid? is_sharp->is_liquid No incineration Dispose via Licensed Incineration sharps_container->incineration liquid_container Place in Hazardous Liquid Waste Container is_liquid->liquid_container Yes solid_container Place in Hazardous Solid Waste Container is_liquid->solid_container No liquid_container->incineration solid_container->incineration

A decision tree for the proper disposal of this compound waste.

All waste must be handled by a licensed hazardous waste disposal company. Maintain meticulous records of all disposed materials to ensure regulatory compliance.[3] Unused investigational medications must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
JNJ-39220675
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
JNJ-39220675

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.